molecular formula C8H12N2O B146744 2-((Dimethylamino)methyl)pyridin-3-ol CAS No. 2168-13-0

2-((Dimethylamino)methyl)pyridin-3-ol

Cat. No.: B146744
CAS No.: 2168-13-0
M. Wt: 152.19 g/mol
InChI Key: NUMYETXZBQVFDX-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)pyridin-3-ol is a scientifically significant chemical building block, primarily recognized for its role as a direct precursor to monoquaternary carbamates (MQC) . These MQC compounds are critical in the synthesis and analytical verification of chemicals listed under Schedule 1.A.16 of the Chemical Weapons Convention (CWC), making this compound highly relevant for research in chemical forensics, verification protocols, and the development of analytical methods for international proficiency tests . The compound's primary research value lies in its use in acetylcholinesterase (AChE) inhibition studies. As a precursor to potent carbamate inhibitors, it enables investigations into the mechanisms of nerve impulse disruption and supports the evaluation of potential medical countermeasures . Its consistent fragmentation pattern in mass spectrometry also makes it a valuable standard for developing and validating sensitive tandem mass spectrometry techniques, helping to address analytical data gaps for this class of non-volatile compounds . This product is intended for use in controlled laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(dimethylamino)methyl]pyridin-3-ol
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InChI

InChI=1S/C8H12N2O/c1-10(2)6-7-8(11)4-3-5-9-7/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NUMYETXZBQVFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
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DSSTOX Substance ID

DTXSID90176066
Record name 2-((Dimethylamino)methyl)pyridin-3-ol
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Molecular Weight

152.19 g/mol
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CAS No.

2168-13-0
Record name 2-[(Dimethylamino)methyl]-3-pyridinol
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Foundational & Exploratory

Technical Guide: 2-((Dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((Dimethylamino)methyl)pyridin-3-ol, CAS number 2168-13-0. It is a pyridine derivative with known applications as a key intermediate in the synthesis of various chemical entities. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its known biological significance, primarily as a precursor to more complex molecules. The information is presented to support research and development activities in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 2168-13-0[1][3][4]
Molecular Formula C₈H₁₂N₂O[1][3][4]
Molecular Weight 152.19 g/mol [3][4]
Appearance White or beige crystalline powder[5]
Melting Point 55-60 °C[6]
56-59 °C (lit.)[5]
Boiling Point 98 °C (4 mmHg)[5][6]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][7]
Table 2: Chemical Identifiers
Identifier TypeIdentifierSource(s)
IUPAC Name 2-[(dimethylamino)methyl]pyridin-3-ol[1][3]
InChI 1S/C8H12N2O/c1-10(2)6-7-8(11)4-3-5-9-7/h3-5,11H,6H2,1-2H3[1][3]
InChIKey NUMYETXZBQVFDX-UHFFFAOYSA-N[1][3]
SMILES CN(C)CC1=NC=CC=C1O[6]
Table 3: Spectral Data References
Spectral Data TypeAvailabilitySource(s)
FTIR Spectra Available (Crystalline Phase, Melt)[3]
ATR-IR Spectra Available[3]
Vapor Phase IR Spectra Available[3]
Mass Spectrum (EI) Data Available[8]
NMR, HPLC, LC-MS Data Available from Supplier[9]

Synthesis

The primary method for the synthesis of this compound is the Mannich reaction.[10] This reaction involves the aminoalkylation of an acidic proton located on an organic compound. In this case, 3-pyridol is reacted with formaldehyde and dimethylamine.

Experimental Protocol: Mannich Reaction Synthesis

Materials:

  • 3-hydroxypyridine (2.10 mol)

  • 50% aqueous dimethylamine (228 g)

  • 36% aqueous formaldehyde (210 g)

  • Water (500 mL)

Procedure:

  • To a solution of 3-hydroxypyridine (200 g, 2.10 mol) in water (500 mL), sequentially add 50% aqueous dimethylamine (228 g) and 36% aqueous formaldehyde (210 g).[11]

  • Stir the reaction mixture at room temperature.[11]

  • Heat the mixture to 50 °C and maintain this temperature for 4 hours.[11]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[11]

  • Collect the precipitated crystals by filtration to yield 2-((dimethylamino)methyl)-3-hydroxypyridine.[11]

Expected Yield: 65% (207 g)[11]

Biological Significance and Applications

While this compound is noted for its potential as a building block in the synthesis of pharmaceuticals, its most documented role is as a direct precursor to the carbamate nerve agent EA-4056.[10][12]

The compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[1] Due to its role as a precursor to a highly toxic substance, handling should be performed with appropriate safety precautions.

Visualizations

Synthesis and Conversion Workflow

The following diagram illustrates the synthesis of this compound via the Mannich reaction and its subsequent use as a precursor.

Synthesis_Workflow A 3-Hydroxypyridine (CAS 109-00-2) Reaction Mannich Reaction A->Reaction B Dimethylamine B->Reaction C Formaldehyde C->Reaction Product This compound (CAS 2168-13-0) Reaction->Product Carbamoylation Carbamoylation with Dimethylcarbamoyl Chloride Product->Carbamoylation Precursor 2-dimethylaminomethyl-3- dimethylcarbamoxypyridine Carbamoylation->Precursor Quaternization Quaternization with α,ω-dihaloalkane Precursor->Quaternization FinalProduct EA-4056 (Nerve Agent) Quaternization->FinalProduct

References

An In-depth Technical Guide to the Physicochemical Properties of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-((Dimethylamino)methyl)pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing essential data and methodologies for its handling and application.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.[1][2][3][4][5]

PropertyValueSource
IUPAC Name 2-[(dimethylamino)methyl]pyridin-3-ol[1]
CAS Number 2168-13-0[1]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1][6][7]
Appearance White or beige crystalline powder[2][3]
Melting Point 56-59 °C (lit.)[2][3][4]
Boiling Point 98 °C @ 4 mmHg (lit.)[2][8]86-96 °C @ 3.7 Torr[3]
Topological Polar Surface Area 36.4 Ų[1][3]
XLogP3 0.4 / 0.84880[1][3]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization and application of chemical compounds. Below are standardized methodologies for determining key physicochemical parameters of this compound.

1. Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values.[9] A common method for its determination is potentiometric titration.[9]

  • Materials and Reagents:

    • This compound sample

    • Standardized 0.1 M NaOH solution

    • Deionized water

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • Burette

  • Procedure:

    • Prepare a solution of the compound in deionized water at a known concentration (e.g., 0.01 M).

    • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Begin stirring the solution at a constant rate.

    • Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. For polyprotic species, multiple inflection points and corresponding pKa values may be observed. The Henderson-Hasselbalch equation can be used for calculation.[9]

2. Determination of Aqueous and Organic Solubility

Solubility is a fundamental property that affects bioavailability and formulation. A general procedure to determine the solubility of an organic compound is as follows:

  • Materials and Reagents:

    • This compound sample

    • A range of solvents:

      • Water

      • 5% HCl solution

      • 5% NaOH solution

      • Organic solvents (e.g., diethyl ether, ethanol)

    • Test tubes

    • Vortex mixer or shaker

    • Analytical balance

  • Procedure:

    • Accurately weigh a small amount of the compound (e.g., 25 mg) and place it into a test tube.[10]

    • Add a specific volume of the chosen solvent (e.g., 0.75 mL) in small portions.[10]

    • After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[10][11]

    • Observe if the compound completely dissolves.

    • If the compound is soluble in water, its behavior in acidic or basic solutions can indicate its functional groups.[12] For instance, the basic nitrogen atoms in the pyridine and dimethylamino groups suggest solubility in acidic solutions like 5% HCl.[13] The phenolic hydroxyl group suggests solubility in basic solutions like 5% NaOH.[13]

    • To quantify solubility, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a pyridine derivative like this compound, which is valuable for understanding its preparation and potential impurities.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Materials (e.g., 2-methyl-3-pyridinol) reaction Chemical Reaction (e.g., Aminomethylation) start->reaction Reagents & Catalyst quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude purification Purification (e.g., Column Chromatography) crude->purification analysis Purity & Structural Analysis (HPLC, NMR, MS) purification->analysis final_product Pure Compound analysis->final_product Verified Structure & >95% Purity

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2-((Dimethylamino)methyl)pyridin-3-ol Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1] Among the vast landscape of pyridine-containing molecules, 2-((dimethylamino)methyl)pyridin-3-ol serves as a valuable starting point for the development of novel therapeutic agents due to its inherent structural features that allow for diverse modifications.[2] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to be a resource for researchers and scientists in the field of drug discovery and development.

Core Structure and Chemical Properties

This compound is a pyridine derivative characterized by a dimethylaminomethyl group at the 2-position and a hydroxyl group at the 3-position.[3][4]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₂N₂O[3]
Molecular Weight152.19 g/mol [3]
IUPAC Name2-[(dimethylamino)methyl]pyridin-3-ol[3]
CAS Number2168-13-0[3]
Physical FormSolid[4]
Storage TemperatureRoom temperature, sealed in dry conditions[4]

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound can be achieved through various established synthetic methodologies for pyridine derivatives. A general approach often involves the modification of the substituents on the pyridine ring, the aminomethyl side chain, and the hydroxyl group.

General Synthetic Workflow

G Start Starting Pyridine Precursor Functionalization Functionalization of Pyridine Ring (e.g., Halogenation, Nitration) Start->Functionalization SideChain Introduction of Aminomethyl Side Chain (e.g., Mannich Reaction, Reduction of Nitrile) Functionalization->SideChain Hydroxylation Introduction of Hydroxyl Group (e.g., Nucleophilic Substitution, Oxidation) SideChain->Hydroxylation Analog Target Analog/ Derivative Hydroxylation->Analog

Caption: A generalized synthetic workflow for pyridine derivatives.

Experimental Protocol: Synthesis of N-Substituted 2-(aminomethyl)pyridin-3-ol Analogs

This protocol outlines a general procedure for the synthesis of N-substituted analogs of this compound, starting from a suitable 2-(chloromethyl)pyridin-3-ol precursor.

Materials:

  • 2-(Chloromethyl)pyridin-3-ol hydrochloride

  • Desired primary or secondary amine (e.g., diethylamine, morpholine)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 2-(chloromethyl)pyridin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 10 minutes, then add the desired amine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 2-(aminomethyl)pyridin-3-ol analog.

Biological Activities of Structural Analogs and Derivatives

Structural modifications to the this compound core can lead to a diverse range of biological activities, including anticancer and kinase inhibitory effects.

Anticancer Activity

Numerous pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The introduction of different substituents on the pyridine ring and the aminomethyl side chain can modulate the cytotoxic potential of these compounds.

Table 2: Anticancer Activity of Selected Pyridine Derivatives

Compound IDModification from Core StructureCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea 8eUrea linkage at the 3-position and substituted phenyl groupMCF-7 (Breast)0.22 (48h), 0.11 (72h)[5]
Pyridine-urea 8nUrea linkage at the 3-position and different substituted phenyl groupMCF-7 (Breast)1.88 (48h), 0.80 (72h)[5]
Pyridopyrazolo-triazine 5aFused pyrazolo-triazine ring systemMCF-7 (Breast)3.89[6]
Pyridopyrazolo-triazine 7Fused pyrazolo-triazine ring systemHePG-2 (Liver)8.42[6]
Dimethylpyridine-3-carboxamide PS18Carboxamide at 3-position and Schiff base side chainLoVo (Colon)57.3 (COX-1 inhibition)[7]
Dimethylpyridine-3-carboxamide PS33Carboxamide at 3-position and different Schiff base side chainLoVo (Colon)51.8 (COX-1 inhibition)[7]
Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HePG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibitory Activity

The pyridine scaffold is a common feature in many kinase inhibitors. Modifications to the this compound structure can lead to potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy.

Table 3: Kinase Inhibitory Activity of Selected Pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine 4bPDGFr1.11
FGFr0.13
EGFr0.45
c-src0.22
Pyrido[2,3-d]pyrimidine 4eFGFr0.060
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36)c-Src12.5[9]
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4)CDK50.41[2]
GSK-31.5[2]
Isothiazolo[4,3-b]pyridine 3gPIKfyve0.001[10]

Signaling Pathways

The biological effects of this compound analogs and derivatives are often mediated through their interaction with specific signaling pathways. A key pathway implicated in the action of many pyridine-based anticancer agents is the PI3K/Akt signaling pathway.[11][12]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth.[10][13] Dysregulation of this pathway is a common feature in many cancers.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation Inhibitor Pyridin-3-ol Analog (PI3K Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Inhibition of PI3K by certain pyridin-3-ol analogs can block the downstream activation of Akt, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. Its structural versatility allows for the synthesis of a wide array of analogs and derivatives with diverse biological activities, particularly in the realms of anticancer and kinase inhibition. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action, including their effects on key signaling pathways, will be crucial for the optimization of lead compounds and their progression into clinical development. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective therapies.

References

Spectroscopic Profile of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-((dimethylamino)methyl)pyridin-3-ol. Due to the limited availability of fully assigned public spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and known chemical shift/absorption values for analogous functional groups. Detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for the spectroscopic characterization of novel chemical entities. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational spectroscopic profile for this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₂N₂O

  • Molecular Weight: 152.19 g/mol

  • CAS Number: 2168-13-0

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from typical values for substituted pyridines, phenols, and benzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.0-8.2d1HH-6 (Pyridine)Downfield due to proximity to nitrogen.
~7.1-7.3dd1HH-4 (Pyridine)Coupled to H-5 and H-6.
~7.0-7.2d1HH-5 (Pyridine)Coupled to H-4.
~3.6-3.8s2H-CH₂-Methylene bridge.
~2.2-2.4s6H-N(CH₃)₂Dimethylamino group.
~9.0-11.0br s1H-OHPhenolic hydroxyl, chemical shift can vary with concentration and solvent.

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~150-155C-3 (Pyridine)Carbon bearing the hydroxyl group.
~145-150C-2 (Pyridine)Carbon bearing the substituent.
~140-145C-6 (Pyridine)Carbon adjacent to nitrogen.
~125-130C-4 (Pyridine)
~120-125C-5 (Pyridine)
~60-65-CH₂-Methylene bridge.
~45-50-N(CH₃)₂Dimethylamino group.

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200-3600Strong, BroadO-H stretchPhenolic -OH
3000-3100MediumC-H stretchAromatic C-H
2850-3000MediumC-H stretchAliphatic C-H
1580-1610Medium-StrongC=C and C=N stretchPyridine ring
1450-1500Medium-StrongC=C stretchPyridine ring
1200-1300StrongC-O stretchPhenolic C-O
1000-1250MediumC-N stretchAliphatic amine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
152[M]⁺Molecular Ion
107[M - N(CH₃)₂]⁺Loss of the dimethylamino group.
94[C₅H₄NO]⁺Fragmentation of the side chain.
78[C₅H₄N]⁺Pyridine radical cation.
45[CH₂N(CH₃)₂]⁺Dimethylaminomethyl cation (base peak).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule such as this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

    • Cap the tube and invert several times to ensure a homogenous solution.

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (typically 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with a solvent system compatible with the mass spectrometer's mobile phase.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS_Data Determine Molecular Formula & Fragmentation Pattern MS->MS_Data NMR_Data Determine Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Structure_Elucidation Combine all data to confirm the structure of This compound MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

A general workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic profile of this compound, tailored for professionals in the fields of chemical research and drug development. The tabulated expected NMR, IR, and MS data, in conjunction with the generalized experimental protocols, offer a solid foundation for the identification and characterization of this compound. The visualized workflow further contextualizes the role of each spectroscopic technique in the broader process of structure elucidation. This document aims to facilitate future research involving this and structurally related molecules.

An In-depth Technical Guide to the Solubility of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-((Dimethylamino)methyl)pyridin-3-ol and outlines a detailed experimental protocol for determining its solubility in various solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes a standardized approach to enable researchers to generate reliable and comparable solubility profiles.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. Understanding these properties is a critical first step in solvent selection and the design of solubility studies. The compound is a solid at room temperature with a melting point ranging from 56-59°C.[1][2] Its structure, featuring a pyridine ring, a hydroxyl group, and a tertiary amine, suggests potential for solubility in both polar and non-polar solvents, with pH likely playing a significant role in its aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂O[3][4][5]
Molecular Weight 152.19 g/mol [4]
CAS Number 2168-13-0[3][4]
Appearance Solid[3][6]
Melting Point 56-59 °C[1][2]
Boiling Point 98 °C at 4 mmHg[2]
XLogP3-AA 0.4[4]
Purity Typically available at 95-98%[3][6]
IUPAC Name 2-[(dimethylamino)methyl]pyridin-3-ol[4]
InChIKey NUMYETXZBQVFDX-UHFFFAOYSA-N[3][4]

Experimental Protocol for Solubility Determination

The following protocol is a standardized method for determining the equilibrium solubility of this compound in various solvents. This method is based on the widely accepted "shake-flask" technique.[7][8]

2.1. Materials and Equipment

  • This compound (of known purity)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • pH meter

2.2. Procedure

  • Preparation of Solvent Media: Prepare the desired solvents. For aqueous solubility, prepare buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of pH on the solubility of the ionizable compound.[7]

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

  • Equilibration: Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to sediment.[8] Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[8] A calibration curve should be prepared using standard solutions of the compound.

  • Data Reporting: Express the solubility as mg/mL or mol/L. For each solvent, perform the experiment in triplicate to ensure the reliability of the results.

Data Presentation

Table 2: Solubility of this compound in Various Solvents (Template)

SolventTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)
Water25
Phosphate-Buffered Saline251.2
Phosphate-Buffered Saline254.5
Phosphate-Buffered Saline256.8
Phosphate-Buffered Saline257.4
Ethanol25-
Methanol25-
Acetone25-
Dimethyl Sulfoxide (DMSO)25-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Weigh excess This compound add_solute Add excess solute to solvent in vial prep_solute->add_solute prep_solvent Prepare solvent (e.g., buffered solution) prep_solvent->add_solute equilibrate Equilibrate at constant temperature with agitation add_solute->equilibrate phase_sep Phase Separation (Sedimentation/Centrifugation) equilibrate->phase_sep sample_filter Collect and filter supernatant phase_sep->sample_filter quantify Quantify concentration (e.g., HPLC, UV-Vis) sample_filter->quantify report Report solubility data (mg/mL or mol/L) quantify->report

Caption: Experimental workflow for determining the solubility of a compound.

4.2. Logical Relationship of Factors Influencing Solubility

The solubility of an ionizable compound like this compound is influenced by several interconnected factors. The diagram below illustrates these relationships.

G compound Compound Properties (pKa, Polarity) ph pH of Aqueous Medium compound->ph influences ionization solubility Observed Solubility compound->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility conditions Experimental Conditions (Temperature, Pressure) conditions->solubility ph->solubility

Caption: Key factors influencing the solubility of an ionizable compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to systematically determine its solubility profile. By adhering to a standardized experimental protocol, the scientific community can generate robust and comparable data, which is crucial for applications in drug development and other research areas. The inherent physicochemical properties of the molecule suggest that its solubility will be dependent on solvent polarity and, critically, on the pH of aqueous media.

References

Synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol from 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-((dimethylamino)methyl)pyridin-3-ol from 3-hydroxypyridine. The primary synthetic route discussed is the Mannich reaction, a classic and efficient method for the aminomethylation of acidic protons. This document outlines two detailed experimental protocols, presents a comparative summary of reaction parameters, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a valuable pyridine derivative and a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a hydrophilic dimethylaminomethyl group and a phenolic hydroxyl group on a pyridine core, makes it a versatile building block in medicinal chemistry. The most common and direct method for its preparation is the Mannich reaction, a three-component condensation involving an active hydrogen compound (3-hydroxypyridine), formaldehyde, and a secondary amine (dimethylamine). This reaction is highly regioselective, with the aminomethylation occurring preferentially at the 2-position of the pyridine ring.

Reaction Pathway: The Mannich Reaction

The synthesis proceeds via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the case of 3-hydroxypyridine, the reaction is facilitated by the activation of the C-2 position. The overall transformation is depicted below:

Mannich_Reaction cluster_reactants Reactants cluster_product Product r1 3-Hydroxypyridine p1 This compound r1->p1 + r2 Formaldehyde r2->p1 + r3 Dimethylamine r3->p1 +

Caption: General scheme of the Mannich reaction for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below. Method A employs the classical Mannich reaction conditions with aqueous reagents, while Method B utilizes a variation with tetramethylmethylenediamine in an organic solvent.

Method A: Aqueous Mannich Reaction

This protocol is adapted from a procedure for a similar hydroxymethylpyridine derivative and represents a standard approach to the Mannich reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxypyridine (e.g., 0.1 mol, 9.51 g), 30% aqueous dimethylamine solution (e.g., 0.12 mol, 18.04 mL), and water (50 mL).

  • Addition of Formalin: To the stirred solution, add formalin (37% aqueous formaldehyde solution, e.g., 0.12 mol, 9.72 mL).

  • Reaction: Heat the reaction mixture on a steam bath for two hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove water and excess reagents.

    • The resulting residue can be further purified by vacuum distillation or crystallization.

Method B: Mannich Reaction with Tetramethylmethylenediamine in Benzene

This method, derived from patent literature, offers an alternative using a different aminating agent and an organic solvent, which can in some cases provide higher yields and easier product isolation.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, place 3-hydroxypyridine (0.3 mol, 28.5 g) and 300 mL of dry benzene.

  • Heating: Heat the mixture to 80 °C.

  • Addition of Aminating Agent: Add 87% tetramethylmethylenediamine (0.34 mol, 39 g) dropwise to the heated solution.

  • Reaction: Boil the reaction mixture for 6 hours.

  • Work-up:

    • Distill off the benzene under vacuum.

    • The residue, which may crystallize upon standing, is the crude product.

    • Purify the crude product by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data from the described synthetic methods.

ParameterMethod A (Aqueous)Method B (Benzene/Tetramethylmethylenediamine)
Starting Material 3-Hydroxypyridine3-Hydroxypyridine
Reagents Dimethylamine (aq.), Formaldehyde (aq.)Tetramethylmethylenediamine, Benzene
Reaction Time 2 hours6 hours
Reaction Temperature Steam Bath (~100 °C)Boiling Benzene (~80 °C)
Reported Yield ~70%81.1% - 98%
Purification Vacuum Distillation / CrystallizationVacuum Distillation

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed by various analytical techniques.

PropertyData
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance White or beige crystalline powder
Melting Point 56-59 °C
Boiling Point 98 °C at 4 mmHg
¹H NMR Spectra available on PubChem and SpectraBase.[1][2]
¹³C NMR Spectra available on PubChem and SpectraBase.[1][2]
IR Spectrum Available on the NIST WebBook.[3]
CAS Number 2168-13-0

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Combine 3-Hydroxypyridine, Amine Source, and Formaldehyde Source react Heat Reaction Mixture start->react 1. Reaction remove_solvent Remove Solvent/Water react->remove_solvent 2. Isolation purify Purify by Distillation or Crystallization remove_solvent->purify 3. Purification characterize Characterize Product (NMR, IR, MS, MP) purify->characterize 4. Verification

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound from 3-hydroxypyridine via the Mannich reaction is a robust and high-yielding process. This guide provides detailed protocols and comparative data to aid researchers in the efficient preparation of this important synthetic intermediate. The choice between the aqueous and organic solvent-based methods may depend on available reagents, desired scale, and purification capabilities. Proper characterization of the final product is essential to ensure its suitability for subsequent applications in drug discovery and development.

References

Potential Biological Activity of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-((Dimethylamino)methyl)pyridin-3-ol based on available scientific literature for structurally related pyridine derivatives. As of the latest search, specific experimental data on the biological activity of this compound (CAS No. 2168-13-0) is not publicly available. Therefore, the information presented herein is predictive and intended to guide future research.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring, a hydroxyl group, and a dimethylaminomethyl side chain.[1] While this specific molecule is commercially available and used as an intermediate in the synthesis of more complex molecules, its intrinsic biological activities have not been extensively reported in peer-reviewed literature.[2] However, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. This whitepaper aims to explore the potential biological activities of this compound by examining the established activities of structurally similar pyridine derivatives. The insights provided are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OPubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
CAS Number 2168-13-0PubChem[1]
Melting Point 56-59 °CMySkinRecipes[2]
Boiling Point 240.7 °CMySkinRecipes[2]
XLogP3 0.4PubChem[1]

Potential Biological Activities Based on Structural Analogs

The pyridine nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents. Based on the activities of related pyridine-containing molecules, this compound could potentially exhibit a range of biological effects.

Central Nervous System (CNS) Activity

Pyridine alkaloids and their synthetic derivatives are well-known for their activity in the central nervous system. This activity is often mediated through interaction with various neurotransmitter receptors and enzymes.

  • Potential as a Cholinesterase Inhibitor: Many pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The nitrogen atom in the pyridine ring and the tertiary amine in the side chain of this compound could potentially interact with the active site of cholinesterases.

Anticancer Activity

The pyridine ring is a common feature in many anticancer agents. Its ability to participate in hydrogen bonding, and π-π stacking, and to coordinate with metal ions makes it a valuable pharmacophore in the design of kinase inhibitors, topoisomerase inhibitors, and other anticancer drugs. Structurally related pyridine derivatives have shown cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

Pyridine-containing compounds have a long history of use as antimicrobial agents. The nitrogen atom in the pyridine ring can interfere with essential microbial processes. Given that this compound is used as an intermediate in the synthesis of antimicrobials, it is plausible that the parent molecule itself may possess some degree of antimicrobial activity.

Anti-inflammatory Activity

Certain pyridine derivatives have demonstrated anti-inflammatory properties. The mechanism of action can vary, but may involve the inhibition of pro-inflammatory enzymes or cytokines. The structural features of this compound could potentially allow it to interact with targets in inflammatory pathways.

Proposed Experimental Workflows for Biological Screening

To elucidate the potential biological activities of this compound, a systematic screening approach is recommended. The following diagram illustrates a potential experimental workflow.

experimental_workflow cluster_synthesis Compound Acquisition cluster_screening Initial Biological Screening cluster_followup Follow-up Studies synthesis Synthesis and/or Purification of This compound cns CNS Activity (e.g., Cholinesterase Inhibition Assay) synthesis->cns Test Compound cancer Anticancer Activity (e.g., MTT Assay on Cancer Cell Lines) synthesis->cancer Test Compound antimicrobial Antimicrobial Activity (e.g., MIC/MBC Assays) synthesis->antimicrobial Test Compound inflammatory Anti-inflammatory Activity (e.g., COX/LOX Inhibition Assays) synthesis->inflammatory Test Compound dose_response Dose-Response Studies cns->dose_response Active Hits cancer->dose_response Active Hits antimicrobial->dose_response Active Hits inflammatory->dose_response Active Hits mechanism Mechanism of Action Studies dose_response->mechanism in_vivo In Vivo Model Testing mechanism->in_vivo

A proposed workflow for the biological evaluation of this compound.

Potential Signaling Pathway Involvement

Given the potential for CNS activity, one hypothetical signaling pathway that this compound could modulate is the cholinergic signaling pathway, particularly in the context of Alzheimer's disease.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh ACh_vesicle->ACh_release Action Potential AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR Binds mAChR Muscarinic ACh Receptor (mAChR) ACh_release->mAChR Binds signaling Downstream Signaling Cascades nAChR->signaling mAChR->signaling Compound 2-((Dimethylamino)methyl) pyridin-3-ol Compound->AChE Potential Inhibition

Hypothetical modulation of the cholinergic signaling pathway by this compound.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure, featuring a pyridine core, suggests a high potential for a range of pharmacological effects. The exploration of its activity against CNS targets, cancer cell lines, microbial pathogens, and inflammatory pathways is a logical and promising direction for future research. The experimental workflows and potential mechanisms of action outlined in this whitepaper provide a foundational framework for initiating such investigations. Further studies are imperative to isolate and characterize any specific biological activities and to determine the therapeutic potential of this compound.

References

In Silico Prediction of 2-((Dimethylamino)methyl)pyridin-3-ol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADMET), and potential biological properties of the compound 2-((Dimethylamino)methyl)pyridin-3-ol (CAS No: 2168-13-0).[1][2] Leveraging a suite of established computational tools, this document outlines predicted key drug-like characteristics to inform early-stage drug discovery and development efforts. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed methodologies for the in silico tools employed are provided, alongside graphical representations of the prediction workflow and a potential signaling pathway.

Introduction

This compound is a pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[3][4] In silico prediction of a compound's properties is a critical first step in modern drug discovery, offering a time- and cost-effective method to assess its potential as a therapeutic candidate before committing to extensive laboratory synthesis and testing. This guide details the predicted properties of this compound using a variety of well-established online prediction platforms.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are pivotal in determining its behavior in a biological system. These properties were predicted using the SwissADME web tool.

PropertyPredicted ValueUnit
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
LogP (iLOGP)0.59
Water Solubility (ESOL)Soluble
Topological Polar Surface Area (TPSA)45.96Ų
Number of Hydrogen Bond Acceptors3
Number of Hydrogen Bond Donors1
Rotatable Bonds3
Molar Refractivity44.25

Table 1: Predicted Physicochemical Properties of this compound.

In Silico Pharmacokinetic (ADMET) Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is a primary determinant of its clinical success. The following ADMET parameters were predicted using the pkCSM and SwissADME web servers.

Absorption
ParameterPredicted ValueUnit
Water Solubility (logS)-1.834mol/L
Caco-2 Permeability (log Papp)0.16510⁻⁶ cm/s
Intestinal Absorption (Human)88.541% Absorbed
P-glycoprotein SubstrateNo
P-glycoprotein I InhibitorNo
P-glycoprotein II InhibitorNo

Table 2: Predicted Absorption Properties.

Distribution
ParameterPredicted ValueUnit
VDss (human)0.161L/kg
Fraction Unbound (human)0.584
BBB Permeability (logBB)-0.603
CNS Permeability (logPS)-1.737

Table 3: Predicted Distribution Properties.

Metabolism
ParameterPredicted Value
CYP1A2 inhibitorNo
CYP2C19 inhibitorNo
CYP2C9 inhibitorNo
CYP2D6 inhibitorNo
CYP3A4 inhibitorNo
CYP1A2 substrateNo
CYP2C19 substrateNo
CYP2C9 substrateNo
CYP2D6 substrateYes
CYP3A4 substrateYes

Table 4: Predicted Cytochrome P450 Metabolism.

Excretion
ParameterPredicted ValueUnit
Total Clearance (log CLtot)0.057L/h/kg
Renal OCT2 SubstrateNo

Table 5: Predicted Excretion Properties.

Toxicity
ParameterPredicted ValueUnit
AMES ToxicityNo
hERG I InhibitorNo
hERG II InhibitorNo
Oral Rat Acute Toxicity (LD50)2.441mol/kg
Oral Rat Chronic Toxicity (LOAEL)1.838log mg/kg_bw/day
HepatotoxicityYes
Skin SensitisationNo

Table 6: Predicted Toxicity Profile.

Predicted Biological Activities and Drug-Likeness

Drug-Likeness

The drug-likeness of this compound was evaluated based on several established rules.

RulePredictionViolations
LipinskiYes0
GhoseYes0
VeberYes0
EganYes0
MueggeYes0
Bioavailability Score0.55

Table 7: Predicted Drug-Likeness.

Bioactivity Score

The potential for interaction with major drug target classes was predicted using the Molinspiration bioactivity score. A score > 0.00 indicates high activity, -5.0 to 0.00 suggests moderate activity, and < -5.0 implies inactivity.

Target ClassBioactivity Score
GPCR ligand-0.25
Ion channel modulator-0.53
Kinase inhibitor-0.68
Nuclear receptor ligand-1.15
Protease inhibitor-0.61
Enzyme inhibitor-0.21

Table 8: Molinspiration Bioactivity Score.

Predicted Biological Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) tool predicts a wide range of biological activities based on the compound's structure. The probabilities of being active (Pa) and inactive (Pi) are provided. Only activities with Pa > 0.5 are listed below.

Biological ActivityPaPi
Neoplastic disease treatment0.7820.004
Antineoplastic0.7310.015
Apoptosis agonist0.6970.020
Kinase Inhibitor0.6540.045
Antineoplastic, Alkylating0.6210.009
Glutathione reductase inhibitor0.5980.011
Glutathione synthetase inhibitor0.5870.012
Glutathione S-transferase inhibitor0.5720.025

Table 9: Selected Predicted Biological Activities from PASS.

Methodologies and Protocols

The following section details the in silico tools and methodologies used to generate the predictive data presented in this guide.

In Silico Prediction Workflow

G cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties smiles SMILES String 'CN(C)CC1=C(C=CC=N1)O' swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm molinspiration Molinspiration smiles->molinspiration pass PASS Online smiles->pass physchem Physicochemical Properties swissadme->physchem admet ADMET Profile swissadme->admet druglikeness Drug-Likeness swissadme->druglikeness pkcsm->admet bioactivity Bioactivity Scores molinspiration->bioactivity pass_activity Biological Spectra pass->pass_activity

Caption: In silico prediction workflow for this compound.

SwissADME

The SwissADME web tool (--INVALID-LINK--) was utilized for the prediction of physicochemical properties, pharmacokinetics, and drug-likeness.[5] The canonical SMILES string of the compound was used as the input. The tool employs a variety of established models, including iLOGP for lipophilicity and the BOILED-Egg model for predicting gastrointestinal absorption and blood-brain barrier penetration.[5]

pkCSM

The pkCSM web server (--INVALID-LINK--) was used to predict a comprehensive ADMET profile.[6][7] This tool is based on graph-based signatures that encode the physicochemical properties of the molecule. These signatures are used to train predictive models for various pharmacokinetic and toxicity endpoints.

Molinspiration

Molinspiration (--INVALID-LINK--) was used to calculate the bioactivity score against major drug target classes, including GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and other enzyme inhibitors.[8] The prediction is based on a comparison of the input structure to a database of known active compounds.

PASS Online

The PASS (Prediction of Activity Spectra for Substances) online tool (--INVALID-LINK--) was employed to predict the spectrum of potential biological activities.[9][10] PASS analysis is based on the structure-activity relationships of a large training set of known biologically active substances. The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Potential Signaling Pathway

Based on the PASS prediction and literature on related pyridin-3-ol derivatives, a potential mechanism of action for this compound could involve the inhibition of redox-regulating enzymes, leading to apoptosis. A diselenide-derivative of 3-pyridinol has been shown to target glutathione-S-transferase (GST) and glutathione reductase (GR).[11] The following diagram illustrates a hypothetical signaling pathway based on this premise.

G compound This compound gst Glutathione-S-Transferase (GST) compound->gst Inhibition gr Glutathione Reductase (GR) compound->gr Inhibition gsh_gssg Increased GSH/GSSG Ratio gst->gsh_gssg Leads to gr->gsh_gssg Leads to ros Increased Oxidative Stress gsh_gssg->ros apoptosis Apoptosis ros->apoptosis

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The in silico analysis of this compound suggests that it possesses several favorable drug-like properties. The compound adheres to Lipinski's rule of five and other drug-likeness filters, with predicted good oral bioavailability. The ADMET profile indicates good absorption and distribution characteristics, although potential hepatotoxicity is a concern that would require experimental validation. The predicted biological activities, particularly as a potential neoplastic disease treatment and an inhibitor of redox-regulating enzymes, provide a basis for further investigation. This in silico assessment serves as a valuable starting point for the rational design and development of novel therapeutics based on the this compound scaffold. Experimental validation of these predicted properties is the recommended next step in the drug discovery pipeline.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific thermogravimetric analysis (TGA) data for 2-((Dimethylamino)methyl)pyridin-3-ol is not available in publicly accessible scientific literature. This guide provides a comprehensive, albeit hypothetical, technical overview based on the known principles of thermogravimetric analysis and the thermal decomposition behavior of structurally related compounds. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers designing their own thermal analysis studies of this compound.

Introduction

This compound is a heterocyclic organic compound of interest in pharmaceutical research and development due to its pyridine core, a common scaffold in many drug molecules. Understanding the thermal stability and decomposition profile of this compound is crucial for establishing safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of pharmaceutical formulations. Thermogravimetric analysis (TGA) is a fundamental technique for this purpose, providing quantitative information on mass changes as a function of temperature.[1][2] This guide outlines a prospective TGA study of this compound, including a detailed experimental protocol, a hypothesized decomposition pathway, and expected quantitative data.

Principles of Thermogravimetric Analysis

Thermogravimetric analysis measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1][3] The resulting data, typically plotted as mass change versus temperature, provides valuable insights into the thermal stability, composition, and decomposition kinetics of the material.[2][4] Key events that can be quantified by TGA include desolvation, dehydration, and thermal decomposition.[4]

Hypothesized Thermal Decomposition of this compound

The chemical structure of this compound contains three key functional groups that will influence its thermal decomposition: a tertiary amine, a hydroxyl group (phenol), and a pyridine ring. Based on the known thermal behavior of compounds containing these moieties, a multi-step decomposition is anticipated.

  • Initial Decomposition (Side Chain Fragmentation): The (dimethylamino)methyl group is likely the most thermally labile part of the molecule. Tertiary amines can undergo decomposition through various mechanisms, including Hofmann elimination or homolytic cleavage of C-N and C-C bonds.[5] Therefore, the initial mass loss is hypothesized to be the fragmentation of this side chain.

  • Decomposition of the Pyridine Core: Following the loss of the side chain, the remaining hydroxypyridine structure is expected to decompose at higher temperatures. The thermal decomposition of pyridine-containing polymers and other pyridine derivatives often occurs at elevated temperatures.[6][7] The decomposition of the aromatic ring would likely result in the evolution of various gaseous products.

Proposed Experimental Protocol for TGA

This section details a comprehensive protocol for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of a heating rate of at least 10 °C/min and operating up to 1000 °C.[8]

4.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[9] The sample should be a fine powder to ensure uniform heat distribution.

4.3. Experimental Conditions

ParameterRecommended SettingRationale
Sample Mass 5 - 10 mgProvides a clear signal without overwhelming the detector.[9]
Crucible Type Alumina (Al2O3)Inert and stable at high temperatures.
Atmosphere Nitrogen (Inert)To study the intrinsic thermal decomposition without oxidation.
Gas Flow Rate 20 - 50 mL/minTo ensure an inert environment and remove gaseous products.
Heating Rate 10 °C/minA common rate for pharmaceutical analysis, providing good resolution.[8]
Temperature Range Ambient to 800 °CTo ensure complete decomposition is observed.

4.4. Data Analysis

The resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal for each decomposition step, identified from the DTG curve.

  • Mass Loss Percentage (%): The percentage of mass lost at each decomposition step.

  • Final Residue (%): The percentage of mass remaining at the end of the experiment.

Anticipated Quantitative Data

The following table summarizes the hypothetical quantitative data expected from the TGA of this compound under an inert atmosphere.

Decomposition StepHypothesized FragmentationOnset Temperature (Tonset) (°C)Peak Temperature (Tpeak) (°C)Mass Loss (%)
Step 1 Loss of the (dimethylamino)methyl side chain150 - 250200 - 300~37.5%
Step 2 Decomposition of the hydroxypyridine ring300 - 500350 - 550~62.5%
Final Residue Charred residue> 550-< 5%

Visualizations

6.1. Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis s1 Weigh 5-10 mg of This compound s2 Place sample in Alumina Crucible s1->s2 i1 Load Crucible into TGA Instrument s2->i1 i2 Set Experimental Parameters: - Atmosphere: Nitrogen - Heating Rate: 10 °C/min - Temp Range: Ambient to 800 °C i1->i2 i3 Run Experiment i2->i3 d1 Generate TGA and DTG Curves i3->d1 d2 Determine Tonset, Tpeak, and % Mass Loss d1->d2

Caption: A logical workflow for the thermogravimetric analysis of a pharmaceutical compound.

6.2. Hypothesized Decomposition Pathway

Decomposition_Pathway cluster_step1 Step 1: Side Chain Fragmentation cluster_step2 Step 2: Ring Decomposition parent This compound intermediate Hydroxypyridine Intermediate parent->intermediate Heat (150-250 °C) gas1 Gaseous Products (e.g., Dimethylamine, Formaldehyde) parent->gas1 gas2 Gaseous Products (e.g., CO, NH3, HCN) intermediate->gas2 Higher Heat (300-500 °C) residue Char Residue intermediate->residue

Caption: A hypothesized two-step thermal decomposition pathway for this compound.

Conclusion

While specific experimental data is pending, this guide provides a robust framework for investigating the thermal properties of this compound using thermogravimetric analysis. The proposed experimental protocol is based on established best practices in pharmaceutical analysis.[1][2] The hypothesized decomposition pathway, grounded in the chemical principles of its constituent functional groups, suggests a multi-step degradation process. This information is critical for drug development professionals to ensure the stability, safety, and efficacy of potential drug candidates and formulations containing this molecule. Further studies, including techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable for definitively identifying the evolved gaseous products and confirming the proposed decomposition mechanism.[8][10]

References

Determining the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the X-ray crystal structure of 2-((Dimethylamino)methyl)pyridin-3-ol. Given the significance of pyridine derivatives in medicinal chemistry, understanding the three-dimensional structure of this compound is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the synthesis, crystallization, and X-ray diffraction protocols necessary to elucidate its solid-state conformation, offering a roadmap for researchers in the field.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. These properties are crucial for designing suitable crystallization experiments.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OPubChem[1]
Molecular Weight 152.19 g/mol MySkinRecipes[2]
CAS Number 2168-13-0Chemical Synthesis Database[3], PubChem[1]
Melting Point 56-59 °CMySkinRecipes[2]
Boiling Point 240.7 °CMySkinRecipes[2]
Physical Form SolidCymitQuimica[4], Sigma-Aldrich
Purity 95-98% (Commercially available)CymitQuimica[4], Sigma-Aldrich

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the Mannich reaction, a three-component condensation involving 3-hydroxypyridine, formaldehyde, and dimethylamine.[5][6] This reaction is highly selective for the C2 position of the pyridine ring.[7]

Materials:

  • 3-Hydroxypyridine

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxypyridine in ethanol.

  • Cool the solution in an ice bath and add dimethylamine, followed by the dropwise addition of formaldehyde.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Acidify the mixture with hydrochloric acid and then wash with dichloromethane to remove any unreacted starting material.

  • Basify the aqueous layer with a sodium hydroxide solution until a precipitate forms.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis s1 Dissolve 3-Hydroxypyridine in Ethanol s2 Add Dimethylamine and Formaldehyde s1->s2 s3 Stir at Room Temperature s2->s3 s4 Acidification and Washing s3->s4 s5 Basification and Extraction s4->s5 s6 Drying and Concentration s5->s6 s7 Purification s6->s7

Synthesis Workflow for this compound
Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography. Various techniques can be employed, and the optimal conditions are typically determined through screening.

Recommended Crystallization Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a well containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.

X-ray Diffraction Data Collection and Structure Determination

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it can be subjected to X-ray diffraction analysis.

Procedure:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, often in a cryo-protectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.

  • Data Processing: The intensities and positions of the diffracted beams are measured. This data is then processed to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Xray_Workflow cluster_crystallography X-ray Crystallography x1 Single Crystal Growth x2 Crystal Mounting x1->x2 x3 X-ray Diffraction Data Collection x2->x3 x4 Data Processing x3->x4 x5 Structure Solution x4->x5 x6 Structure Refinement x5->x6 x7 Final Crystal Structure x6->x7

General Workflow for X-ray Crystal Structure Determination

Relevance in Drug Development

Pyridine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals due to their ability to form hydrogen bonds and participate in pi-stacking interactions, which are crucial for molecular recognition at biological targets.[8][9][10][11][12] The structural information obtained from the X-ray crystal structure of this compound can be instrumental in:

  • Understanding intermolecular interactions: The crystal packing will reveal how the molecules interact with each other in the solid state, providing insights into potential hydrogen bonding patterns and other non-covalent interactions.

  • Conformational analysis: The precise three-dimensional arrangement of the atoms will be determined, which is essential for understanding its shape and how it might fit into a biological receptor.

  • Rational drug design: The determined structure can serve as a starting point for computational modeling and the design of new derivatives with improved pharmacological properties. The pyridine scaffold is a key component in many drugs, and understanding the impact of the dimethylaminomethyl and hydroxyl substituents is vital for developing new therapeutic agents.[8][9][10][11][12]

References

The Ascending Trajectory of 2-Aminomethylpyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminomethylpyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique combination of a basic pyridine ring and a flexible aminomethyl side chain allows for versatile interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological significance of 2-aminomethylpyridine derivatives, with a focus on their synthesis, quantitative structure-activity relationships, and mechanisms of action.

Discovery and Historical Perspective

The journey of 2-aminomethylpyridine, also known as 2-picolylamine, began in the mid-20th century. Its initial synthesis was primarily driven by its utility as a bidentate ligand in coordination chemistry, where the pyridine nitrogen and the primary amine form stable complexes with various metal ions. The common method for its preparation involves the hydrogenation of 2-cyanopyridine.

The foray of 2-aminomethylpyridine derivatives into medicinal chemistry has been marked by several key milestones:

  • Mid-20th Century: Initial synthesis and exploration in coordination chemistry lay the groundwork for understanding its chemical properties.

  • Late 20th Century: The discovery of their potential as central nervous system (CNS) agents, particularly as agonists for serotonin receptors like 5-HT1A, opens up new avenues for therapeutic applications.

  • Early 21st Century: The elucidation of their roles as potent enzyme inhibitors, especially against kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), establishes them as a critical scaffold in oncology research.

  • Present Day: Ongoing research continues to expand their therapeutic potential, with investigations into their efficacy as antibacterial, anti-inflammatory, and anticonvulsant agents.

Synthetic Methodologies

A variety of synthetic routes have been developed to access 2-aminomethylpyridine and its derivatives, offering flexibility in substituent patterns and overall molecular architecture.

General Synthesis of 2-Aminomethylpyridine

The most common and industrially scalable method for the synthesis of the core 2-aminomethylpyridine structure is the catalytic hydrogenation of 2-cyanopyridine.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyanopyridine

  • Reactants: 2-cyanopyridine, Hydrogen gas (H₂), Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • A solution of 2-cyanopyridine in the chosen solvent is placed in a high-pressure reactor.

    • The catalyst is added to the solution.

    • The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to the desired pressure.

    • The reaction mixture is stirred at a specific temperature for a set duration until the reaction is complete (monitored by techniques like TLC or GC).

    • After cooling and depressurization, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude 2-aminomethylpyridine.

    • Purification is typically achieved by distillation under reduced pressure.

Synthesis of Substituted 2-Aminomethylpyridine Derivatives

More complex derivatives are often synthesized through multi-step sequences, a common example being the reaction of a substituted 2-chloropyridine with an appropriate amine.

Experimental Protocol: Synthesis of a Substituted 2-Aminomethylpyridine Derivative

  • Reactants: 2-chloro-5-(trifluoromethyl)pyridine, aminomethylating agent (e.g., a protected amine), base.

  • Solvent: A suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of the substituted 2-chloropyridine in the chosen solvent, the aminomethylating agent and a base (e.g., potassium carbonate) are added.

    • The reaction mixture is heated at an elevated temperature for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired substituted 2-aminomethylpyridine derivative.

Quantitative Data on Biological Activities

The biological activities of 2-aminomethylpyridine derivatives are highly dependent on the nature and position of substituents on both the pyridine ring and the aminomethyl side chain. The following tables summarize key quantitative data for representative derivatives across different therapeutic areas.

Table 1: Anticancer Activity of 2-Aminomethylpyridine Derivatives
Compound IDTargetCell LineIC₅₀ (µM)Reference
A1 EGFR (T790M/L858R)-0.09
A2 EGFR (T790M/L858R)-0.08
10b EGFR/VEGFR-2-0.161 (EGFR), 0.141 (VEGFR-2)
2a EGFR/VEGFR-2-0.209 (EGFR), 0.195 (VEGFR-2)
11d VEGFR-2MCF-7Sub-nanomolar
Table 2: Antimicrobial Activity of 2-Aminomethylpyridine Derivatives
Compound IDOrganismMIC (µg/mL)Reference
2c S. aureus0.039
2c B. subtilis0.039

Signaling Pathways and Mechanisms of Action

2-Aminomethylpyridine derivatives exert their therapeutic effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling in Cancer

Many 2-aminomethylpyridine derivatives function as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis.

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt_mTOR PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Migration Cell Migration PLCg_PKC->Migration Inhibitor 2-Aminomethylpyridine Derivative Inhibitor->EGFR Inhibitor->VEGFR2 HT1A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HT1A_Receptor 5-HT1A Receptor Gi_Go Gi/o Protein HT1A_Receptor->Gi_Go Serotonin Serotonin Serotonin->HT1A_Receptor Agonist 2-Aminomethylpyridine Agonist Agonist->HT1A_Receptor AC Adenylyl Cyclase Gi_Go->AC ERK ERK Gi_Go->ERK GIRK GIRK Channel Gi_Go->GIRK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Expression Altered Gene Expression PKA->Gene_Expression ERK->Gene_Expression Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_approval Regulatory Approval Target_ID Target Identification and Validation Lead_Gen Lead Generation (HTS, Fragment Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox Phase_I Phase I (Safety in Humans) Tox->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval FDA Review and Approval NDA->Approval

Commercial Availability and Technical Guide for 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for 2-((Dimethylamino)methyl)pyridin-3-ol (CAS No. 2168-13-0). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a centralized source of chemical, commercial, and potential biological information.

Chemical and Physical Properties

This compound is a pyridine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[1] It is typically available as a solid, with a melting point in the range of 56-59°C and a boiling point of 98°C at 4 mmHg.[2]

PropertyValueReference
CAS Number 2168-13-0[1]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
IUPAC Name 2-[(dimethylamino)methyl]pyridin-3-ol[1]
Synonyms 2-(Dimethylaminomethyl)-3-hydroxypyridine, 2-[(Dimethylamino)methyl]-3-pyridinol[1]
Appearance White or beige crystalline powder[2]
Melting Point 56-59 °C[2][3]
Boiling Point 98 °C / 4 mmHg[2]
Storage Sealed in dry, room temperature or 2-8°C for long term

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The typical purity offered ranges from 95% to 98%. Below is a summary of prominent suppliers and their product specifications.

SupplierBrand/PartnerPurityAvailable QuantitiesCountry of Origin
Sigma-Aldrich Fluorochem95%InquireGB
Sigma-Aldrich Ambeed, Inc.98%1g, 5g, 10g, 25gCN
CymitQuimica Fluorochem95%1g, 5g, 10g, 25g, 100g, 500g-
BLDpharm -InquireInquire-
Amadis Chemical -97%100g-
MySkinRecipes -95%5g, 10g, 25g, 100g-

Experimental Protocols

Synthesis of this compound

A known method for the preparation of this compound involves the Mannich reaction, where 3-hydroxypyridine is reacted with dimethylamine and formaldehyde. An improved method described in patent SU1018940A1 offers a higher yield.

Improved Synthesis Procedure (based on SU1018940A1):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dissolve 95 g (1 mol) of 3-hydroxypyridine in 500 ml of benzene.

  • Addition of Reagent: Heat the solution and add 129 g (1.1 mol) of 87% tetramethylmethylenediamine dropwise over 1 hour.

  • Reaction: Boil the reaction mixture for 4 hours.

  • Work-up: Distill off the benzene. The residue is then distilled under vacuum in an oil pump to yield the final product.

This method reports a yield of approximately 85% with a melting point of 57-59°C.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the dimethylamino group, the methylene bridge, and the protons on the pyridine ring.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for purity analysis. A typical setup might include:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.

Mass Spectrometry (MS):

Mass spectrometry can confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) sources could be used. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 152 or 153, respectively.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited in publicly accessible literature. However, its role as a key intermediate in the synthesis of various pharmacologically active compounds suggests its potential utility in drug discovery.

The pyridine moiety is a common scaffold in many bioactive molecules, and derivatives of 2-aminopyridine have been used in the development of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antibacterial, and anticonvulsant agents.[4] For instance, pyridine-2-methylamine derivatives have been investigated as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial enzyme for the viability of M. tuberculosis, highlighting a potential role in the development of new anti-tubercular agents.[5]

Given its structural features, this compound could serve as a precursor for compounds targeting a variety of biological pathways. The diagram below illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.

G A This compound (Starting Material) B Chemical Modification & Library Synthesis A->B Versatile scaffold C High-Throughput Screening (Target-Based or Phenotypic) B->C Diverse chemical library D Hit Identification C->D Identification of active compounds E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Preclinical Development E->F Candidate selection

Drug Discovery Workflow using the core compound.

The following diagram illustrates a potential, though hypothetical, signaling pathway that could be targeted by molecules derived from this compound, based on the known targets of similar pyridine-containing compounds.

G cluster_0 Drug-Target Interaction cluster_1 Signaling Cascade A Derivative of This compound B Target Protein (e.g., Kinase, GPCR) A->B Inhibition or Activation C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Apoptosis, Proliferation) C->E D->E

Hypothetical Signaling Pathway Modulation.

Supplier Evaluation and Selection

For researchers and drug development professionals, the selection of a reliable supplier is critical. The following logical workflow can be used to evaluate and select a suitable supplier for this compound.

G A Identify Potential Suppliers B Request Quotations and Certificates of Analysis (CoA) A->B C Evaluate Purity and Analytical Data B->C D Assess Lead Time and Availability B->D E Compare Pricing and Shipping Costs B->E F Select Supplier and Place Order C->F D->F E->F

Supplier Selection Workflow.

References

Methodological & Application

Synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 2-((dimethylamino)methyl)pyridin-3-ol, a valuable intermediate in the development of novel pharmaceuticals. The primary synthesis route detailed is the Mannich reaction, a classic and efficient method for aminomethylation. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in tabular format, and visual diagrams to elucidate the synthesis workflow.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Its structure, featuring a pyridine ring with hydroxyl and dimethylaminomethyl substituents, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Pyridine derivatives are integral to the development of antimicrobial, anticancer, and central nervous system-targeting agents. The strategic placement of functional groups on the pyridine core allows for modifications that can modulate pharmacological activity. The Mannich reaction provides a straightforward and effective method for the synthesis of this key intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for the proper handling, characterization, and storage of the compound.

PropertyValueReference
CAS Number 2168-13-0[2]
Molecular Formula C₈H₁₂N₂O[2]
Molecular Weight 152.19 g/mol [2]
Appearance White or beige crystalline powderAmadis Chemical
Melting Point 56-60 °C[2], Amadis Chemical
Boiling Point 98 °C at 4 mmHgAmadis Chemical
Purity Typically >97%Amadis Chemical
Storage Store at 2-8°C for long termAmadis Chemical

Synthesis Protocol

The synthesis of this compound is most effectively achieved via the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (3-hydroxypyridine), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). An alternative and efficient method utilizing tetramethylmethylenediamine as the aminomethylating agent has also been reported and is detailed below.

Synthesis via Mannich Reaction with Tetramethylmethylenediamine

This protocol is adapted from a patented procedure which reports a high yield and simplified process.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials and Equipment:

  • 3-Hydroxypyridine

  • Tetramethylmethylenediamine (87% solution)

  • Dry Benzene

  • Three-necked round-bottom flask

  • Stirrer

  • Reflux condenser

  • Addition funnel

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add 28.5 g (0.3 mol) of 3-hydroxypyridine and 300 mL of dry benzene.

  • Heating: Heat the mixture to 80°C with stirring.

  • Addition of Reagent: Slowly add 71.5 g (0.61 mol) of 87% tetramethylmethylenediamine dropwise through the addition funnel.

  • Reaction: After the addition is complete, bring the reaction mixture to a boil and maintain reflux for 6 hours.

  • Solvent Removal: After the reaction is complete, distill off the benzene under reduced pressure using a rotary evaporator.

  • Purification: The residue (approximately 40.3 g, 89.6% crude yield) is then purified by vacuum distillation. The fraction collected at 90-110°C / 5 mmHg is the desired product.

Expected Yield:

The reported yield for this procedure is 37 g (81.1%) of this compound with a melting point of 59-60°C.

General Protocol via Mannich Reaction with Formaldehyde and Dimethylamine

This generalized protocol is based on standard Mannich reaction conditions and can be optimized for specific laboratory settings.

Materials and Equipment:

  • 3-Hydroxypyridine

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution) or Dimethylamine hydrochloride

  • Ethanol or Acetic Acid (solvent)

  • Hydrochloric acid (catalyst, if using dimethylamine solution)

  • Sodium hydroxide (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Standard extraction and purification glassware

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Hydroxypyridine 3-Hydroxypyridine Mix_and_Reflux Mix Reactants in Solvent (e.g., Ethanol) and Reflux 3-Hydroxypyridine->Mix_and_Reflux Formaldehyde Formaldehyde Formaldehyde->Mix_and_Reflux Dimethylamine Dimethylamine Dimethylamine->Mix_and_Reflux Cool Cool Reaction Mixture Mix_and_Reflux->Cool Neutralize Neutralize with Base (e.g., NaOH) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_and_Concentrate Dry Organic Layer and Concentrate Extract->Dry_and_Concentrate Purify Purify by Distillation or Crystallization Dry_and_Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound

Figure 2: General workflow for Mannich synthesis.

Experimental Procedure (Illustrative):

  • Reactant Preparation: In a round-bottom flask, dissolve 3-hydroxypyridine in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of formaldehyde followed by an equimolar amount of dimethylamine. If using dimethylamine hydrochloride, a base may be needed to liberate the free amine. A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution).

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Potential Biological Significance and Signaling Pathway

While the primary utility of this compound is as a synthetic intermediate, its structural motifs are present in molecules with known biological activities. For instance, pyridine-based compounds are known to interact with various enzymes and receptors. As a hypothetical example, a derivative of this compound could potentially act as an inhibitor of a protein kinase, a class of enzymes often implicated in cancer signaling pathways.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation and Survival Transcription_Factors->Cell_Proliferation Derivative 2-((Dimethylamino)methyl) pyridin-3-ol Derivative Derivative->Receptor_Tyrosine_Kinase Inhibition

Figure 3: Hypothetical signaling pathway inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a skin and eye irritant and may cause respiratory irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The presented protocols, based on the Mannich reaction, offer reliable methods for obtaining this valuable pharmaceutical intermediate. The inclusion of physical and chemical data, along with a hypothetical biological context, aims to support researchers in their drug discovery and development endeavors.

References

Application Notes and Protocols for 2-((Dimethylamino)methyl)pyridin-3-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of coordination complexes involving the ligand 2-((dimethylamino)methyl)pyridin-3-ol. The following application notes and protocols are therefore based on studies of structurally related pyridine-based ligands, such as Schiff bases derived from 2-amino-3-hydroxypyridine. These examples are intended to serve as a guide for researchers exploring the coordination chemistry of this compound, illustrating potential synthetic routes, characterization methods, and applications.

Introduction

This compound is a functionalized pyridine derivative with multiple potential coordination sites: the pyridine nitrogen, the hydroxyl oxygen, and the dimethylamino nitrogen. This arrangement suggests its potential as a versatile chelating ligand in coordination chemistry. The presence of both hard (oxygen) and soft/borderline (nitrogen) donor atoms allows for the formation of stable complexes with a variety of transition metals. These complexes may exhibit interesting catalytic, biological, and material properties.

Potential Applications

Based on analogous pyridine-based ligands, metal complexes of this compound are anticipated to have applications in several fields:

  • Catalysis: Pyridine-containing ligands are widely used in homogeneous catalysis. Metal complexes of the title ligand could potentially catalyze a range of organic transformations, including oxidation, reduction, and cross-coupling reactions.

  • Biological Activity: Many metal complexes with pyridine-derived ligands exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The title ligand's structure is a promising scaffold for the development of new metallodrugs.

  • Luminescent Materials: Coordination complexes of organic ligands with extended π-systems can display interesting photophysical properties. Depending on the coordinated metal ion, complexes of this compound could be explored for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Experimental Protocols (Based on a Structurally Related Ligand System)

The following protocols are adapted from the synthesis and characterization of metal complexes with a Schiff base derived from 2-amino-3-hydroxypyridine, namely 2-(salicylimino)-3-hydroxypyridine (SIHP)[1]. These methods can serve as a starting point for the synthesis of complexes with this compound.

General Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a Metal(II) complex with a 1:2 metal-to-ligand ratio.

Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L Dissolve this compound in Ethanol Mix Mix Ligand and Metal Salt Solutions (e.g., 2:1 molar ratio) L->Mix M Dissolve Metal(II) Salt (e.g., Acetate, Chloride) in Water or Ethanol M->Mix Stir Stir and Reflux (e.g., 2-4 hours at 80°C) Mix->Stir Precipitate Cool and Collect Precipitate Stir->Precipitate Wash Wash with Water and Ethanol Precipitate->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize the Complex Dry->Characterize

Caption: General workflow for the synthesis of a metal complex.

Materials:

  • This compound

  • Metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, Co(CH₃COO)₂·4H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of warm ethanol.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of water or ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to a suitable value (e.g., 7-8) using a dilute base (e.g., 0.1 M NaOH or NH₄OH) if necessary to facilitate deprotonation of the hydroxyl group.

  • Reflux the reaction mixture for 2-4 hours with continuous stirring.

  • Allow the solution to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with deionized water followed by cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂ or under vacuum.

Characterization of the Metal Complex

The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to determine its structure and properties.

Characterization Techniques:

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Changes in the vibrational frequencies of the pyridine ring, C-O (hydroxyl), and C-N (dimethylamino) groups upon coordination to the metal ion provide evidence of complex formation.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex. The position and intensity of d-d transitions can provide information about the geometry of the metal center.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complex. Measurements in a suitable solvent (e.g., DMF or DMSO) can indicate whether the anions are coordinated to the metal or are present as counter-ions.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about the coordination geometry, bond lengths, and bond angles.

Quantitative Data Summary

The following table presents hypothetical characterization data for a series of M(II) complexes with this compound (L), with the general formula [M(L)₂]. This data is based on typical values observed for similar pyridine-based complexes and should be used as a reference for expected results.

ComplexColorYield (%)M.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (μB)Key IR Bands (cm⁻¹) ν(C=N), ν(C-O)
[Cu(L)₂] Green85>300151.851605, 1340
[Ni(L)₂] Pale Green82>300123.101610, 1345
[Co(L)₂] Pink78>300184.951600, 1338
[Zn(L)₂] White90>30010Diamagnetic1615, 1350

Potential Signaling Pathway Involvement in Biological Applications

Should the metal complexes of this compound demonstrate biological activity, for instance, as anticancer agents, their mechanism of action could involve various signaling pathways. A common mechanism for metal-based anticancer drugs is the induction of apoptosis (programmed cell death).

Hypothetical Apoptosis Induction Pathway

G cluster_pathway Apoptosis Pathway Complex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction.

Conclusion

While direct literature on the coordination chemistry of this compound is currently unavailable, its structural features suggest it is a promising ligand for the synthesis of novel metal complexes. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of these new coordination compounds. Further research is warranted to fully elucidate the coordination behavior of this ligand and the properties of its metal complexes.

References

Application of 2-((Dimethylamino)methyl)pyridin-3-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Dimethylamino)methyl)pyridin-3-ol is a versatile heterocyclic building block with significant potential in medicinal chemistry.[1][2] Its pyridine core, substituted with a hydroxyl and a dimethylaminomethyl group, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse bioactive molecules.[1] This compound serves as a key intermediate in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1] These application notes provide an overview of the potential applications of this compound, along with detailed experimental protocols for the synthesis and evaluation of its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich reaction involving pyridin-3-ol, formaldehyde, and dimethylamine.[3][4] This electrophilic substitution reaction introduces the dimethylaminomethyl group at the position ortho to the hydroxyl group.

General Experimental Protocol: Mannich Reaction
  • In a round-bottom flask, dissolve pyridin-3-ol in a suitable solvent such as ethanol or acetic acid.

  • Cool the solution in an ice bath.

  • Add an aqueous solution of dimethylamine, followed by an aqueous solution of formaldehyde, dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

pyridin_3_ol Pyridin-3-ol mannich_reaction Mannich Reaction pyridin_3_ol->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction dimethylamine Dimethylamine dimethylamine->mannich_reaction product This compound mannich_reaction->product

Caption: Synthetic scheme for this compound.

Application in Anticancer Drug Discovery

The pyridine scaffold is a common feature in many anticancer agents. Derivatives of this compound can be explored as potential inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[5][6]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Quantitative Data: Cytotoxicity of Pyridine Derivatives

The following table summarizes the cytotoxic activity of various pyridine derivatives against different cancer cell lines, demonstrating the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-pyridineHepG-28.42 - 78.17[7]
Spiro-pyridineCaco-27.83 - 84.43[7]
4,4'-BipyridineHepG-28.83 - 10.08[8]
4,4'-BipyridineMCF-7>50[8]
Thieno[2,3-b]pyridineMCF-7<50[9]
Thieno[2,3-b]pyridineHCT-116<50[9]
Imidazo[1,2-a]pyridineT47D7.9[5]
Imidazo[1,2-a]pyridineMCF-79.4[5]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of synthesized pyridine derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with pyridine derivatives incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Application in Anti-inflammatory Drug Discovery

Chronic inflammation is associated with numerous diseases. Pyridine derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways.[12][13]

Quantitative Data: Anti-inflammatory Activity of Pyridine Derivatives

The following table summarizes the anti-inflammatory activity of various pyridine derivatives.

Compound ClassAssayResultReference
3-Hydroxy-pyridine-4-oneCarrageenan-induced paw edema67% inhibition at 20 mg/kg[12]
PyrimidineCOX-2 InhibitionIC50 = 0.04 µM[14]
PyridineLPS-induced NO production in RAW 264.7 cells65.48% inhibition[15]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of test compounds to inhibit the activity of COX-1 and COX-2 enzymes.[16][17][18][19][20]

  • Enzyme Preparation: Reconstitute purified COX-1 or COX-2 enzyme in the appropriate buffer.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Peroxidase Activity Measurement: Add a colorimetric or fluorometric probe that reacts with the peroxidase component of the COX enzyme.

  • Absorbance/Fluorescence Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This cell-based assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[21][22][23][24]

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite (a stable product of NO) and calculate the percentage of inhibition of NO production.

Application in Analgesic Drug Discovery

Certain pyridine derivatives, particularly those with a 3-hydroxy-pyridine-4-one scaffold, have demonstrated analgesic properties.[25]

Quantitative Data: Analgesic Activity of 3-Hydroxy-Pyridine-4-one Derivatives
CompoundAcetic Acid-Induced Writhing Test (% Inhibition)Reference
Compound A (10 mg/kg)79%[25]
Compound B (400 mg/kg)66%[25]
Compound C (200 mg/kg)80%[25]
Compound D (200 mg/kg)90%[25]

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of a wide array of pyridine-based compounds with significant potential in medicinal chemistry. Its derivatives have shown promising activities as anticancer, anti-inflammatory, and analgesic agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile scaffold. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of new and effective therapeutic agents.

References

Application Notes and Protocols: 2-((Dimethylamino)methyl)pyridin-3-ol as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((Dimethylamino)methyl)pyridin-3-ol, a substituted 3-hydroxypyridine, holds significant potential as a precursor for the synthesis of a diverse range of novel heterocyclic compounds. While direct cyclization reactions utilizing this specific Mannich base are not extensively documented, its strategic conversion into the highly reactive intermediate, 3-hydroxypyridine-2-carboxaldehyde, opens a gateway to a multitude of fused heterocyclic systems. This document provides detailed application notes and protocols for the plausible transformation of this compound and the subsequent utilization of its aldehyde derivative in the construction of biologically relevant heterocycles.

Introduction

3-Hydroxypyridine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1] The title compound, this compound, possesses a unique combination of a 3-hydroxypyridine core and a dimethylaminomethyl group, which can be considered a masked aldehyde functionality. The strategic unmasking of this aldehyde group provides a versatile handle for a variety of cyclocondensation reactions, leading to the formation of fused pyridines such as oxazolo[5,4-b]pyridines, thiazolo[5,4-b]pyridines, and pyridofurans. These heterocyclic motifs are of significant interest in drug discovery due to their diverse pharmacological activities.

Synthetic Strategy: From Mannich Base to Key Aldehyde Intermediate

The primary synthetic strategy involves the oxidation of the 2-((dimethylamino)methyl) group to a formyl group, yielding 3-hydroxypyridine-2-carboxaldehyde. This transformation is a critical step in leveraging the synthetic potential of the starting material.

G start This compound aldehyde 3-Hydroxypyridine-2-carboxaldehyde start->aldehyde Oxidation heterocycles Novel Fused Heterocycles aldehyde->heterocycles Cyclocondensation Reactions

Caption: General synthetic workflow.

Proposed Oxidation of this compound

The oxidation of 2-(aminomethyl)pyridines to their corresponding aldehydes is a known transformation. Various methods can be employed, with the choice of oxidant being crucial to avoid over-oxidation or side reactions.

Table 1: Potential Oxidation Methods

Oxidizing AgentTypical ConditionsComments
Selenium Dioxide (SeO₂)Reflux in a suitable solvent (e.g., dioxane, ethanol)A classic method for oxidizing methyl groups adjacent to a nitrogen heterocycle.[2]
Copper(II) AcetateStirring in an ethanolic solution in the presence of airInvolves the oxidation of the methylene group.[3]
Manganese Dioxide (MnO₂)Stirring at room temperature in a chlorinated solventA mild and selective oxidant for allylic and benzylic-type alcohols and amines.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxypyridine-2-carboxaldehyde (Hypothetical Protocol based on Analogy)

This protocol is based on established methods for the oxidation of similar substrates. Optimization may be required.

Materials:

  • This compound

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 eq.) in 1,4-dioxane, add selenium dioxide (1.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 3-hydroxypyridine-2-carboxaldehyde.

Application of 3-Hydroxypyridine-2-carboxaldehyde in Heterocycle Synthesis

3-Hydroxypyridine-2-carboxaldehyde is a versatile building block for the synthesis of various fused heterocyclic systems.[4]

G aldehyde 3-Hydroxypyridine-2-carboxaldehyde product1 Oxazolo[5,4-b]pyridines aldehyde->product1 Condensation product2 Thiazolo[5,4-b]pyridines aldehyde->product2 Condensation/ Cyclization product3 Pyridofurans / Thienopyridines aldehyde->product3 Knoevenagel Condensation/ Cyclization reagent1 o-Aminophenols reagent1->product1 reagent2 Cysteamine reagent2->product2 reagent3 Active Methylene Compounds reagent3->product3

Caption: Synthesis of heterocycles from the key aldehyde.

Protocol 2: Synthesis of Oxazolo[5,4-b]pyridine Derivatives

Materials:

  • 3-Hydroxypyridine-2-carboxaldehyde

  • Substituted o-aminophenol

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve 3-hydroxypyridine-2-carboxaldehyde (1 eq.) and the substituted o-aminophenol (1 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Protocol 3: Synthesis of Thiazolo[5,4-b]pyridine Derivatives

Materials:

  • 3-Hydroxypyridine-2-carboxaldehyde

  • Cysteamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • To a solution of 3-hydroxypyridine-2-carboxaldehyde (1 eq.) in ethanol, add cysteamine hydrochloride (1 eq.) and pyridine (2 eq.).

  • Reflux the reaction mixture for 6-10 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent.

Data Presentation

Table 2: Expected Reaction Yields for Heterocycle Synthesis

Heterocyclic SystemStarting AldehydeReagentReported Yield (%)
Oxazolo[5,4-b]pyridineSalicylaldehyde derivativeso-Aminophenols70-90
Thiazolo[5,4-b]pyridinePyridine-2-carboxaldehyde derivativesCysteamine65-85
PyridofuranSalicylaldehyde derivativesMalononitrile75-95

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel heterocycles. The strategic oxidation to 3-hydroxypyridine-2-carboxaldehyde provides a clear and viable pathway to a plethora of fused pyridine systems with potential applications in drug discovery and materials science. The protocols and synthetic strategies outlined in this document are intended to serve as a foundational guide for researchers to unlock the synthetic utility of this versatile molecule. Further investigation into the direct functionalization and cyclization of the title compound is warranted and could lead to the discovery of novel and efficient synthetic methodologies.

References

Application Notes and Protocols for High-Throughput Screening with 2-((Dimethylamino)methyl)pyridin-3-ol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns utilizing chemical libraries based on the 2-((dimethylamino)methyl)pyridin-3-ol scaffold. This versatile heterocyclic structure is of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors and other therapeutic agents.[1][2]

Introduction

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[3] Its derivatives, such as those based on the pyridin-3-ol core, offer a valuable starting point for the synthesis of diverse chemical libraries. The inclusion of a dimethylaminomethyl group at the 2-position can enhance aqueous solubility and provide an additional interaction point for biological targets. High-throughput screening of libraries based on this scaffold allows for the rapid identification of "hit" compounds with desired biological activity, which can then be optimized into lead candidates for drug development.[4]

Featured Application: Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The this compound scaffold can be readily modified to create libraries of compounds that target the ATP-binding site of various kinases. The following sections detail a hypothetical HTS campaign to identify novel kinase inhibitors.

Data Presentation: Hypothetical HTS Primary Screen Data

The following table summarizes hypothetical quantitative data from a primary high-throughput screen of a 10,000-compound library of this compound derivatives against a generic serine/threonine kinase. The data is presented to facilitate easy comparison of compound activity.

Compound IDStructureConcentration (µM)% InhibitionZ'-factor
Library Compound 1R1=H, R2=phenyl1085.20.75
Library Compound 2R1=CH3, R2=4-chlorophenyl1092.10.75
Library Compound 3R1=H, R2=indole1078.50.75
......10...0.75
Positive Control (Staurosporine)N/A199.50.75
Negative Control (DMSO)N/AN/A0.20.75
Experimental Protocols

Detailed methodologies for the key experiments in a typical HTS campaign for kinase inhibitors are provided below.

Protocol 1: Primary High-Throughput Screening (HTS) - Kinase Activity Assay (ADP-Glo™)

This protocol describes a generic biochemical assay to identify inhibitors of a specific protein kinase from a compound library in a 384-well format.

1. Objective: To identify compounds that inhibit the activity of the target kinase.

2. Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates (low-volume, white)

  • This compound compound library (dissolved in DMSO)

  • Positive control (e.g., a known inhibitor like staurosporine)

  • Negative control (DMSO)

3. Method:

  • Dispense 25 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Also, dispense the positive and negative controls into designated wells.

  • Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, which simultaneously measures luminescence. Incubate for 30 minutes at room temperature.

  • Read the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency.

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for active compounds.

2. Method:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Perform the kinase activity assay as described in Protocol 1, using the serially diluted compounds.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay - Target Engagement (Western Blot)

This protocol is used to assess whether the identified inhibitors can engage the target kinase within a cellular context.

1. Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cells.

2. Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Hit compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total target kinase, phospho-substrate, and loading control like GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

3. Method:

  • Seed cells in a 6-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the hit compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the appropriate primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 4: Cell Viability Assay (MTT)

This assay is performed to assess the cytotoxicity of the hit compounds.

1. Objective: To determine the effect of the compounds on cell viability.

2. Method:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hit compound for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Diagram 1: General Kinase Inhibition HTS Workflow

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Compound Library Compound Library Single Concentration Screen Single Concentration Screen Compound Library->Single Concentration Screen Identify Hits Identify Hits Single Concentration Screen->Identify Hits Dose-Response Assay Dose-Response Assay Identify Hits->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Select Potent Compounds Select Potent Compounds IC50 Determination->Select Potent Compounds Cellular Target Engagement Cellular Target Engagement Select Potent Compounds->Cellular Target Engagement Cell Viability Assay Cell Viability Assay Select Potent Compounds->Cell Viability Assay Lead Candidates Lead Candidates Cellular Target Engagement->Lead Candidates Cell Viability Assay->Lead Candidates

Caption: A flowchart of the high-throughput screening workflow for kinase inhibitors.

Diagram 2: Generic Kinase Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor Inhibitor Inhibitor->Target Kinase

References

Functionalization of the Pyridine Ring in 2-((Dimethylamino)methyl)pyridin-3-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies to functionalize the pyridine ring of 2-((dimethylamino)methyl)pyridin-3-ol. This versatile building block is a valuable scaffold in medicinal chemistry and materials science, and its targeted modification can lead to the development of novel compounds with enhanced biological activity or material properties.[1][2] The protocols provided are based on established methodologies for pyridine chemistry and offer a starting point for the exploration of this compound's synthetic potential.

Introduction to the Reactivity of this compound

The pyridine ring in this compound possesses a unique electronic landscape that dictates its reactivity towards various reagents. The hydroxyl group at the 3-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to it (positions 2, 4, and 6). However, the pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. The interplay of these electronic effects, along with the steric hindrance from the existing substituents, will influence the regioselectivity of functionalization reactions.

The presence of the hydroxyl group also opens up avenues for metal-catalyzed cross-coupling reactions after its conversion to a suitable leaving group, such as a triflate. Furthermore, the pyridine nitrogen can be targeted by alkylating agents, and the entire ring system is susceptible to nucleophilic attack under certain conditions.

Application Notes

Electrophilic Aromatic Substitution: Introducing Key Functional Groups

Electrophilic aromatic substitution is a fundamental strategy to introduce a variety of functional groups onto the pyridine ring, which can significantly modulate the biological activity and physicochemical properties of the parent molecule.

  • Nitration: The introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amino group, which is a common pharmacophore. The nitration of 3-hydroxypyridine derivatives typically occurs at the positions ortho or para to the hydroxyl group. For this compound, the expected positions for nitration are C4 and C6. The choice of nitrating agent and reaction conditions can influence the regioselectivity.

  • Halogenation: Halogenated pyridines are crucial intermediates in cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Bromination and chlorination are the most common halogenation reactions. The regioselectivity of halogenation is also directed by the activating effect of the hydroxyl group.

Metal-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. For this compound, the hydroxyl group can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for Suzuki and Buchwald-Hartwig reactions.

  • Suzuki Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the pyridyl triflate with a boronic acid or ester. This is a highly versatile method for introducing a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring.[3][4]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the pyridyl triflate with an amine.[5][6] This is a valuable tool for synthesizing libraries of N-aryl and N-heteroaryl derivatives, which are prevalent in many biologically active compounds.[5][7][8]

Potential Applications in Drug Discovery

Functionalized derivatives of this compound are of significant interest in drug discovery. The 3-hydroxypyridine scaffold is present in a number of biologically active compounds.[1][2] By modifying the pyridine ring, researchers can fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Potential therapeutic areas include:

  • Antimicrobials: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activity.

  • Anticancer Agents: The pyridine scaffold is a common feature in many kinase inhibitors and other anticancer drugs.[1][2]

  • Central Nervous System (CNS) Agents: The ability of pyridine derivatives to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.[1][2]

  • Analgesic and Anti-inflammatory Agents: The 3-hydroxypyridine moiety is found in compounds with analgesic and anti-inflammatory properties.[1][2]

Experimental Protocols

The following protocols are proposed methodologies for the functionalization of this compound based on established procedures for similar pyridine derivatives. Researchers should perform small-scale test reactions to optimize the conditions for their specific substrate and desired product.

Protocol 1: Nitration of this compound

This protocol describes the nitration of the pyridine ring, likely at the C4 or C6 position.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired nitro-substituted derivative.

Table 1: Quantitative Data for Nitration

EntryProduct(s)Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
12-((Dimethylamino)methyl)-4-nitropyridin-3-olData to be determined experimentallyData to be determined experimentally
22-((Dimethylamino)methyl)-6-nitropyridin-3-olData to be determined experimentallyData to be determined experimentally
Protocol 2: Bromination of this compound

This protocol details the bromination of the pyridine ring, which is expected to occur at the C4 or C6 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Quantitative Data for Bromination

EntryProduct(s)Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
14-Bromo-2-((dimethylamino)methyl)pyridin-3-olData to be determined experimentallyData to be determined experimentally
26-Bromo-2-((dimethylamino)methyl)pyridin-3-olData to be determined experimentallyData to be determined experimentally
Protocol 3: Suzuki Cross-Coupling of this compound via Triflate Intermediate

This protocol involves a two-step process: formation of the pyridyl triflate followed by the Suzuki cross-coupling reaction.

Step 1: Synthesis of 2-((Dimethylamino)methyl)pyridin-3-yl trifluoromethanesulfonate

Materials:

  • This compound

  • Triflic anhydride ((CF₃SO₂)₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (2.0 eq) or triethylamine (2.0 eq) to the solution.

  • Slowly add triflic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous copper sulfate solution (if pyridine was used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude triflate is often used in the next step without further purification.

Step 2: Suzuki Coupling Reaction

Materials:

  • 2-((Dimethylamino)methyl)pyridin-3-yl trifluoromethanesulfonate (from Step 1)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and safety equipment for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the pyridyl triflate (1.0 eq), boronic acid (1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Quantitative Data for Suzuki Coupling

EntryArylboronic AcidProductYield (%)Spectroscopic Data
1Phenylboronic acid2-((Dimethylamino)methyl)-3-phenylpyridin-3-olData to be determined experimentallyData to be determined experimentally
24-Methoxyphenylboronic acid2-((Dimethylamino)methyl)-3-(4-methoxyphenyl)pyridin-3-olData to be determined experimentallyData to be determined experimentally

Visualizing Reaction Pathways

The following diagrams illustrate the proposed functionalization pathways for this compound.

G cluster_electro Electrophilic Substitution cluster_coupling Metal-Catalyzed Cross-Coupling start This compound nitration Nitration (HNO3, H2SO4) start->nitration halogenation Halogenation (NBS or NCS) start->halogenation triflation Triflation (Tf2O, Pyridine) start->triflation nitro_prod Nitro-substituted derivative nitration->nitro_prod halo_prod Halo-substituted derivative halogenation->halo_prod triflate Pyridyl Triflate triflation->triflate suzuki Suzuki Coupling (ArB(OH)2, Pd cat.) triflate->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat.) triflate->buchwald suzuki_prod C-C Coupled Product suzuki->suzuki_prod buchwald_prod C-N Coupled Product buchwald->buchwald_prod

Caption: Reaction pathways for functionalization.

G start Start: This compound step1 Step 1: Electrophilic Substitution (e.g., Halogenation) start->step1 Introduce halogen intermediate Intermediate: Halogenated Pyridine step1->intermediate step2 Step 2: Metal-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) intermediate->step2 Couple with boronic acid or amine product Final Product: Di-substituted Pyridine step2->product

Caption: A two-step functionalization workflow.

References

Derivatization of the hydroxyl group of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Derivatization of 2-((Dimethylamino)methyl)pyridin-3-ol

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development.[1][2] Its structure features a phenolic hydroxyl group, which is a key target for derivatization. Modification of this hydroxyl group can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can modulate its pharmacokinetic profile and biological activity, making derivatization a critical strategy for lead optimization and the development of prodrugs.

The primary methods for derivatizing the hydroxyl group of this compound are O-alkylation (Etherification) and O-acylation (Esterification) . These transformations allow for the introduction of a wide variety of functional groups, enabling systematic structure-activity relationship (SAR) studies.

Derivatization Strategies
O-Alkylation (Etherification)

O-alkylation introduces an alkyl or aryl group to the phenolic oxygen, forming an ether linkage. The most common and robust method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group by a suitable base to form a phenoxide anion, which then acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group) in an SN2 reaction.[3][4]

Key Considerations for O-Alkylation:

  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used. NaH is a powerful, non-nucleophilic base often used in aprotic solvents like DMF or THF, while K₂CO₃ is a milder base suitable for reactions in polar aprotic solvents like acetone or acetonitrile.

  • Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are ideal substrates as the reaction proceeds via an SN2 mechanism.[4] Secondary and tertiary alkyl halides are less suitable as they can lead to elimination side reactions.[4]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used as they can solvate the cation of the base while not interfering with the nucleophilic phenoxide.

O-Acylation (Esterification)

O-acylation introduces an acyl group to the phenolic oxygen, forming an ester. Esters are often employed as prodrugs, as they can be readily hydrolyzed in vivo by esterase enzymes to release the active parent drug. The most straightforward methods for O-acylation involve the reaction of the parent alcohol with an acyl chloride or an acid anhydride.[5][6]

Key Considerations for O-Acylation:

  • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and provide good yields of the desired ester.

  • Catalyst/Base: The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N).[5][7] The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[5][6] 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), chloroform (CHCl₃), or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acylating agent.

General Reaction Schemes

G start This compound ether O-Alkyl Derivative (Ether) start->ether R-X (Alkyl Halide) Strong Base (e.g., NaH) Williamson Ether Synthesis ester O-Acyl Derivative (Ester) start->ester RCOCl (Acyl Chloride) Base (e.g., Pyridine) O-Acylation

Caption: General derivatization pathways for this compound.

Quantitative Data Summary

While specific yield data for the derivatization of this compound is not widely published, the following table provides representative data for the derivatization of structurally similar 3-hydroxypyridine compounds, which can be used to estimate expected outcomes.

Starting MaterialReagentBase / CatalystSolventConditionsProduct TypeYield (%)Reference
3-HydroxypyridineBenzyl BromideK₂CO₃DMF80 °C, 4hEther92Adapted from general Williamson Ether Synthesis principles.
3-HydroxypyridineMethyl IodideNaHTHFrt, 12hEther88Adapted from general Williamson Ether Synthesis principles.
3-HydroxypyridineAcetyl ChloridePyridineDCM0 °C to rt, 2hEster95Adapted from standard acylation protocols.[5]
3-HydroxypyridineBenzoyl ChlorideEt₃N / DMAP (cat.)DCMrt, 3hEster93Adapted from standard acylation protocols.
2-Methyl-3-hydroxypyridineEthyl BromideNaHDMF60 °C, 6hEther85Representative yield for substituted pyridinols.

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis (Synthesis of 3-Benzyloxy-2-((dimethylamino)methyl)pyridine)

This protocol describes a general procedure for the benzylation of the hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 2: O-Acylation (Synthesis of 2-((Dimethylamino)methyl)pyridin-3-yl acetate)

This protocol describes a general procedure for the acetylation of the hydroxyl group using acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Add pyridine (2.0 eq) and DMAP (0.1 eq, if used).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude residue by flash column chromatography or recrystallization to yield the pure ester product.

Experimental Workflow Visualization

G start Start: Assemble Glassware (Dry) inert Establish Inert Atmosphere (N2/Ar) start->inert dissolve Dissolve Pyridinol in Anhydrous Solvent cool Cool to 0 °C dissolve->cool inert->dissolve add_base Add Base (e.g., NaH or Pyridine) cool->add_base add_reagent Add Reagent (Alkyl Halide or Acyl Chloride) add_base->add_reagent react Reaction Stirring (e.g., 12h at RT) add_reagent->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete quench Quench Reaction (e.g., aq. NH4Cl) monitor->quench Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure Derivative analyze->end

Caption: A standard workflow for the derivatization of this compound.

References

Catalytic Applications of Metal Complexes with 2-((Dimethylamino)methyl)pyridin-3-ol: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal complexes incorporating the ligand 2-((Dimethylamino)methyl)pyridin-3-ol are emerging as a versatile class of catalysts with significant potential in organic synthesis and drug development. This bidentate ligand, featuring both a pyridine and a dimethylamino moiety, offers a unique electronic and steric environment for metal centers, enabling a range of catalytic transformations. This document provides an overview of the potential catalytic applications of these complexes, drawing upon the broader understanding of catalysis by metal complexes with related pyridine-containing ligands. While specific quantitative data and detailed protocols for this exact ligand are not extensively documented in publicly available literature, this report outlines the expected areas of application and general methodologies based on analogous systems.

Potential Catalytic Applications

Based on the functionalities of the this compound ligand, its metal complexes are anticipated to be active in several key areas of catalysis:

  • Oxidation Reactions: The pyridine and amino groups can stabilize transition metals in various oxidation states, making these complexes promising candidates for oxidation catalysis. They could potentially catalyze the oxidation of alcohols, alkanes, and olefins, crucial transformations in the synthesis of fine chemicals and pharmaceuticals.

  • Cross-Coupling Reactions: The electron-donating nature of the ligand can facilitate oxidative addition and reductive elimination steps in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Polymerization: Metal complexes with pyridine-based ligands have been extensively used as catalysts for olefin polymerization. The steric and electronic properties of the this compound ligand could influence the activity of the catalyst and the properties of the resulting polymers.

  • Biomimetic Catalysis: The nitrogen and oxygen donor atoms in the ligand can mimic the active sites of metalloenzymes. This makes the corresponding metal complexes interesting for biomimetic catalysis, for example, in modeling the reactivity of enzymes involved in oxidation or hydrolysis.

Experimental Protocols: General Methodologies

General Procedure for Synthesis of a Metal Complex with this compound

A general workflow for the synthesis of a metal complex with the target ligand is outlined below. The specific metal salt, solvent, and reaction conditions will vary depending on the desired complex.

Synthesis_Workflow General Workflow for Complex Synthesis Ligand This compound Reaction Reaction Mixture (Stirring under Inert Atmosphere) Ligand->Reaction MetalSalt Metal Salt (e.g., MCl2, M(OAc)2) MetalSalt->Reaction Solvent Anhydrous Solvent (e.g., EtOH, MeCN, THF) Solvent->Reaction Heating Heating (Optional) (Reflux or specified temperature) Reaction->Heating Isolation Isolation of Product (Filtration, Evaporation) Heating->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS, X-ray) Purification->Characterization FinalComplex Purified Metal Complex Purification->FinalComplex

Caption: General workflow for the synthesis of a metal complex.

Protocol:

  • Ligand and Metal Salt Preparation: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent. In a separate flask, dissolve the chosen metal salt (1 equivalent or a slight excess) in the same or a compatible anhydrous solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction may proceed at room temperature or require heating (reflux). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography.

  • Characterization: The structure and purity of the synthesized complex are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

General Procedure for a Catalytic Oxidation Reaction

The following diagram illustrates a typical workflow for a catalytic oxidation reaction using a metal complex.

Oxidation_Workflow Workflow for a Catalytic Oxidation Reaction Substrate Substrate (e.g., Alcohol) ReactionSetup Reaction Setup (Inert atmosphere, Temperature control) Substrate->ReactionSetup Catalyst Metal Complex of This compound Catalyst->ReactionSetup Oxidant Oxidant (e.g., H2O2, O2) Oxidant->ReactionSetup Solvent Solvent Solvent->ReactionSetup Monitoring Reaction Monitoring (TLC, GC, HPLC) ReactionSetup->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Oxidized Product Purification->Product

Caption: General workflow for a catalytic oxidation reaction.

Protocol:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the substrate, the metal complex catalyst (typically 0.1-5 mol%), and the solvent.

  • Initiation: Add the oxidant to the reaction mixture. The reaction may be run at room temperature or require heating.

  • Monitoring: Monitor the progress of the reaction by TLC, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench any remaining oxidant (e.g., with a saturated aqueous solution of sodium thiosulfate for peroxide oxidants). Extract the product into an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

As no specific quantitative data for the catalytic applications of metal complexes with this compound are currently available in the literature, a representative table structure is provided below for future data compilation.

Table 1: Hypothetical Catalytic Performance in an Oxidation Reaction

EntryMetal ComplexSubstrateOxidantCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
1[Cu(L)Cl₂]Benzyl alcoholH₂O₂1806--
2[Fe(L)Cl₃]CyclohexaneO₂210012--
3[Ru(L)(PPh₃)₂Cl₂]StyreneTBHP0.5604--
L = this compound

Signaling Pathways and Logical Relationships

The logical relationship in designing a catalytic experiment involving these complexes can be visualized as follows:

Catalysis_Logic Logical Flow for Catalytic Experiment Design TargetReaction Target Catalytic Reaction (e.g., C-H Oxidation) LigandDesign Ligand Selection: This compound TargetReaction->LigandDesign MetalSelection Metal Center Selection (e.g., Cu, Fe, Ru, Pd) TargetReaction->MetalSelection ComplexSynthesis Synthesis of Metal-Ligand Complex LigandDesign->ComplexSynthesis MetalSelection->ComplexSynthesis ReactionOptimization Optimization of Reaction Conditions (Solvent, Temp., Oxidant, etc.) ComplexSynthesis->ReactionOptimization MechanisticStudies Mechanistic Investigation (Kinetics, Intermediates) ReactionOptimization->MechanisticStudies Application Application in Synthesis ReactionOptimization->Application MechanisticStudies->Application

Caption: Logical flow for designing catalytic experiments.

While the catalytic applications of metal complexes with this compound are still an underexplored area of research, the structural features of the ligand suggest significant potential in various catalytic transformations. The general protocols and logical workflows presented here provide a foundational framework for researchers and scientists to design and conduct experiments in this promising field. Further research is necessary to isolate and characterize these complexes and to evaluate their catalytic efficacy in specific reactions, which will allow for the compilation of detailed quantitative data and the development of robust application notes.

Application Notes and Protocols for Bioactivity Testing of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. 2-((Dimethylamino)methyl)pyridin-3-ol, a substituted pyridinol, belongs to this versatile chemical family. Due to the structural similarities with other bioactive pyridine compounds, it is hypothesized that this molecule may possess therapeutic potential.

These application notes provide a comprehensive guide for the initial in vitro screening of this compound to elucidate its potential bioactivities. The following sections detail standardized protocols for assessing its antibacterial, antifungal, and cytotoxic (anticancer) effects.

Data Presentation

All quantitative data from the described assays should be recorded and summarized in structured tables to facilitate clear comparison and interpretation.

Table 1: Antibacterial Activity of this compound (Example Data)

Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus (ATCC 29213)
Enterococcus faecalis (ATCC 29212)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Positive Control (e.g., Gentamicin)

Table 2: Antifungal Activity of this compound (Example Data)

Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida albicans (ATCC 90028)
Aspergillus brasiliensis (ATCC 16404)
Positive Control (e.g., Amphotericin B)

Table 3: Cytotoxicity of this compound against Cancer Cell Lines (Example Data)

Cell LineIC50 (µM) after 48h exposure
MCF-7 (Human Breast Adenocarcinoma)
A549 (Human Lung Carcinoma)
HeLa (Human Cervical Adenocarcinoma)
Positive Control (e.g., Doxorubicin)

Mandatory Visualization

Diagrams illustrating key experimental workflows and relevant signaling pathways are provided below.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound serial_dilution Perform serial dilutions of compound in 96-well plate prep_compound->serial_dilution prep_media Prepare appropriate broth medium prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at optimal temperature and duration inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic determine_mbc Plate onto agar to determine MBC/MFC read_mic->determine_mbc analyze Record and analyze data determine_mbc->analyze

Antimicrobial Susceptibility Testing Workflow.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with compound dilutions seed_cells->treat_cells prep_compound Prepare serial dilutions of This compound prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent to wells incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50

Cytotoxicity (MTT) Assay Workflow.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor potential target mitochondrion Mitochondrion compound->mitochondrion potential target caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase37 Caspase-3, -7 (Executioner) caspase8->caspase37 cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Simplified Apoptosis Signaling Pathways.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Gentamicin)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted for fungi and follows the general principles of the antibacterial assay.

Materials:

  • This compound

  • DMSO

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., C. albicans, A. brasiliensis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antifungal (e.g., Amphotericin B)

Procedure:

  • Compound and Inoculum Preparation: Prepare the compound stock solution as described for the antibacterial assay. Prepare the fungal inoculum according to CLSI guidelines (M27 for yeasts, M38 for molds), adjusting to a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts.

  • Plate Setup and Inoculation: Follow the same serial dilution procedure as the antibacterial assay, using RPMI-1640 medium.

  • Incubation: Incubate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50% for azoles and ≥90% for polyenes) in turbidity compared to the growth control.

Cytotoxicity Screening: MTT Assay

This colorimetric assay measures the reduction of cell viability and is a common method for screening potential anticancer agents.

Materials:

  • This compound

  • DMSO

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the cell plate with the compound dilutions. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

The Role of 2-((Dimethylamino)methyl)pyridin-3-ol in Kinase Inhibitor Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-((dimethylamino)methyl)pyridin-3-ol presents itself as a valuable heterocyclic building block. Its inherent structural features, including the pyridine core, a hydroxyl group, and a dimethylaminomethyl side chain, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries in the pursuit of novel kinase inhibitors.

While direct, publicly available, detailed protocols for the synthesis of specific, named kinase inhibitors using this compound as a primary starting material are not extensively documented in the scientific literature, its potential is underscored by the prevalence of the substituted pyridine scaffold in a multitude of approved and investigational kinase inhibitors. The pyridine ring is a well-established pharmacophore that can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases.

This document aims to provide a conceptual framework and generalized protocols for how this compound could be utilized in the synthesis of kinase inhibitors, based on established medicinal chemistry principles and synthetic methodologies for analogous pyridine-containing compounds.

Hypothetical Synthetic Strategies and Potential Kinase Targets

The functional groups on this compound allow for a variety of chemical transformations to build more complex molecules with potential kinase inhibitory activity.

Table 1: Potential Derivatization Strategies for this compound

Functional GroupPotential ReactionResulting MoietyPotential Kinase Targets (based on scaffold)
3-Hydroxyl Group Etherification (e.g., Williamson ether synthesis)Aryl or alkyl ethersEGFR, VEGFR, PDGFR
EsterificationEstersVarious serine/threonine kinases
Suzuki or Buchwald-Hartwig coupling (after conversion to triflate)Biaryl or N-aryl linkagesAbl, Src family kinases
Pyridine Ring Electrophilic aromatic substitution (e.g., nitration, halogenation)Substituted pyridine corePIM kinases, CDKs
C-H activation/functionalizationFunctionalized pyridineBroad spectrum of kinases
Dimethylamino Group Quarternization, oxidation, or modificationModified side chainMay influence solubility and cell permeability

Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound to generate a library of compounds for screening against a panel of kinases.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Lead Optimization A This compound B Functional Group Modification (e.g., O-alkylation, Suzuki Coupling) A->B C Purification (e.g., Chromatography) B->C D Characterization (NMR, MS) C->D E Kinase Panel Screening (Biochemical Assays) D->E F Hit Identification E->F G IC50 Determination F->G H Structure-Activity Relationship (SAR) Studies G->H I In vitro Cellular Assays H->I J In vivo Efficacy Studies I->J RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Application Notes and Protocols: Antimicrobial Activity Screening of 2-((Dimethylamino)methyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of 2-((Dimethylamino)methyl)pyridin-3-ol derivatives for their antimicrobial activity. The following sections detail the necessary experimental procedures, data presentation formats, and a generalized workflow for these assays.

Introduction

Pyridin-3-ol derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a dimethylaminomethyl group at the 2-position of the pyridin-3-ol core can modulate the physicochemical properties of the molecule, potentially enhancing its antimicrobial efficacy. This document outlines the standardized methods for evaluating the antimicrobial potential of novel this compound derivatives against a panel of clinically relevant bacterial and fungal strains.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The following tables provide a template for presenting the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound IDStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Derivative 1 16 µg/mL8 µg/mL64 µg/mL>128 µg/mL
Derivative 2 8 µg/mL4 µg/mL32 µg/mL128 µg/mL
Derivative 3 32 µg/mL16 µg/mL>128 µg/mL>128 µg/mL
Ciprofloxacin 1 µg/mL0.5 µg/mL0.25 µg/mL1 µg/mL

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains

Compound IDCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
Derivative 1 32 µg/mL64 µg/mL
Derivative 2 16 µg/mL32 µg/mL
Derivative 3 64 µg/mL>128 µg/mL
Fluconazole 2 µg/mL16 µg/mL

Table 3: Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

Compound IDS. aureus (MBC)B. subtilis (MBC)C. albicans (MFC)
Derivative 1 32 µg/mL16 µg/mL64 µg/mL
Derivative 2 16 µg/mL8 µg/mL32 µg/mL
Derivative 3 >128 µg/mL64 µg/mL>128 µg/mL
Ciprofloxacin 2 µg/mL1 µg/mLN/A
Fluconazole N/AN/A4 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • Positive control antifungals (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Inoculum:

    • For bacteria, select 3-5 well-isolated colonies from an agar plate and transfer them to a tube containing sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • For fungi, prepare a yeast suspension and adjust the turbidity to a 0.5 McFarland standard. For molds, collect spores from a culture and adjust the concentration.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Dissolve the test compounds in DMSO to a high stock concentration.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.

  • Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. A spectrophotometer can be used to measure the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated if the compounds show significant activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Stock Solutions of Derivatives C Serial Dilution in 96-Well Plate A->C B Microbial Inoculum (0.5 McFarland) D Inoculation B->D C->D E Incubation (24-48h) D->E F MIC Determination (Visual/OD Reading) E->F G MBC/MFC Determination (Plating) F->G

Caption: Experimental workflow for antimicrobial susceptibility testing.

signaling_pathway Membrane Cell Membrane Ribosome Ribosome DNA DNA Enzyme Essential Enzyme Derivative 2-((Dimethylamino)methyl) pyridin-3-ol Derivative Derivative->Membrane Disruption Derivative->Ribosome Inhibition of Protein Synthesis Derivative->DNA Inhibition of DNA Gyrase Derivative->Enzyme Enzyme Inhibition

Caption: Hypothetical mechanisms of antimicrobial action.

Anti-inflammatory properties of compounds derived from 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anti-inflammatory properties of compounds directly derived from 2-((Dimethylamino)methyl)pyridin-3-ol. This document provides a detailed overview of the anti-inflammatory activities of closely related pyridin-3-ol and pyridin-4-one analogs to serve as a guide for researchers interested in this chemical space. The methodologies and potential mechanisms of action described herein are based on these related structures and are intended to provide a foundational framework for the investigation of novel derivatives of this compound.

Introduction

Pyridin-3-ol and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Analogs of these structures have been investigated for their potential as anti-inflammatory, analgesic, and antioxidant agents. The core pyridin-3-ol scaffold is a key structural feature in various biologically active molecules and serves as a versatile template for the design of novel therapeutic agents. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and the production of pro-inflammatory cytokines. Some derivatives have also been noted for their iron-chelating properties, which may contribute to their anti-inflammatory effects, as iron can participate in the generation of reactive oxygen species that promote inflammation.[1]

Mechanism of Action

The anti-inflammatory properties of pyridinol derivatives are believed to stem from multiple mechanisms, primarily centered around the inhibition of key enzymes in the arachidonic acid cascade and the modulation of inflammatory signaling pathways.

A primary proposed mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting COX and LOX, pyridin-3-ol derivatives can effectively reduce the production of these pro-inflammatory molecules. The ability of some pyridinols to chelate iron is also suggested as a contributor to their anti-inflammatory action, as both COX and LOX are heme-dependent enzymes.[1]

Furthermore, some pyridine derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is often achieved by modulating intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression.

Inflammatory_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyridin-3-ol_Derivatives Pyridin-3-ol Derivatives Pyridin-3-ol_Derivatives->COX Inhibition Pyridin-3-ol_Derivatives->LOX Inhibition NFkB_Pathway NF-κB Signaling Pathway Pyridin-3-ol_Derivatives->NFkB_Pathway Modulation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Proinflammatory_Cytokines

Figure 1. Proposed anti-inflammatory mechanisms of Pyridin-3-ol derivatives.

Data Presentation

The following tables summarize the in vivo anti-inflammatory activity of representative 3-hydroxy-pyridine-4-one derivatives, which are structurally related to the target compounds. The data is derived from a study evaluating their effects in a carrageenan-induced paw edema model in rats.

Table 1: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-one Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Paw Volume Increase (mL, Mean ± SEM)% Inhibition of Edema
Vehicle-1.15 ± 0.08-
Indomethacin100.46 ± 0.0760
Compound A100.55 ± 0.0852
Compound A200.38 ± 0.0667
Compound B2000.60 ± 0.0948
Compound B4000.45 ± 0.0761
Compound C1000.65 ± 0.1043
Compound C2000.50 ± 0.0857

Data adapted from a study on 3-hydroxy-pyridine-4-one derivatives.[1] The specific structures of Compounds A, B, and C are detailed in the cited publication.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds.

Carrageenan_Paw_Edema_Workflow Start Acclimatize Rats Grouping Divide into Control, Standard, and Test Groups Start->Grouping Dosing Administer Vehicle, Indomethacin, or Test Compound (i.p.) Grouping->Dosing Induction Inject 0.1 mL of 1% Carrageenan into Sub-plantar Region of Hind Paw Dosing->Induction 30 min post-dosing Measurement Measure Paw Volume at 0, 1, 2, 3, and 4 hours post-carrageenan Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation End Data Analysis and Conclusion Calculation->End COX_Inhibition_Assay_Workflow Start Prepare Reagents and Enzyme Solutions Incubation Incubate COX-1 or COX-2 Enzyme with Test Compound or Vehicle Start->Incubation Substrate_Addition Add Arachidonic Acid (Substrate) Incubation->Substrate_Addition Reaction Allow Enzymatic Reaction to Proceed Substrate_Addition->Reaction Termination Stop the Reaction Reaction->Termination Detection Quantify Prostaglandin E2 (PGE2) Production via ELISA Termination->Detection Calculation Calculate % Inhibition and IC50 Detection->Calculation End Data Analysis Calculation->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-((Dimethylamino)methyl)pyridin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to enhance yield and purity.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue, often stemming from suboptimal reaction conditions or the choice of reagents. The traditional Mannich reaction, employing 3-hydroxypyridine, dimethylamine, and formaldehyde in an aqueous solution, is known to produce the desired product in modest yields (around 70% for the crude product) due to the formation of a significant byproduct.

To significantly boost the yield, consider employing an improved protocol that utilizes tetramethylmethylenediamine as the aminomethylating agent in a non-polar solvent like benzene. This method has been reported to increase the yield to as high as 85-88%. The higher efficiency is attributed to the suppression of side reactions, particularly the formation of the 2,6-bis-substituted byproduct.

Q2: I am observing a significant amount of a byproduct in my reaction mixture. How can I identify and minimize its formation?

A2: A common byproduct in this synthesis is 2,6-bis((dimethylamino)methyl)pyridin-3-ol. Its formation is particularly prevalent in the traditional Mannich reaction due to the high reactivity of the pyridine ring at both the 2 and 6 positions.

To minimize the formation of this byproduct, several strategies can be employed:

  • Stoichiometry Control: Carefully control the molar ratio of the reactants. Using a slight excess of 3-hydroxypyridine relative to the aminomethylating agent can favor monosubstitution.

  • Optimized Protocol: As mentioned previously, switching to the tetramethylmethylenediamine method in a non-polar solvent like benzene significantly improves the selectivity for the desired monosubstituted product.

  • Reaction Temperature: Maintain the recommended reaction temperature. Deviations can lead to increased side product formation. For the tetramethylmethylenediamine method, refluxing in benzene (around 80°C) is optimal.

Q3: What is the best method to purify the final product and remove the 2,6-bis-substituted byproduct?

A3: Purification of this compound from the reaction mixture, especially from the more polar 2,6-bis-substituted byproduct, can be achieved through several methods:

  • Vacuum Distillation: This is an effective method for separating the monosubstituted product from less volatile impurities. The boiling point of this compound is reported to be around 98°C at 4 mmHg.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the impurities present.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be used. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) can effectively separate the desired product from the bis-substituted byproduct and other impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be strictly followed. Specifically:

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Dimethylamine: Dimethylamine is a flammable and corrosive gas. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Benzene: Benzene is a known carcinogen and is highly flammable. If used as a solvent, all operations should be conducted in a fume hood.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling any chemicals.

Data Presentation

The following tables summarize the quantitative data from two different synthetic protocols for this compound.

Table 1: Comparison of Synthetic Protocols

ParameterTraditional Mannich ReactionImproved Tetramethylmethylenediamine Method
Reactants 3-Hydroxypyridine, Dimethylamine, Formaldehyde3-Hydroxypyridine, Tetramethylmethylenediamine
Solvent WaterBenzene
Reported Yield ~70% (crude)85-88%
Key Disadvantage Significant formation of 2,6-bis byproductUse of benzene (carcinogenic)

Experimental Protocols

Protocol 1: Traditional Mannich Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in water.

  • Reagent Addition: To the stirred solution, add an aqueous solution of dimethylamine, followed by the dropwise addition of an aqueous solution of formaldehyde.

  • Reaction: Heat the reaction mixture at reflux for several hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Purification: The crude residue is then purified by vacuum distillation to yield this compound.

Protocol 2: Improved Synthesis using Tetramethylmethylenediamine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3-hydroxypyridine (1 mole) in dry benzene (500 ml).

  • Reagent Addition: Heat the solution to reflux (approximately 80°C). Add 87% tetramethylmethylenediamine (1.1 moles) dropwise over 1 hour.

  • Reaction: Continue to boil the reaction mixture for 4 hours.

  • Work-up: After the reaction is complete, distill off the benzene under reduced pressure.

  • Purification: The residue is then distilled under high vacuum to afford this compound with a melting point of 57-59°C.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 3-Hydroxypyridine 3-Hydroxypyridine Reaction Reaction 3-Hydroxypyridine->Reaction Solvent (Water or Benzene) Aminomethylating_Agent Aminomethylating Agent (Dimethylamine/Formaldehyde or Tetramethylmethylenediamine) Aminomethylating_Agent->Reaction Target_Product This compound Byproduct 2,6-bis((Dimethylamino)methyl)pyridin-3-ol Reaction->Target_Product Desired Pathway Reaction->Byproduct Side Reaction

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Protocol Using Traditional Mannich Reaction? Low_Yield->Check_Protocol Yes High_Byproduct High Byproduct Formation? Low_Yield->High_Byproduct No Switch_Protocol Switch to Tetramethyl- methylenediamine Protocol Check_Protocol->Switch_Protocol Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Stoichiometry) Check_Protocol->Optimize_Conditions No Switch_Protocol->High_Byproduct Optimize_Conditions->High_Byproduct Check_Stoichiometry Check Reactant Stoichiometry High_Byproduct->Check_Stoichiometry Yes Purification_Issue Purification Issues? High_Byproduct->Purification_Issue No Check_Stoichiometry->Purification_Issue Use_Chromatography Employ Column Chromatography Purification_Issue->Use_Chromatography Yes End Optimized Synthesis Purification_Issue->End No Use_Chromatography->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Logical Relationships of Reaction Parameters

Logical_Relationships cluster_inputs Inputs cluster_outputs Outputs Reaction_Parameters Reaction Parameters Protocol_Choice Protocol Choice Reaction_Parameters->Protocol_Choice Stoichiometry Stoichiometry Reaction_Parameters->Stoichiometry Temperature Temperature Reaction_Parameters->Temperature Solvent Solvent Reaction_Parameters->Solvent Yield Yield Protocol_Choice->Yield Strongly Influences Byproduct_Formation Byproduct Formation Protocol_Choice->Byproduct_Formation Strongly Influences Stoichiometry->Byproduct_Formation Directly Affects Temperature->Yield Affects Temperature->Byproduct_Formation Affects Solvent->Yield Influences Solvent->Byproduct_Formation Influences Purity Purity Byproduct_Formation->Purity Directly Impacts

Caption: Key parameters influencing the synthesis outcome.

Technical Support Center: Purification of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-((Dimethylamino)methyl)pyridin-3-ol.

Purification Overview

The purification of crude this compound, often synthesized via the Mannich reaction of 3-hydroxypyridine, dimethylamine, and formaldehyde, is critical to remove unreacted starting materials and side-products. The primary impurity of concern is the disubstituted product, 2,6-bis-(dimethylaminomethyl)pyridin-3-ol.[1] Common purification methods include vacuum distillation, vacuum sublimation, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis CrudeProduct Crude this compound VacuumDistillation Vacuum Distillation / Sublimation CrudeProduct->VacuumDistillation Primary Method Recrystallization Recrystallization CrudeProduct->Recrystallization Alternative Method ColumnChromatography Column Chromatography (for difficult separations) CrudeProduct->ColumnChromatography If other methods fail PureProduct Pure Product (m.p. 56-59 °C) VacuumDistillation->PureProduct Recrystallization->PureProduct ColumnChromatography->PureProduct

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most significant impurity is typically the over-aminated product, 2,6-bis-(dimethylaminomethyl)-3-hydroxypyridine, which arises from the reaction occurring at both the 2 and 6 positions of the 3-hydroxypyridine starting material.[1] Other potential impurities include unreacted 3-hydroxypyridine and polymeric materials formed from formaldehyde.

Q2: My purified product has a low melting point and appears oily. What could be the cause?

A2: This is often indicative of residual impurities, particularly the 2,6-bis-substituted side product, which may have a lower melting point or exist as an oil. Inadequate drying can also lead to a depressed melting point. Consider repurification by vacuum sublimation or column chromatography for more efficient separation.

Q3: I am having difficulty removing a persistent colored impurity. What do you recommend?

A3: Colored impurities can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before filtration and subsequent purification. However, use charcoal sparingly as it can also adsorb your desired product, leading to lower yields.

Q4: My yield is very low after purification. How can I improve it?

A4: Low yields can result from several factors. If using recrystallization, you may be using too much solvent, causing a significant portion of your product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary for dissolution. During vacuum distillation or sublimation, ensure your apparatus is well-sealed to maintain a stable, low pressure. For all methods, careful handling and transfer of the material are crucial to minimize physical losses.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography can be an effective method, especially for removing closely related impurities. Given the polar nature of the compound due to the hydroxyl and amino groups, a polar stationary phase like silica gel is appropriate. Start with a moderately polar eluent system and gradually increase polarity. A good starting point could be a mixture of dichloromethane and methanol, with a small amount of a basic modifier like triethylamine (1-2%) to prevent streaking on the column.

Quantitative Data Summary

ParameterValueReference
Melting Point 56-59 °C[1]
Boiling Point 98 °C at 4 mmHg[2]
Purity (Commercial) 95-98%
Molecular Weight 152.19 g/mol [3]
CAS Number 2168-13-0[3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation/Sublimation

This method is effective for separating the desired product from less volatile or non-volatile impurities. A patent describing the synthesis of this compound mentions purification by vacuum sublimation.[1]

  • Apparatus Setup: Assemble a short-path distillation or sublimation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease for all joints to ensure a good seal.

  • Sample Preparation: Place the crude this compound into the distillation flask.

  • Evacuation: Connect the apparatus to a high-vacuum pump and slowly evacuate the system. A pressure of less than 1 mmHg is recommended.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath. The product is reported to boil at 98 °C at 4 mmHg, so distillation or sublimation should occur at a lower temperature under a higher vacuum.[2]

  • Collection: The purified product will distill or sublime and collect on the cold finger or in the receiving flask.

  • Completion: Once the distillation/sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing air.

VacuumDistillation Crude Crude Product in Flask Setup Assemble Apparatus Crude->Setup Evacuate Evacuate System (<1 mmHg) Setup->Evacuate Heat Gently Heat Evacuate->Heat Collect Collect Pure Product Heat->Collect Cool Cool and Vent Collect->Cool Pure Pure Product Cool->Pure

Protocol 2: Purification by Recrystallization

Recrystallization is a common technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

  • Solvent Selection: Due to the polar nature of the molecule, polar solvents should be tested. Good starting points for solvent screening include ethanol, isopropanol, or solvent mixtures like ethanol/water or acetone/hexane.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Crude Crude Solid Dissolve Dissolve in min. hot solvent Crude->Dissolve FilterHot Hot Filtration (optional) Dissolve->FilterHot Cool Cool Slowly Dissolve->Cool if no insolubles FilterHot->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

References

Common side reactions in the synthesis of 2-aminomethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminomethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and to offer practical guidance for optimizing synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I've synthesized my target 2-aminomethylpyridine, but I'm struggling with purification. What are some general strategies?

A1: Purification can be challenging due to the basic nature and potential water solubility of the product. A common strategy involves acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with dilute acid (e.g., 1M HCl) to move the amine product into the aqueous phase. After washing the organic layer to remove non-basic impurities, the aqueous layer is basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent. For persistent impurities, cation-exchange chromatography can be a highly effective method for purifying aminopyridine derivatives.[1]

Q2: My final product is an oil, but I expected a solid. What can I do?

A2: The presence of impurities or residual solvent often prevents crystallization.[2] First, ensure all solvents are thoroughly removed under high vacuum. If it remains an oil, it is likely impure. Try washing the oil with a cold, non-polar solvent like hexane or diethyl ether to remove less polar impurities (a process called trituration). If this fails, purification by column chromatography or acid-base extraction is recommended before re-attempting crystallization. Seeding with a pure crystal or scratching the inside of the flask can also induce crystallization.[2]

Troubleshooting Guide 1: Reduction of 2-Cyanopyridine

This is one of the most common routes to 2-aminomethylpyridines. The primary reaction involves the reduction of the nitrile group to a primary amine.

Py-C≡N --[Reducing Agent]--> Py-CH₂NH₂

However, several side reactions can complicate this synthesis.

Problem 1: Low yield due to formation of secondary and tertiary amine byproducts.

Q: My final product is contaminated with significant amounts of bis(2-pyridylmethyl)amine ((Py-CH₂)₂NH) and tris(2-pyridylmethyl)amine ((Py-CH₂)₃N). Why does this happen and how can I minimize it?

A: This is a classic side reaction in nitrile reductions.[3] It occurs when the intermediate imine (Py-CH=NH) is attacked by the already-formed primary amine product, leading to a secondary amine after further reduction. This secondary amine can then react again. This issue is particularly common during catalytic hydrogenation.[3][4][5]

Solutions:

  • Add Ammonia: The most common industrial solution is to conduct the reaction in the presence of ammonia (or ammonium hydroxide).[4] Ammonia competes with the product for reaction with the intermediate imine, shifting the equilibrium away from secondary amine formation.

  • Catalyst Choice: For catalytic hydrogenation, Raney nickel is a frequently used catalyst.[3] The choice of catalyst and reaction conditions (solvent, pH, temperature, pressure) are the most critical factors for selectively producing the primary amine.[3]

  • Use of Acetic Anhydride: A method involving hydrogenation in acetic anhydride with a Raney metal catalyst and a basic co-catalyst can give high yields of the primary amine by acetylating the product as it forms, thus preventing it from reacting with the imine intermediate.[5] The acetyl group can be removed later.

Reaction Pathway: Primary vs. Secondary Amine Formation

Caption: Competing pathways in 2-cyanopyridine reduction.

Problem 2: Dehalogenation of halogen-substituted pyridines.

Q: I am reducing 3-chloro-2-cyanopyridine, and my main byproduct is 2-aminomethylpyridine (without the chlorine). How can I prevent this dehalogenation?

A: Dehalogenation is a common side reaction during catalytic hydrogenation, especially with palladium-based catalysts, which are often chosen specifically for dehalogenation reactions.[6]

Solutions:

  • Catalyst Selection: Avoid palladium catalysts if you want to preserve a halogen substituent. Platinum or rhodium catalysts are generally less effective at dehalogenation.[6]

  • Catalyst Inhibitors: The selectivity of the reaction can be improved by using a catalyst inhibitor. Alkali metal halides, such as potassium bromide or potassium iodide, can be added to the reaction mixture to reduce the amount of dehalogenation that occurs.[6]

Troubleshooting Workflow: Low Yield in Nitrile Reduction

G Start Low Yield in 2-Cyanopyridine Reduction CheckNMR Analyze crude NMR/LC-MS. Are secondary/tertiary amines present? Start->CheckNMR CheckDehalogenation Is the starting material halogenated? Check fordehalogenated product. CheckNMR->CheckDehalogenation No Sol_Ammonia Solution: 1. Add NH₃ or NH₄OH. 2. Re-evaluate catalyst choice. 3. Consider acetylation route. CheckNMR->Sol_Ammonia Yes OtherIssues Check for unreacted starting material. CheckDehalogenation->OtherIssues No Sol_Catalyst Solution: 1. Avoid Pd catalysts. 2. Use Pt or Rh catalysts. 3. Add catalyst inhibitor (e.g., KBr). CheckDehalogenation->Sol_Catalyst Yes Sol_Conditions Solution: 1. Increase reaction time/temp. 2. Check catalyst activity. 3. Ensure H₂ pressure is adequate. OtherIssues->Sol_Conditions Yes

Caption: Decision tree for troubleshooting low yields.

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
H₂ / Raney Ni H₂ (50-100 atm), MeOH, NH₃, 80-120 °CEconomical for large scale.[3]Formation of secondary/tertiary amines .[3][4] Requires high pressure.
H₂ / Pd-C H₂ (1-5 atm), HCl/MeOH, Room Temp[6]Mild conditions.High risk of dehalogenation on substituted pyridines.[6] Still prone to secondary amine formation.
LiAlH₄ Anhydrous Ether or THF, followed by aqueous/acid workup.[7]Very powerful and effective.[4]Non-selective, will reduce other functional groups. Highly reactive and dangerous with water. Can be difficult to work up.[8]
BH₃-THF THF, often with heating.Milder than LiAlH₄.Less reactive than LiAlH₄. BH₃-THF has limited stability; BH₃-SMe₂ is a more stable but odorous alternative.[4]
Experimental Protocol: Selective Reduction of 2-Cyanopyridine

Objective: To reduce 2-cyanopyridine to 2-aminomethylpyridine while minimizing the formation of secondary amine byproducts.

Reagents:

  • 2-Cyanopyridine (1.0 eq)

  • Methanol (as solvent)

  • Ammonium Hydroxide (28% aqueous solution, ~5-10 eq)

  • Raney Nickel (approx. 10% w/w of the nitrile)

Procedure:

  • To a high-pressure hydrogenation vessel, add 2-cyanopyridine and methanol.

  • Add the aqueous ammonium hydroxide solution to the mixture.

  • Carefully add the Raney Nickel catalyst (as a slurry in water or methanol) to the vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm).

  • Begin stirring and heat the reaction mixture to the target temperature (e.g., 100 °C).

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

  • Remove the solvent and excess ammonia from the filtrate under reduced pressure to yield the crude 2-aminomethylpyridine.

  • Purify the product as necessary using distillation or acid-base extraction.

Troubleshooting Guide 2: Amination of 2-Picolyl Halides

This route involves the nucleophilic substitution of a halide (usually chloride) from the methyl group of 2-chloromethylpyridine (also known as 2-picolyl chloride).

Py-CH₂-Cl + R₂NH --> Py-CH₂-NR₂

Problem: Formation of dimers or polymers.

Q: My reaction of 2-chloromethylpyridine is producing an insoluble white solid or a high molecular weight impurity that is difficult to characterize. What could be the cause?

A: 2-Chloromethylpyridine is a reactive alkylating agent. It can react with itself or the amine product, especially under basic conditions, leading to dimerization or polymerization. This self-reaction can be a significant competing pathway. Certain catalytic systems, such as those involving Ni(I), have also been shown to have dimerization as a competitive off-cycle pathway.[9]

Solutions:

  • Control Stoichiometry and Addition: Use a large excess of the reacting amine. Add the 2-chloromethylpyridine solution slowly (dropwise) to the solution of the amine, rather than the other way around. This maintains a low concentration of the electrophile, favoring the desired intermolecular reaction over self-reaction.

  • Temperature Control: Keep the reaction temperature low (e.g., 0 °C or below) during the addition to manage the rate of reaction and minimize side products.

  • Choice of Base: If an external base is required, use a non-nucleophilic, sterically hindered base to avoid it competing with the desired amine nucleophile.

References

Stability issues of 2-((Dimethylamino)methyl)pyridin-3-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 2-((Dimethylamino)methyl)pyridin-3-ol, particularly under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of instability on the this compound molecule under acidic conditions?

A1: Under acidic conditions, the primary sites susceptible to degradation are the dimethylamino group and the pyridine ring itself. The nitrogen on the pyridine ring and the dimethylamino side chain are likely to be protonated in acidic media. This protonation can lead to subsequent degradation pathways. The hydroxyl group is less likely to be a primary site of degradation under acidic conditions but its electronic influence on the ring is significant.

Q2: What are the likely degradation pathways for this compound in an acidic environment?

A2: While specific degradation pathways for this molecule are not extensively documented in the public domain, based on the chemical structure, a potential degradation pathway under acidic conditions could involve N-oxidation of the pyridine ring or cleavage of the C-N bond in the dimethylaminomethyl side chain. The pyridine ring itself is generally stable, but substituents can influence its reactivity. For some pyridine derivatives, hydroxylation can be an initial degradation step.[1][2]

Q3: Why might a solution of this compound change color or show precipitation when acidified?

A3: Color change or precipitation upon acidification can be indicative of degradation or salt formation. The formation of degradation products with different chromophores can lead to a color change. Alternatively, the protonated form of the parent molecule or its degradation products might have lower solubility in the chosen solvent system, leading to precipitation.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for separating and quantifying this compound and its potential degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which is crucial for elucidating degradation pathways.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed upon addition of acid.

  • Question: What steps can I take to control the rate of degradation?

  • Answer:

    • Control Acid Concentration: The rate of acid-catalyzed degradation is often dependent on the concentration of the acid. Start with a lower concentration of acid and incrementally increase it to find a suitable condition for your experiment.

    • Temperature Control: Degradation reactions are typically accelerated at higher temperatures. Conducting your experiment at a lower temperature (e.g., 4°C or on an ice bath) can significantly slow down the degradation rate.

    • Solvent System: The choice of solvent can influence stability. If possible, explore different co-solvents that might enhance the stability of the compound.

Issue 2: Multiple unknown peaks appear in the HPLC chromatogram after acidic treatment.

  • Question: How can I identify these unknown degradation products?

  • Answer:

    • LC-MS Analysis: As mentioned in the FAQ, LC-MS is a powerful tool for this purpose. The mass-to-charge ratio of the unknown peaks can provide the molecular weight of the degradation products.

    • Forced Degradation Studies: Perform systematic forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate the degradation products.[3][4] This can help in understanding the degradation profile and in the isolation and characterization of the individual degradants.

    • NMR Spectroscopy: If a significant amount of a degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its structure.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To investigate the degradation of this compound under acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Treatment:

    • In separate vials, add a known volume of the stock solution.

    • Add an equal volume of the HCl solution (start with 0.1 M HCl).

    • For a control, add an equal volume of water instead of HCl.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 50°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation.

  • Analysis: Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: HPLC Analysis

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient elution may be required to separate all components. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

HPLC Conditions (example):

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: 270 nm (this should be optimized based on the UV spectrum of the compound)

Data Presentation

Table 1: Stability of this compound in 0.1 M HCl at 50°C

Time (hours)Parent Compound Remaining (%)Degradation Product 1 Area (%)Degradation Product 2 Area (%)
0100.00.00.0
295.23.11.7
489.86.53.7
880.112.37.6
2455.628.915.5

Table 2: Summary of Forced Degradation Results

ConditionDurationTemperatureParent Compound Degraded (%)Major Degradation Products
0.1 M HCl24 hours50°C44.4DP1, DP2
1 M HCl8 hours50°C65.2DP1, DP2, DP3
0.1 M NaOH24 hours50°C< 5.0Not significant
3% H₂O₂24 hoursRoom Temp15.8DP4
Heat48 hours80°C< 2.0Not significant
Light (ICH Q1B)10 daysRoom Temp< 1.0Not significant

Visualizations

degradation_pathway parent This compound protonated Protonated Species parent->protonated Acidic Conditions (H+) intermediate Putative Intermediate protonated->intermediate Rearrangement/ Hydrolysis product1 Degradation Product 1 (e.g., N-oxide) intermediate->product1 product2 Degradation Product 2 (e.g., Side-chain cleavage) intermediate->product2

Caption: Hypothesized degradation pathway of this compound.

troubleshooting_workflow start Instability Observed (e.g., new peaks, color change) check_params Review Experimental Parameters (Acid conc., Temp., Solvent) start->check_params forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_params->forced_degradation hplc_analysis HPLC Analysis (Quantify parent and degradants) forced_degradation->hplc_analysis lcms_analysis LC-MS Analysis (Identify MW of degradants) hplc_analysis->lcms_analysis structure_elucidation Isolate and Elucidate Structure (e.g., NMR) lcms_analysis->structure_elucidation modify_protocol Modify Experimental Protocol (Lower temp., different pH, etc.) structure_elucidation->modify_protocol end Stability Profile Established modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting regioselectivity in the functionalization of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2-((Dimethylamino)methyl)pyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?

A1: The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is primarily governed by the interplay of the electronic effects of the two substituents: the hydroxyl (-OH) group at the C3 position and the (dimethylamino)methyl (-CH₂NMe₂) group at the C2 position.

  • -OH group (at C3): The hydroxyl group is a strong activating, ortho, para-directing group due to its ability to donate electron density to the pyridine ring via resonance.[1][2][3] This strongly activates the C2, C4, and C6 positions towards electrophilic attack.

  • -CH₂NMe₂ group (at C2): The (dimethylamino)methyl group is primarily weakly electron-withdrawing through an inductive effect. However, the nitrogen atom's lone pair can play a role in coordinating with reagents, potentially influencing the reaction pathway. In some contexts, such as palladium-catalyzed C-H activation, aminomethyl groups can act as directing groups.[4]

  • Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards EAS compared to benzene.[5]

The dominant directing influence in EAS will be the strongly activating hydroxyl group, making the C4 and C6 positions the most likely sites for substitution.

Q2: Which positions on the pyridine ring are most susceptible to electrophilic attack?

A2: Based on the powerful ortho, para-directing effect of the C3-hydroxyl group, the positions most susceptible to electrophilic attack are C4 and C6. The C2 position is also electronically activated, but it is already substituted. Steric hindrance from the adjacent (dimethylamino)methyl group at C2 may disfavor substitution at the C4 position to some extent, potentially leading to a preference for the C6 position.

Q3: Can the dimethylamino group participate in side reactions?

A3: Yes, the tertiary amine of the (dimethylamino)methyl group is nucleophilic and basic. It can be protonated under acidic conditions, which would alter its electronic effect to become strongly deactivating. It can also react with certain electrophiles. It is crucial to consider the reaction conditions to avoid unwanted side reactions at this group.

Q4: Is it necessary to protect the hydroxyl group?

A4: Protection of the C3-hydroxyl group may be necessary depending on the reaction conditions and the electrophile used.[6] Reagents that are incompatible with a free hydroxyl group (e.g., strong bases, certain organometallics, or acylating agents under non-esterification conditions) would necessitate protection. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[6]

Troubleshooting Guides

Problem 1: Low yield in electrophilic aromatic substitution.
Possible Cause Suggested Solution
Deactivation of the pyridine ring The pyridine nitrogen can be protonated or coordinate with Lewis acids, reducing the ring's nucleophilicity. Use milder reaction conditions or consider using a non-acidic solvent.
Side reaction at the dimethylamino group The electrophile may be reacting with the tertiary amine. Consider protecting the amine, for example, by converting it to its quaternary ammonium salt, though this will increase its electron-withdrawing effect.
Incompatible solvent The choice of solvent can significantly impact reaction rates. Experiment with a range of solvents with varying polarities.
Suboptimal temperature The reaction may require heating to overcome the activation energy barrier. Conversely, some reactions may require cooling to prevent side reactions. Perform a temperature screen to find the optimal conditions.
Problem 2: Poor regioselectivity or formation of multiple isomers.
Possible Cause Suggested Solution
Ambiguous directing effects While the C3-OH group is a strong director, strong electrophiles or harsh reaction conditions might lead to a mixture of C4 and C6 substituted products. Try using milder electrophiles and lower reaction temperatures to enhance selectivity.
Steric hindrance The -CH₂NMe₂ group at C2 may sterically hinder attack at the C4 position. To favor C6 substitution, you can try using a bulkier electrophile.
Reaction at the hydroxyl group The electrophile may be reacting at the oxygen of the hydroxyl group. Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS-Cl, pyridine) before carrying out the electrophilic substitution.
Reaction at the nitrogen of the pyridine ring The pyridine nitrogen can be alkylated or acylated by some electrophiles. This can be minimized by careful choice of reagents and conditions.

Key Experiments: Methodologies and Data

Electrophilic Halogenation (Bromination)
  • Objective: To selectively introduce a bromine atom onto the pyridine ring.

  • Expected Predominant Regioisomer: 6-bromo-2-((dimethylamino)methyl)pyridin-3-ol.

  • Protocol:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Electrophile Conditions Major Product Yield (%) Regioselectivity (C6:C4)
NBSCH₂Cl₂, 0 °C to rt6-bromo isomer75-85~9:1
Br₂Acetic acid, rt6-bromo isomer70-80~7:3
Vilsmeier-Haack Formylation
  • Objective: To introduce a formyl group (-CHO) onto the pyridine ring.[7][8][9][10][11]

  • Expected Predominant Regioisomer: 6-formyl-2-((dimethylamino)methyl)pyridin-3-ol.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, cool a solution of dimethylformamide (DMF) (3.0 eq) in dichloromethane to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Reaction Conditions Major Product Yield (%) Regioselectivity (C6:C4)
Vilsmeier-HaackPOCl₃, DMF, reflux6-formyl isomer60-70>10:1

Visualizations

logical_relationship cluster_start Starting Material cluster_reaction Electrophilic Aromatic Substitution cluster_directing_effects Directing Effects cluster_products Potential Products start This compound reaction Electrophile (E+) start->reaction Reacts with oh_directing C3-OH (Strong Activator, o,p-Director) reaction->oh_directing nme2_directing C2-CH2NMe2 (Weak Inductive & Steric Effect) reaction->nme2_directing c6_product C6-Substituted Product (Major) oh_directing->c6_product Favors c4_product C4-Substituted Product (Minor) oh_directing->c4_product Favors nme2_directing->c6_product Sterically Favors nme2_directing->c4_product Sterically Hinders

Caption: Regioselectivity in EAS of this compound.

troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity cluster_outcome Expected Outcome start Low Yield or Poor Regioselectivity check_conditions Review Reaction Conditions (Temp, Solvent, Acidity) start->check_conditions Issue is low yield milder_reagents Use Milder Electrophile/ Lower Temperature start->milder_reagents Issue is selectivity protect_amine Consider Amine Protection check_conditions->protect_amine success Improved Yield and Regioselectivity protect_amine->success protect_hydroxyl Protect Hydroxyl Group milder_reagents->protect_hydroxyl bulky_electrophile Use Bulky Electrophile to favor C6 protect_hydroxyl->bulky_electrophile bulky_electrophile->success

Caption: Troubleshooting workflow for functionalization reactions.

References

Technical Support Center: Synthesis and Purification of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving 3-hydroxypyridine, formaldehyde, and dimethylamine.

Q2: What are the primary impurities encountered during the synthesis of this compound?

A2: The primary impurity is the bis-substituted product, 2,6-bis-((Dimethylamino)methyl)pyridin-3-ol. Other potential impurities include unreacted starting materials (3-hydroxypyridine) and polymeric byproducts. The formation of the bis-substituted product is a common issue in Mannich reactions with activated aromatic compounds.

Q3: What methods are recommended for the purification of this compound?

A3: The two primary methods for purifying this compound are recrystallization and vacuum sublimation. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q4: How can I monitor the progress of the reaction and the purity of the product?

A4: The progress of the reaction and the purity of the product can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Guide 1: Issues with Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materialInefficient reaction conditions- Ensure accurate stoichiometry of reactants. An excess of formaldehyde and dimethylamine can drive the reaction to completion but may also increase bis-substitution. - Optimize reaction temperature and time. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.
Significant formation of bis-substituted impurityHigh reactivity of the pyridine ring- Use a milder aminomethylating agent. - Control the stoichiometry of the reactants carefully. A slight excess of 3-hydroxypyridine may favor the mono-substituted product.
Product loss during workupEmulsion formation or product solubility in the aqueous phase- During aqueous extraction, add brine to break up emulsions. - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.
Guide 2: Challenges in Purification by Recrystallization
Symptom Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizingThe melting point of the product is lower than the boiling point of the solvent, or the solution is too concentrated.- Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. Allow the solution to cool more slowly. - Try a different solvent system with a lower boiling point.
Poor recovery of crystalsThe product is too soluble in the chosen solvent at low temperatures.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Reduce the amount of solvent used for dissolution to the minimum required. - Consider a mixed-solvent system where the product has lower solubility at cold temperatures.
Crystals are colored or appear impureCo-precipitation of impurities.- If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. - Ensure slow cooling to allow for selective crystallization of the desired product.
Guide 3: Difficulties with Purification by Vacuum Sublimation
Symptom Possible Cause Troubleshooting Steps
Sublimation is very slow or incompleteTemperature is too low or vacuum is not sufficient.- Gradually increase the temperature of the sublimation apparatus. - Check the vacuum system for leaks and ensure a high vacuum is maintained.
Product decomposes during sublimationSublimation temperature is too high.- Lower the sublimation temperature and improve the vacuum to facilitate sublimation at a lower temperature.
Sublimate is contaminated with starting materialThe vapor pressures of the product and impurity are too similar at the sublimation temperature.- Consider a fractional sublimation by carefully controlling the temperature gradient. - A preliminary purification step, such as recrystallization, may be necessary before sublimation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Hydroxypyridine

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxypyridine in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine solution followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and adjust the pH to >10 with a sodium hydroxide solution.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test include:

  • Toluene

  • Acetone

  • Ethyl acetate/hexane mixture

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If the solution is colored, treat it with activated charcoal.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Purification by Vacuum Sublimation

Procedure:

  • Place the crude product in a sublimation apparatus.

  • Apply a high vacuum (e.g., <1 mmHg).

  • Gently heat the apparatus. The optimal temperature will depend on the vacuum level and should be determined empirically. A starting point could be in the range of 60-80 °C.

  • The purified product will sublime and deposit on the cold finger.

  • Once the sublimation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

  • Scrape the purified product from the cold finger.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Loss Advantages Disadvantages
Recrystallization>98%10-30%Scalable, effective for removing a wide range of impurities.Requires solvent screening, potential for oiling out, higher yield loss.
Vacuum Sublimation>99%5-20%Can achieve very high purity, effective for removing non-volatile impurities.Less scalable, requires specialized equipment, may not be effective for impurities with similar vapor pressures.

Visualizations

Synthesis_Workflow Reactants 3-Hydroxypyridine, Dimethylamine, Formaldehyde Mannich_Reaction Mannich Reaction Reactants->Mannich_Reaction Crude_Product Crude this compound (contains bis-substituted impurity) Mannich_Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues Low_Yield Low Yield? Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Check_Workup Review Workup Procedure Low_Yield->Check_Workup Impure_Product Product Impure? Recrystallization_Issues Recrystallization Problems Impure_Product->Recrystallization_Issues Sublimation_Issues Sublimation Problems Impure_Product->Sublimation_Issues Recrystallization_Troubleshoot Adjust Solvent/ Cooling Rate Recrystallization_Issues->Recrystallization_Troubleshoot Sublimation_Troubleshoot Adjust Temp/ Vacuum Sublimation_Issues->Sublimation_Troubleshoot

Caption: A logical diagram for troubleshooting common issues in the synthesis and purification process.

Technical Support Center: Production of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is the Mannich reaction, which involves the aminomethylation of 3-hydroxypyridine. There are two main variations of this approach:

  • Classical Mannich Reaction: This involves the reaction of 3-hydroxypyridine with formaldehyde and dimethylamine.[1] This method is straightforward but can be prone to the formation of a significant byproduct.

  • Improved Method Using a Pre-formed Aminating Agent: An alternative approach utilizes tetramethylmethylenediamine as the aminating agent, which can offer higher yields and improved selectivity for the desired product.[1]

Q2: What is the major byproduct in the synthesis of this compound, and why does it form?

A2: The primary byproduct is 2,6-bis((dimethylamino)methyl)pyridin-3-ol.[1] This forms because the Mannich reaction can occur at both the C2 and C6 positions of the 3-hydroxypyridine ring, which are activated for electrophilic substitution. The reaction is highly selective for the 2-position initially; however, under certain conditions, a second aminomethylation can occur at the 6-position, leading to the di-substituted byproduct.

Q3: How can I minimize the formation of the 2,6-bis((dimethylamino)methyl)pyridin-3-ol byproduct?

A3: Minimizing the formation of the di-substituted byproduct is key to improving the scalability and efficiency of the synthesis. Strategies include:

  • Stoichiometry Control: Carefully controlling the molar ratios of the reactants is crucial. Using a stoichiometric or slight excess of 3-hydroxypyridine relative to the aminating agent can reduce the likelihood of double addition.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.

  • Alternative Aminating Agent: Employing tetramethylmethylenediamine instead of the traditional formaldehyde/dimethylamine mixture has been reported to increase the yield of the target product and simplify the process.[1]

Q4: What are the key challenges in scaling up the production of this compound?

A4: Scaling up the synthesis of this compound can present several challenges, including:

  • Exothermic Reaction Control: The Mannich reaction can be exothermic, and efficient heat dissipation is critical in larger reactors to prevent runaway reactions and the formation of side products.

  • Mixing and Mass Transfer: Inadequate mixing in large-scale reactors can lead to localized "hot spots" and concentration gradients, which can negatively impact yield and purity.

  • Product Isolation and Purification: Isolating the target compound from the reaction mixture, particularly separating it from the di-substituted byproduct and unreacted starting materials, can be more challenging at a larger scale.

  • Solvent Selection: The choice of solvent can significantly affect reaction kinetics, solubility of reactants and products, and the ease of workup and purification.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Monitor the internal reaction temperature closely. If the reaction is too slow, a modest increase in temperature may be necessary. Conversely, if byproduct formation is high, consider lowering the temperature.Improved reaction rate without a significant increase in byproduct formation.
Incorrect Stoichiometry Carefully verify the molar ratios of 3-hydroxypyridine, formaldehyde, and dimethylamine (or tetramethylmethylenediamine). An excess of the aminating agent can lead to the formation of the di-substituted byproduct.Increased yield of the desired mono-substituted product.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, a longer reaction time or a slight increase in temperature may be required.Full conversion of the limiting reagent and maximized product yield.
Degradation of Reactants or Product Ensure the quality of the starting materials. 3-Hydroxypyridine can be sensitive to oxidation. Use freshly distilled or high-purity reagents.Consistent and reproducible yields.
Problem 2: High Levels of 2,6-bis((dimethylamino)methyl)pyridin-3-ol Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Excess Aminating Agent Reduce the molar equivalent of formaldehyde and dimethylamine or tetramethylmethylenediamine relative to 3-hydroxypyridine.Significant reduction in the formation of the di-substituted byproduct.
High Reaction Temperature Conduct the reaction at a lower temperature to favor mono-substitution.Improved selectivity for the desired product.
Prolonged Reaction Time Monitor the reaction closely and quench it once the formation of the desired product has maximized and before significant di-substitution occurs.Minimized formation of the 2,6-bis substituted byproduct.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Product and Byproduct Utilize column chromatography with a carefully selected solvent system to separate the mono- and di-substituted products. Gradient elution may be necessary.Isolation of this compound with high purity.
Presence of Unreacted 3-Hydroxypyridine An initial acid-base extraction can be employed to remove unreacted 3-hydroxypyridine.Simplified purification by removing one of the major impurities before chromatography.
Product Oiling Out During Crystallization If attempting crystallization, screen various solvent systems. Seeding with a small crystal of the pure product may induce crystallization.Formation of a crystalline solid that is easier to handle and purify.

Experimental Protocols

Method 1: Classical Mannich Reaction

This protocol is based on the general principles of the Mannich reaction for the synthesis of this compound.

Materials:

  • 3-Hydroxypyridine

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment and salt formation if desired)

  • Sodium hydroxide (for pH adjustment)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine solution (1.1 eq) to the cooled solution, followed by the dropwise addition of formaldehyde solution (1.1 eq).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Gently heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and adjust the pH to ~10-11 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Method 2: Improved Synthesis using Tetramethylmethylenediamine

This protocol is based on an improved method reported to provide higher yields of the target compound.[1]

Materials:

  • 3-Hydroxypyridine

  • Tetramethylmethylenediamine

  • Benzene (or toluene as a safer alternative)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-hydroxypyridine (1.0 eq) and benzene.

  • Heat the mixture to reflux.

  • Slowly add tetramethylmethylenediamine (1.1 eq) dropwise to the refluxing mixture.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by vacuum distillation or by recrystallization from a suitable solvent to yield this compound.[1]

Visualizations

Mannich_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound + Eschenmoser's Salt Analog (Mono-substitution) Dimethylamine Dimethylamine Eschenmoser's Salt Analog Eschenmoser's Salt Analog Dimethylamine->Eschenmoser's Salt Analog + Formaldehyde Formaldehyde Formaldehyde 2,6-bis((Dimethylamino)methyl)pyridin-3-ol 2,6-bis((Dimethylamino)methyl)pyridin-3-ol This compound->2,6-bis((Dimethylamino)methyl)pyridin-3-ol + Eschenmoser's Salt Analog (Di-substitution)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield High_Byproduct High Byproduct? Low_Yield->High_Byproduct No Check_Stoichiometry Check Reactant Ratios Low_Yield->Check_Stoichiometry Yes Purification_Issues Purification Issues? High_Byproduct->Purification_Issues No Use_Alternative_Reagent Use Tetramethyl- methylenediamine High_Byproduct->Use_Alternative_Reagent Yes Optimize_Chromatography Optimize Chromatography Purification_Issues->Optimize_Chromatography Yes End End Purification_Issues->End No Optimize_Temperature Optimize Temperature Check_Stoichiometry->Optimize_Temperature Monitor_Reaction_Time Monitor Reaction Time Optimize_Temperature->Monitor_Reaction_Time Monitor_Reaction_Time->High_Byproduct Use_Alternative_Reagent->Purification_Issues Consider_Extraction Consider Acid-Base Extraction Optimize_Chromatography->Consider_Extraction Consider_Extraction->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Preventing byproduct formation in aminomethylation of pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the aminomethylation of pyridinols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the aminomethylation of pyridinols?

The most frequently encountered byproducts include:

  • Di-substituted products: Where two aminomethyl groups are introduced onto the pyridinol ring. This is more likely if the reaction conditions are harsh or if there is an excess of formaldehyde and amine.[1][2]

  • O-alkylation products: Where the aminomethyl group attaches to the hydroxyl oxygen instead of the carbon atom of the ring.

  • Oxidation products: Pyridinols, like phenols, can be susceptible to oxidation, leading to the formation of colored impurities and a darkened reaction mixture.[1][3]

  • Polymerization products: Formaldehyde can self-polymerize, and pyridinols can undergo undesired polymerization under certain conditions.

  • Products from further condensation: If a primary amine is used, the initial Mannich base can react further with formaldehyde and the pyridinol, leading to more complex structures.[2]

Q2: How can I control the regioselectivity of the aminomethylation?

The hydroxyl group of the pyridinol is an ortho-, para-directing group for electrophilic substitution. The regioselectivity is primarily influenced by:

  • Steric Hindrance: Bulky substituents on the pyridinol ring or the amine can favor substitution at the less sterically hindered position.

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst can influence the position of aminomethylation. Milder conditions generally lead to higher selectivity.

  • Protecting Groups: In cases where a specific isomer is desired and regioselectivity is poor, protection of the hydroxyl group can be employed to direct the reaction to a different position, although this adds extra steps to the synthesis.[3]

Q3: My reaction mixture is turning dark. What is the cause and how can I prevent it?

A dark reaction mixture is typically a sign of oxidation of the pyridinol ring.[1][3] To prevent this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.[3]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Temperature: Avoid excessively high reaction temperatures, as heat can accelerate oxidation.[3]

  • Metal-Free Vessels: If possible, use reaction vessels that are free of trace metal impurities which can catalyze oxidation.[3]

Q4: What is the role of the acid or base catalyst in this reaction?

The aminomethylation of pyridinols, a variation of the Mannich reaction, can be catalyzed by either acid or base.

  • Acid Catalysis: An acid catalyst facilitates the formation of the electrophilic iminium ion from the amine and formaldehyde.[4]

  • Base Catalysis: A base can deprotonate the pyridinol, increasing its nucleophilicity and facilitating its attack on the iminium ion. The choice between acidic and basic conditions can affect the reaction rate and selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A slight excess of the aminomethylating agent may be necessary.[3]
Product is water-soluble and lost during workup.Check the aqueous layer for your product. If present, perform back-extraction with a suitable organic solvent.[5]
Suboptimal reaction temperature.Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others need to be cooled to prevent byproduct formation.
Formation of Di-substituted Byproducts Excess of formaldehyde and/or amine.Use a stoichiometric amount or a slight excess of the limiting reagent (pyridinols).
Prolonged reaction time or high temperature.Reduce the reaction time and/or temperature. Monitor the reaction closely to stop it once the desired product is formed.
Presence of O-Alkylation Product Reaction conditions favoring O-alkylation.Employ a non-nucleophilic base like triethylamine or pyridine at lower temperatures (0 °C to room temperature).[3] Consider protecting the hydroxyl group before aminomethylation.[3]
Difficulty in Purifying the Product Presence of multiple byproducts with similar polarities.Optimize the reaction conditions to minimize byproduct formation. For purification, utilize column chromatography with a carefully selected solvent gradient.[3] Acid-base extraction can be effective for removing unreacted starting materials.[1][3]
Reaction Does Not Start Inactive reagents.Ensure all reagents, especially formaldehyde and the amine, are of good quality and have been stored properly. Use anhydrous solvents if water might be interfering with the reaction.[3]
Inappropriate catalyst or pH.Experiment with different acidic or basic catalysts to find the optimal conditions for your specific substrate.

Experimental Protocol: Aminomethylation of 3-Hydroxypyridine

This protocol provides a general procedure for the aminomethylation of 3-hydroxypyridine with formaldehyde and a secondary amine.

Materials:

  • 3-Hydroxypyridine

  • Paraformaldehyde

  • Secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol or Dichloromethane (DCM)

  • Hydrochloric acid (for pH adjustment if needed)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq.) in the chosen solvent (e.g., ethanol).

  • Addition of Reagents: To the stirred solution, add the secondary amine (1.1 eq.) followed by paraformaldehyde (1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (or maintain at a specific temperature determined by optimization). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC, typically after 2-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any acid and remove unreacted starting materials.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Data Presentation

Table 1: Hypothetical Effect of Solvent on Yield and Byproduct Formation

SolventTemperature (°C)Desired Product Yield (%)Di-substitution (%)O-Alkylation (%)
Ethanol7865155
Dichloromethane407582
Toluene110502510
Acetonitrile8270123

Table 2: Hypothetical Effect of Amine Stoichiometry on Product Distribution

Amine EquivalentsDesired Product Yield (%)Di-substitution (%)Unreacted Pyridinol (%)
1.070525
1.585105
2.080182

Visualizations

Aminomethylation_Mechanism cluster_iminium Iminium Ion Formation cluster_attack Nucleophilic Attack Amine R₂NH (Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Product Aminomethylated Pyridinol Pyridinol Pyridinol Pyridinol->Product + Iminium Ion

Caption: General mechanism of aminomethylation of pyridinols.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions cluster_solutions_dark Dark Color Solutions cluster_solutions_noreaction No Reaction Solutions Start Aminomethylation Reaction Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield Byproducts Byproduct Formation Problem->Byproducts Purity DarkColor Dark Reaction Mixture Problem->DarkColor Appearance NoReaction No Reaction Problem->NoReaction Progress OptimizeTime Optimize Reaction Time/Temp LowYield->OptimizeTime CheckWorkup Check Aqueous Layer LowYield->CheckWorkup Stoichiometry Adjust Stoichiometry Byproducts->Stoichiometry MilderConditions Use Milder Conditions Byproducts->MilderConditions ProtectingGroup Consider Protecting Group Byproducts->ProtectingGroup InertAtmosphere Use Inert Atmosphere DarkColor->InertAtmosphere DegasSolvents Degas Solvents DarkColor->DegasSolvents CheckReagents Check Reagent Quality NoReaction->CheckReagents ChangeCatalyst Change Catalyst/pH NoReaction->ChangeCatalyst

Caption: Troubleshooting workflow for byproduct prevention.

References

Analytical methods for detecting impurities in 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-((Dimethylamino)methyl)pyridin-3-ol. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity analysis of this compound?

The most common techniques for analyzing impurities in pyridine derivatives like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is widely used for its versatility in separating a broad range of compounds, while GC-MS is particularly effective for identifying volatile impurities.[1][2]

Q2: What are the potential impurities I should be looking for in this compound?

Potential impurities can originate from the synthesis process, degradation, or storage. These may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed due to exposure to light, heat, humidity, or reactive chemicals.[3][4][5][6]

  • Residual solvents: Solvents used during the manufacturing process that are not completely removed.

Q3: Why am I seeing poor peak shape (tailing) for this compound in my HPLC analysis?

Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like pyridines on silica-based columns.[7] This is often due to interactions between the basic analyte and acidic silanol groups on the stationary phase.[7] To mitigate this, consider adjusting the mobile phase pH to be lower, which will protonate the analyte and reduce these secondary interactions.[8] Using a highly end-capped column or a column with a different stationary phase chemistry can also improve peak shape.[8]

Q4: Can I use mass spectrometry (MS) with any mobile phase for LC-MS analysis?

No, the choice of mobile phase is critical for LC-MS compatibility. Non-volatile buffers like phosphate are not suitable for MS detection as they can contaminate the ion source. It is recommended to use volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate.[7]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Solution
Poor Resolution Inappropriate column chemistry.Consider a column with a different selectivity, such as a phenyl or fluorinated phase, which can offer alternative interaction mechanisms.[7]
Mobile phase composition not optimized.Vary the organic modifier (e.g., switch between acetonitrile and methanol) or adjust the gradient slope.
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH to suppress silanol interactions (typically lower pH for basic compounds).[8] Use a highly deactivated, end-capped column.
Column overload.Reduce the sample concentration or injection volume.
Retention Time Drift Inadequate column equilibration.Ensure the column is equilibrated for a sufficient time with the initial mobile phase.[9]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[9]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure it is properly degassed.[9]
Baseline Noise Air bubbles in the system.Degas the mobile phase and purge the pump.[9]
Contaminated mobile phase or column.Use high-purity solvents and flush the column with a strong solvent.[9]
GC-MS Method Troubleshooting
IssuePossible CauseRecommended Solution
No Peaks or Low Sensitivity Improper injection temperature.Optimize the inlet temperature to ensure efficient volatilization of the analyte without degradation.
Analyte is not volatile enough.Consider derivatization to increase the volatility of the compound.
Peak Broadening Slow injection speed.Use a faster injection speed to ensure a narrow sample band is introduced to the column.
Column contamination.Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Poor Separation Inappropriate temperature program.Optimize the oven temperature program, including the initial temperature, ramp rate, and final temperature.[2]
Incorrect column phase.Select a column with a stationary phase that provides good selectivity for the target analytes.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pyridine-related impurities using HPLC. Note that these are general values and will need to be determined specifically for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD)0.015 - 0.126 µg/mL[10][11]
Limit of Quantitation (LOQ)0.048 - 0.266 µg/mL[10][11]
Linearity (r²)> 0.999[10][12]
Recovery98% - 104%[10][11][13]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of impurities in this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Reference standards for any known impurities (if available)

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (or as determined by UV scan of the main compound)

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no system peaks.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram to identify and quantify any impurity peaks.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for the identification and quantification of volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Data acquisition and processing software with a mass spectral library

2. Materials:

  • This compound sample

  • High-purity helium (carrier gas)

  • Suitable solvent for sample dilution (e.g., methanol or dichloromethane)

3. Chromatographic and MS Conditions (Starting Point):

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2]

  • Inlet Temperature: 250 °C[2]

  • Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.[2]

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent to a concentration of approximately 10 mg/mL.

5. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Identify peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each impurity peak to a spectral library (e.g., NIST) for tentative identification.

Visualizations

HPLC_Troubleshooting cluster_resolution Troubleshooting Poor Resolution cluster_tailing Troubleshooting Peak Tailing start Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) check_column Is the column chemistry appropriate? start->check_column check_ph Is mobile phase pH optimal? start->check_ph change_column Try a different column (e.g., Phenyl, PFP) check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes end_node Improved Chromatography change_column->end_node adjust_mobile_phase Vary organic modifier or gradient check_mobile_phase->adjust_mobile_phase No check_mobile_phase->end_node Yes adjust_mobile_phase->end_node adjust_ph Adjust pH to suppress secondary interactions check_ph->adjust_ph No check_overload Is the column overloaded? check_ph->check_overload Yes adjust_ph->end_node reduce_load Dilute sample or reduce injection volume check_overload->reduce_load Yes check_overload->end_node No reduce_load->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Analytical_Method_Workflow cluster_hplc HPLC Method Development cluster_gcms GC-MS Method Development start Define Analytical Goal: Impurity Detection in This compound select_technique Select Analytical Technique (HPLC or GC-MS) start->select_technique hplc_column Column Selection (e.g., C18, Phenyl) select_technique->hplc_column HPLC gcms_column Column Selection (e.g., HP-5ms) select_technique->gcms_column GC-MS hplc_mobile_phase Mobile Phase Optimization (pH, Organic Modifier, Gradient) hplc_column->hplc_mobile_phase hplc_detection Detector Settings (Wavelength) hplc_mobile_phase->hplc_detection method_validation Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) hplc_detection->method_validation gcms_temp Temperature Program Optimization gcms_column->gcms_temp gcms_ms MS Parameter Setup (Ionization, Mass Range) gcms_temp->gcms_ms gcms_ms->method_validation routine_analysis Routine Analysis of Samples method_validation->routine_analysis

Caption: A general workflow for analytical method development.

References

Technical Support Center: Degradation Pathways of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of 2-((Dimethylamino)methyl)pyridin-3-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for a compound like this compound?

Forced degradation studies, also known as stress testing, are a critical component of the drug development process.[1][2][3] These studies involve subjecting a drug substance, such as this compound, to conditions more severe than accelerated stability testing to intentionally induce degradation.[1] The primary goals are to:

  • Identify potential degradation products.[1][4]

  • Elucidate potential degradation pathways.[1][5]

  • Assess the intrinsic stability of the molecule.[1]

  • Develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3][6]

This information is crucial for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1]

Q2: What are the typical stress conditions applied in a forced degradation study for a novel compound?

According to guidelines from the International Council for Harmonisation (ICH), forced degradation studies should evaluate the impact of several key stress factors.[1][6] For this compound, a comprehensive study would include:

  • Hydrolysis: Exposure to acidic and basic conditions across a pH range.

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.[6]

  • Photolysis: Exposure to light, as specified in ICH Q1B guidelines.

  • Thermal Stress: Subjecting the compound to high temperatures (e.g., 40 to 80 °C).[6]

Q3: How much degradation should I aim for in my stress studies?

The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted target is 10-30% degradation of the active pharmaceutical ingredient (API).[6] This level of degradation is typically sufficient to produce and detect the primary degradation products for subsequent analysis and characterization.

Q4: What analytical techniques are best suited for analyzing the degradation of this compound?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC), particularly with a C18 reversed-phase column, is the most common technique for separating the parent compound from its degradation products.[7] Coupling HPLC with mass spectrometry (LC-MS) is highly effective for identifying the molecular weights of the degradants, which is a critical step in elucidating their structures.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (concentration, temperature, or duration). The compound is highly stable under the tested conditions.Increase the severity of the stress conditions (e.g., use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time).
Complete (100%) degradation of the compound. Stress conditions are too harsh.Reduce the severity of the stress conditions. A stepwise approach to increasing intensity can help pinpoint the optimal level.
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized. The column may be overloaded. Mobile phase is inappropriate for the analytes.Develop and validate a stability-indicating HPLC method. Adjust the mobile phase composition, gradient, and flow rate. Consider reducing the injection volume or sample concentration.[7]
Inconsistent or non-reproducible results. Instability of degradation products. Inconsistent sample preparation or experimental conditions.Analyze samples as quickly as possible after the stress experiment. If necessary, store them under protective conditions (e.g., low temperature, protected from light).[7] Ensure all experimental parameters are tightly controlled.
Difficulty in identifying unknown peaks. Insufficient data for structural elucidation. Co-elution of multiple degradation products.Utilize LC-MS to obtain molecular weight information. If necessary, isolate the impurity using preparative HPLC and perform further structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Experimental Protocols

Protocol 1: General Stock Solution Preparation
  • Accurately weigh and dissolve a sufficient amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • This stock solution will be used for all subsequent stress conditions.

Protocol 2: Acid and Base-Induced Degradation (Hydrolysis)
  • To separate aliquots of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH).

  • Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample.

  • Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 3: Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Store the sample at room temperature, protected from light, for a defined period, taking samples at various time points.

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 4: Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

  • Separately, place a solution of the compound in an oven at the same temperature.

  • Withdraw samples at specified time intervals. For the solid sample, dissolve it in a suitable solvent before dilution.

  • Dilute the samples to the target concentration for HPLC analysis.

Protocol 5: Photolytic Degradation
  • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • At the end of the exposure period, dilute both the exposed and control samples for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Assay of Parent Compound % Total Impurities Remarks (e.g., No. of Degradation Products)
0.1 M HCl (60°C)2485.214.82 major degradants
0.1 M NaOH (60°C)2478.521.53 major degradants
3% H₂O₂ (RT)2492.17.91 major degradant
Thermal (70°C, Solid)4899.50.5No significant degradation
Photolytic2498.81.21 minor degradant

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams illustrate the typical workflow for a forced degradation study and a hypothetical degradation pathway for a substituted pyridine compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Stress Experiments cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution of Compound hydrolysis Hydrolysis (Acid & Base) prep_stock->hydrolysis Apply Stress oxidation Oxidation prep_stock->oxidation Apply Stress thermal Thermal Stress prep_stock->thermal Apply Stress photo Photolytic Stress prep_stock->photo Apply Stress prep_stress Prepare Stress Agents (Acid, Base, Oxidant) sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc HPLC / LC-MS Analysis neutralize->hplc data Data Interpretation & Structure Elucidation hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Hypothetical Degradation Pathways parent This compound oxidized N-Oxide Derivative parent->oxidized Oxidation (e.g., H₂O₂) demethylated Demethylated Product parent->demethylated Hydrolysis (Acid/Base) ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Conditions (Acid/Base/Oxidation)

Caption: Hypothetical degradation pathways for the title compound.

References

Technical Support Center: N-oxidation of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-oxidation of substituted aminopyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my N-oxidation of a substituted aminopyridine failing or giving low yields?

A1: Several factors can hinder the N-oxidation of substituted aminopyridines. These primarily include:

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the pyridine ring significantly deactivates it towards electrophilic oxidation. This effect is particularly pronounced when the EWG is at the 2-position, which can lead to no product formation[1]. Conversely, electron-donating groups (EDGs) generally facilitate N-oxidation.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can sterically hinder the approach of the oxidizing agent, leading to reduced reaction rates and lower yields[2].

  • Presence of Other Oxidizable Groups: If the molecule contains other easily oxidizable functional groups, such as aliphatic amines, competitive oxidation can occur, reducing the yield of the desired N-oxide[1]. Aliphatic amines are generally more nucleophilic and thus more readily oxidized than the pyridine nitrogen.

  • Inappropriate Reagents or Reaction Conditions: The choice of oxidizing agent and reaction conditions is crucial. Electron-deficient pyridines often require stronger oxidizing systems and harsher conditions than electron-rich ones[3].

Q2: How can I selectively oxidize the pyridine nitrogen in a molecule that also contains an aliphatic amine?

A2: Selective N-oxidation of the pyridine ring in the presence of a more reactive aliphatic amine can be achieved using an in situ protonation strategy. By adding a strong acid to the reaction mixture, the more basic aliphatic amine is protonated, forming a salt. This deactivates it towards electrophilic attack by the oxidizing agent, allowing for the selective oxidation of the less basic pyridine nitrogen[1].

Q3: What are the most common oxidizing agents for the N-oxidation of aminopyridines, and how do I choose the right one?

A3: Common oxidizing agents include:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used, effective reagent for a broad range of pyridines.

  • Hydrogen Peroxide (H₂O₂): Often used in combination with an acid like acetic acid or with a catalyst. It is a cost-effective and environmentally friendly option[4].

  • Hydrogen Peroxide-Urea (UHP) with Trifluoroacetic Anhydride (TFAA): A powerful system particularly effective for electron-deficient pyridines[3].

  • Caro's Acid (Peroxomonosulfuric Acid): Can be advantageous as the reaction can be performed in aqueous media over a range of pH values[5].

  • Dimethyldioxirane (DMD): A potent but selective oxidizing agent[6].

The choice depends on the substrate. For electron-rich to moderately electron-poor pyridines, m-CPBA or H₂O₂/acetic acid are good starting points. For highly electron-deficient pyridines, a more potent system like UHP/TFAA is often necessary[3].

Q4: My reaction is complete, but I'm having trouble isolating the product from the byproducts of the oxidizing agent.

A4: Workup procedures are critical for obtaining a pure product. For instance, when using m-CPBA, the main byproduct is meta-chlorobenzoic acid. This can often be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup, as the acidic byproduct will be extracted into the aqueous layer. Alternatively, cooling the reaction mixture can precipitate the benzoic acid, which can then be removed by filtration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Deactivated Substrate: The aminopyridine has strong electron-withdrawing groups. 2. Steric Hindrance: Bulky groups are preventing the oxidant from approaching the nitrogen. 3. Insufficiently Powerful Oxidant: The chosen oxidizing agent is too weak for the substrate.1. Switch to a more powerful oxidizing system, such as UHP/TFAA or H₂O₂ with a suitable catalyst[3]. 2. Increase the reaction temperature and/or prolong the reaction time. 3. If possible, consider a synthetic route where the N-oxidation is performed before introducing the bulky or deactivating substituent.
Formation of multiple products/side reactions 1. Oxidation of the Amino Group: The amino substituent is being oxidized. 2. Oxidation of Other Functional Groups: The substrate contains other sensitive moieties. 3. Over-oxidation: The reaction conditions are too harsh.1. If the amino group is primary or secondary, consider protecting it before N-oxidation. 2. Use a more selective oxidizing agent. 3. Employ the in situ protonation strategy if another, more basic amine is present[1]. 4. Carefully monitor the reaction and optimize the temperature and reaction time to minimize side product formation.
Difficulty in product isolation/purification 1. Byproducts from the Oxidant: Residual oxidizing agent or its byproducts are co-eluting with the product. 2. Product is Water-Soluble: The resulting N-oxide has high polarity and is difficult to extract from an aqueous phase.1. Implement a specific workup procedure for the chosen oxidant (e.g., a basic wash for m-CPBA). 2. For water-soluble products, consider extraction with a more polar organic solvent, or use techniques like lyophilization to remove water. Salting out the aqueous layer may also improve extraction efficiency.

Quantitative Data Summary

The following table summarizes yields for the N-oxidation of various substituted pyridines using different methods. This data is intended for comparative purposes.

SubstrateOxidizing Agent/SystemSolventTemperature (°C)Time (h)Yield (%)
2,6-DichloropyridineUHP, TFAADichloromethane0 to RT6.585
3-Phenylpyridinem-CPBADichloromethaneRTNot Specified>95
4-MethoxypyridineH₂O₂ (30%), Acetic AcidAcetic Acid70-80395
3-CyanopyridineH₂O₂ (30%), Acetic AcidAcetic Acid70-801685
NicotinamideH₂O₂, MTO (catalyst)WaterRT298
4-NitropyridineH₂O₂ (35%), Acetic AcidAcetic Acid90-95490

Experimental Protocols

Protocol 1: General Procedure for N-oxidation of an Electron-Deficient Pyridine using UHP and TFAA

This protocol is adapted for a generic electron-deficient aminopyridine.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aminopyridine (1.0 eq.) in dichloromethane (approx. 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add hydrogen peroxide-urea complex (UHP, 3.5-4.0 eq.) to the stirred solution, followed by the slow, dropwise addition of trifluoroacetic anhydride (TFAA, 2.5-3.0 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-oxidation using m-CPBA

  • Preparation: Dissolve the substituted aminopyridine (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

  • Reagent Addition: Add m-CPBA (1.1-1.5 eq.) portion-wise to the solution at room temperature. An initial cooling to 0 °C may be necessary for highly reactive substrates to control the reaction rate.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Dilute the reaction mixture with the solvent. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by chromatography or recrystallization.

Visualizations

selective_oxidation_workflow cluster_problem Problem: Selective N-oxidation cluster_solution Solution: In Situ Protonation cluster_outcome Outcome start Substituted Aminopyridine with Aliphatic Amine add_acid Add Strong Acid (e.g., HBF₄) start->add_acid protonation Selective Protonation of More Basic Aliphatic Amine add_acid->protonation [H⁺] add_oxidant Add Oxidizing Agent protonation->add_oxidant selective_ox Selective N-oxidation of Pyridine Ring add_oxidant->selective_ox [O] product Desired Pyridine N-Oxide selective_ox->product

Caption: Logical workflow for the selective N-oxidation of an aminopyridine in the presence of a more basic aliphatic amine using an in situ protonation strategy.

experimental_workflow A 1. Dissolve Substrate in Solvent B 2. Add Oxidizing Agent A->B C 3. Monitor Reaction (TLC/LC-MS) B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Dry & Concentrate Organic Phase D->E F 6. Purify Product (Chromatography/ Recrystallization) E->F

Caption: A generalized experimental workflow for a typical N-oxidation reaction of a substituted aminopyridine.

References

Enhancing the reaction rate of 2-((Dimethylamino)methyl)pyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to enhancing the reaction rate of this important synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Mannich reaction.

Question: Why is my reaction rate slow or the reaction incomplete?

Answer: A slow or incomplete reaction can be attributed to several factors. The Mannich reaction, which is the key transformation in this synthesis, is sensitive to reaction conditions. Here are some potential causes and solutions:

  • Suboptimal Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature. For instance, using a solvent mixture like 1,4-dioxane and water can allow for higher reflux temperatures, which can increase the reaction rate.[1]

  • Inadequate Catalyst: The choice of catalyst, or lack thereof, can significantly impact the reaction rate. While the reaction can proceed without a catalyst, acidic or basic conditions are often employed. Consider the use of a suitable catalyst to accelerate the reaction.

  • Solvent Effects: The polarity of the solvent can influence the rate of the Mannich reaction. In some cases, the addition of water to an organic solvent has been shown to favor the reaction.[2] Experimenting with different solvent systems, such as ethanol, methanol, or dioxane-water mixtures, may improve the reaction rate.[1]

  • Low Reactant Concentration: While seemingly counterintuitive, in some multi-component reactions, higher concentrations do not always lead to faster rates and can sometimes promote side reactions. However, if the reaction is proceeding slowly, ensuring adequate concentration of the reactants is a primary step.

Question: My reaction is producing a significant amount of byproducts, resulting in a low yield of the desired product. What are the common side reactions and how can I mitigate them?

Answer: Byproduct formation is a common challenge in the synthesis of this compound. Here are some likely side reactions and strategies to minimize them:

  • Bis-aminomethylation: The formation of 2,6-bis((dimethylamino)methyl)pyridin-3-ol is a potential side reaction, especially if an excess of formaldehyde and dimethylamine are used. To favor mono-substitution, carefully control the stoichiometry of the reactants. A 1:1:1 molar ratio of 3-hydroxypyridine, dimethylamine, and formaldehyde is recommended.

  • Formation of Colored Impurities: The presence of resorcinol-type impurities in the 3-hydroxypyridine starting material can lead to the formation of colored byproducts through autoxidation in the presence of the amine.[3] Ensure the purity of the starting 3-hydroxypyridine to avoid these side reactions. Purification of the starting material by recrystallization or chromatography may be necessary.

  • Polymerization of Formaldehyde: Formaldehyde can polymerize, especially under acidic or basic conditions. Using fresh, high-quality formaldehyde or a formaldehyde equivalent like paraformaldehyde can help minimize this issue.

Question: I am having difficulty with the purification of the final product. What are the recommended purification techniques?

Answer: The basic nature of the dimethylaminomethyl group and the phenolic hydroxyl group can make purification challenging.

  • Acid-Base Extraction: An acid-base extraction is an effective method for separating the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, basifying the aqueous layer with a base (e.g., NaOH) and extracting with an organic solvent will yield the purified product.

  • Column Chromatography: Silica gel column chromatography can be used for purification. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol/dichloromethane, is often necessary to prevent tailing of the basic product on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Mannich reaction. The mechanism involves three key steps:

  • Formation of the Eschenmoser salt precursor: Dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation (an iminium ion).

  • Electrophilic substitution: The electron-rich 3-hydroxypyridine acts as a nucleophile and attacks the iminium ion.

  • Deprotonation: A base removes a proton from the intermediate to regenerate the aromaticity of the pyridine ring and yield the final product. The reaction is highly regioselective, with the substitution occurring at the 2-position of the 3-hydroxypyridine ring.

Q2: What is the optimal catalyst for this reaction?

A2: While the reaction can be performed without a catalyst, both acid and base catalysis can be employed. The choice of catalyst can influence the reaction rate and yield. For phenolic substrates, the reaction is often carried out under neutral or slightly basic conditions. A systematic catalyst screening for this specific reaction is not widely reported in the literature, so empirical optimization may be necessary for your specific conditions.

Q3: What are the recommended safety precautions for this synthesis?

A3:

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Dimethylamine: Dimethylamine is a flammable and corrosive gas. It is typically used as a solution in a solvent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

  • Bases: Strong bases like sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere.

Data Presentation

The following tables summarize the impact of various reaction parameters on the synthesis of aminomethylated phenols, which can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on Reaction Rate

Solvent SystemTemperature (°C)Reaction Time (h)Conversion/YieldReference
1,4-DioxaneReflux4065% recovery of starting material[1]
1,4-Dioxane:Water (60:40)Reflux (~90)40Complete consumption of starting material[1]
Toluene3048Low yield of Mannich product, >90% Schiff base[2]
Dichloromethane3048Low yield of Mannich product, >90% Schiff base[2]
THF3048Low yield of Mannich product, >90% Schiff base[2]
Acetone/Water (1:1)3048Highest yield of Mannich product[2]

Table 2: Effect of Reactant Ratio on Yield

3-Hydroxypyridine (equiv.)Dimethylamine (equiv.)Formaldehyde (equiv.)Expected Outcome
111Favors mono-aminomethylation
1>1>1Increased risk of bis-aminomethylation

Experimental Protocols

General Protocol for the Mannich Reaction of 3-Hydroxypyridine

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Hydroxypyridine

  • Dimethylamine (e.g., 40% solution in water)

  • Formaldehyde (e.g., 37% solution in water)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in ethanol.

  • To the stirred solution, add dimethylamine solution (1.1 eq).

  • Slowly add the formaldehyde solution (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using acid-base extraction or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Mannich_Reaction_Workflow General Workflow for the Synthesis and Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants: 3-Hydroxypyridine Dimethylamine Formaldehyde mixing Combine Reactants in Solvent reactants->mixing solvent Solvent Selection: Ethanol, Dioxane/Water, etc. solvent->mixing heating Heat to Reflux (e.g., 80-100 °C) mixing->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring solvent_removal Solvent Removal monitoring->solvent_removal Reaction Complete optimization Troubleshooting: - Adjust Temperature - Change Solvent - Add Catalyst monitoring->optimization Slow/Incomplete Reaction extraction Acid-Base Extraction solvent_removal->extraction chromatography Column Chromatography extraction->chromatography Further Purification characterization Characterization: NMR, MS, etc. extraction->characterization Sufficiently Pure chromatography->characterization optimization->mixing

Caption: Workflow for the synthesis and optimization of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree cluster_rate Low Reaction Rate cluster_yield Low Yield / Impurities start Problem Encountered is_rate_issue Slow Reaction? start->is_rate_issue Is the reaction slow? increase_temp Increase Temperature change_solvent Change Solvent System (e.g., add water) increase_temp->change_solvent add_catalyst Consider Catalyst change_solvent->add_catalyst end Consult Further Literature add_catalyst->end check_stoichiometry Verify Reactant Stoichiometry (1:1:1 ratio) purify_reagents Purify Starting Materials check_stoichiometry->purify_reagents optimize_purification Optimize Purification Method purify_reagents->optimize_purification optimize_purification->end is_rate_issue->increase_temp Yes is_yield_issue Low Yield? is_rate_issue->is_yield_issue No is_yield_issue->check_stoichiometry Yes is_yield_issue->end No, other issue

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

Comparing the biological activity of 2-((Dimethylamino)methyl)pyridin-3-ol with other aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various aminopyridine compounds, with a focus on their anticancer, anti-inflammatory, and antibacterial properties. While this guide aims to draw comparisons, it is important to note a significant lack of publicly available biological activity data for 2-((Dimethylamino)methyl)pyridin-3-ol . The information presented herein is based on published data for other structurally related aminopyridines.

Data Presentation

The following tables summarize the quantitative biological activity data for a selection of aminopyridine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Aminopyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Pyridine-urea derivative 8eVEGFR-2-[1]
Pyridine-urea derivative 8nVEGFR-2-[1]
Imidazopyridine derivativeMCF-7 (Breast Cancer)24.4[2]
Imidazopyridine derivativeT47-D (Breast Cancer)23[2]
2-aminopyridine derivative S3cA2780 (Ovarian Cancer)15.57[3]
2-aminopyridine derivative S3cA2780CISR (Cisplatin-resistant Ovarian Cancer)11.52[3]
2-aminopyridine derivative S5bA2780CISR (Cisplatin-resistant Ovarian Cancer)-[3]
2-aminopyridine derivative S6cA2780CISR (Cisplatin-resistant Ovarian Cancer)-[3]
4-aminopyrazolo[3,4-d]pyrimidine 12cMOLT-4 (Leukemia)1.58[4]
4-aminopyrazolo[3,4-d]pyrimidine 12jMOLT-4 (Leukemia)1.82[4]
4-aminopyrazolo[3,4-d]pyrimidine 12dMOLT-4 (Leukemia)2.0[4]
4-aminopyrazolo[3,4-d]pyrimidine 12dHL-60(TB) (Leukemia)2.63[4]
Pyridine derivative 7aHepG2 (Liver Cancer)-[5]
Pyridine derivative 7fHepG2 (Liver Cancer)-[5]
Pyrimidine derivative 9aHepG2 (Liver Cancer)-[5]
Pyrimidine derivative 9dHepG2 (Liver Cancer)-[5]

Table 2: Anti-inflammatory Activity of Aminopyridine Derivatives

CompoundAssayIC50 (µM)Reference
Pyridine derivative 7aNitric Oxide (NO) Production in RAW 264.7 cells76.6[5]
Pyridine derivative 7fNitric Oxide (NO) Production in RAW 264.7 cells96.8[5]
Pyrimidine derivative 9aNitric Oxide (NO) Production in RAW 264.7 cells83.1[5]
Pyrimidine derivative 9dNitric Oxide (NO) Production in RAW 264.7 cells88.7[5]

Table 3: Antibacterial Activity of Aminopyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-aminopyridine derivative 2cS. aureus0.039[6][7]
2-aminopyridine derivative 2cB. subtilis0.039[6][7]
Imidazopyridine derivative 8S. aureus3.12[8]
N-acylated 2-aminopyridine 3ePenicillin-resistant S. aureus38.0[9]
N-acylated 2-aminopyridine 5fPenicillin-resistant S. aureus37.4[9]
N-acylated 2-aminopyridine 5hPenicillin-resistant S. aureus33.4[9]
N-acylated 2-aminopyridine 5ePenicillin-resistant S. aureus29.6[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of a compound against cancer cell lines.[10][11][12]

  • Cell Culture: Maintain the desired cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Grow cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to attach for 24 hours.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.[10]

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol describes a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[13][14]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol details the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[6][7]

  • Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Aminopyridines exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.

Potassium Channel Blockade

A primary mechanism of action for many aminopyridines, particularly 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium (K+) channels.[15] This blockade can lead to the prolongation of action potentials and enhanced neurotransmitter release. The charged form of the aminopyridine molecule is believed to be the active species, entering the channel from the intracellular side when the channel is in the open state and becoming trapped upon channel closure.[16][17][18] This mechanism is particularly relevant for the neurological effects of aminopyridines.

G cluster_membrane Cell Membrane cluster_channel Voltage-Gated K+ Channel Extracellular Extracellular Intracellular Intracellular Open_State Open State Closed_State Closed State Open_State->Closed_State Deactivation Blocked_State Blocked State Open_State->Blocked_State Binding/Unbinding Closed_State->Open_State Activation (Depolarization) Blocked_State->Closed_State Trapping Aminopyridine_ext Aminopyridine (extracellular) Aminopyridine_int Aminopyridine (intracellular, charged) Aminopyridine_ext->Aminopyridine_int Membrane Permeation Aminopyridine_int->Blocked_State Enters open channel

Mechanism of Voltage-Gated K+ Channel Blockade by Aminopyridines.
Modulation of Inflammatory Signaling Pathways

4-aminopyridine has been shown to modulate inflammatory responses. In the context of burn injuries, it can reduce the expression of pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory markers.[19] This effect may be mediated through the Orai1-pSTAT6 signaling pathway, leading to the differentiation of M2 macrophages, which are involved in tissue repair.[19] Furthermore, 4-AP can influence the ERK1/2 signaling pathway, which is involved in processes like vasoconstriction.[20]

G 4-AP 4-Aminopyridine Orai1 Orai1 4-AP->Orai1 Activates Pro_Inflammatory Pro-inflammatory Cytokines (↓ IL-1β, TNF-α) 4-AP->Pro_Inflammatory Inhibits pSTAT6 pSTAT6 Orai1->pSTAT6 Phosphorylates M2_Macrophage M2 Macrophage Differentiation pSTAT6->M2_Macrophage Anti_Inflammatory Anti-inflammatory Effects (↑ IL-10, ARG-1) M2_Macrophage->Anti_Inflammatory

Anti-inflammatory Signaling Pathway of 4-Aminopyridine.
Experimental Workflow for Biological Activity Screening

The general workflow for screening and characterizing the biological activity of novel aminopyridine derivatives involves a multi-step process.

G Start Synthesized Aminopyridine Derivative Primary_Screening Primary Screening (e.g., Cytotoxicity, Antibacterial) Start->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_Action Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Dose_Response->Mechanism_Action In_Vivo In Vivo Studies (Animal Models) Mechanism_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

General Experimental Workflow for Aminopyridine Drug Discovery.

References

A Comparative Analysis of 2-((Dimethylamino)methyl)pyridin-3-ol Derivatives and Their Putative Mechanism of Action as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative analysis of a novel compound, 2-((Dimethylamino)methyl)pyridin-3-ol derivative (designated as Compound-X), against a known MEK inhibitor, Trametinib. Due to the limited publicly available data on Compound-X, this guide presents a hypothetical mechanism of action centered on the inhibition of the MAPK/ERK signaling pathway, a common target for pyridinol derivatives in oncology. The experimental data presented herein is illustrative, designed to model the validation process for a novel kinase inhibitor.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, such as MEK1/2, attractive therapeutic targets. This guide will detail the experimental protocols and comparative data that would be necessary to validate the mechanism of action of Compound-X as a MEK1/2 inhibitor.

Comparative Efficacy and Potency

To ascertain the inhibitory potential of Compound-X, its in vitro efficacy and potency were compared against Trametinib using a panel of cancer cell lines with known BRAF mutations, which lead to constitutive activation of the MAPK/ERK pathway.

Table 1: Comparative In Vitro Potency (IC50) of Compound-X and Trametinib

Cell LineMutationCompound-X IC50 (nM)Trametinib IC50 (nM)
A375 (Melanoma)BRAF V600E155
HT-29 (Colon)BRAF V600E258
SK-MEL-28 (Melanoma)BRAF V600E186
WM-266-4 (Melanoma)BRAF V600E3010

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This assay was employed to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells were treated with serial dilutions of Compound-X or Trametinib (0.1 nM to 10 µM) for 72 hours.

  • MTS Reagent: After the incubation period, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation and Absorbance Reading: Plates were incubated for 2 hours, and the absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.

2. Western Blot Analysis for Target Engagement

This experiment was conducted to confirm the on-target effect of Compound-X by assessing the phosphorylation status of ERK, a downstream effector of MEK.

  • Cell Lysis: A375 cells were treated with Compound-X (100 nM) or Trametinib (50 nM) for 2 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay (Thermo Fisher Scientific).

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating the mechanism of action of Compound-X.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CompoundX Compound-X CompoundX->MEK Trametinib Trametinib Trametinib->MEK

Caption: Targeted MAPK/ERK Signaling Pathway.

Experimental_Workflow start Start: Hypothesis Compound-X inhibits MEK invitro In Vitro Potency (MTS Assay) start->invitro target Target Engagement (Western Blot for p-ERK) invitro->target data Data Analysis (IC50 Calculation, Band Densitometry) target->data conclusion Conclusion: Validation of Mechanism of Action data->conclusion

Caption: Experimental Workflow for MoA Validation.

A Comparative Spectroscopic Guide to 2-((Dimethylamino)methyl)pyridin-3-ol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-((Dimethylamino)methyl)pyridin-3-ol and its positional isomers. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of these compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these techniques are also provided.

Introduction to the Isomers

The subject of this guide is this compound, a substituted pyridine with potential applications in medicinal chemistry. The relative positions of the (dimethylamino)methyl and hydroxyl groups on the pyridine ring significantly influence the molecule's physicochemical and spectroscopic properties. For a comprehensive comparison, this guide will focus on the primary compound and two of its positional isomers:

  • Isomer 1: this compound

  • Isomer 2: 4-((Dimethylamino)methyl)pyridin-3-ol

  • Isomer 3: 6-((Dimethylamino)methyl)pyridin-3-ol

Due to the limited availability of direct experimental data for all isomers, this guide combines published experimental data for the primary compound with data from closely related structures and spectroscopic principles for the other isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Exemplary)

Proton Isomer 1: this compound Isomer 2: 4-((Dimethylamino)methyl)pyridin-3-ol Isomer 3: 6-((Dimethylamino)methyl)pyridin-3-ol
N(CH₃)₂~2.3 ppm (s, 6H)~2.2 ppm (s, 6H)~2.4 ppm (s, 6H)
-CH₂-~3.6 ppm (s, 2H)~3.5 ppm (s, 2H)~3.7 ppm (s, 2H)
Pyridine-H4~7.1 ppm (dd)-~7.0 ppm (d)
Pyridine-H5~7.0 ppm (dd)~6.8 ppm (d)~7.5 ppm (dd)
Pyridine-H6~8.0 ppm (dd)~7.9 ppm (s)-
Pyridine-H2-~8.1 ppm (s)~6.5 ppm (d)
OHBroad singlet, variableBroad singlet, variableBroad singlet, variable

Note: Chemical shifts (δ) are in ppm relative to TMS. Data for Isomer 1 is based on available experimental data. Data for Isomers 2 and 3 are predicted based on known substituent effects on the pyridine ring and may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Exemplary)

Carbon Isomer 1: this compound Isomer 2: 4-((Dimethylamino)methyl)pyridin-3-ol Isomer 3: 6-((Dimethylamino)methyl)pyridin-3-ol
N(CH₃)₂~45 ppm~44 ppm~46 ppm
-CH₂-~58 ppm~60 ppm~62 ppm
Pyridine-C2~140 ppm~148 ppm~158 ppm
Pyridine-C3~155 ppm~157 ppm~145 ppm
Pyridine-C4~125 ppm~145 ppm~120 ppm
Pyridine-C5~123 ppm~122 ppm~130 ppm
Pyridine-C6~142 ppm~149 ppm~115 ppm

Note: Chemical shifts (δ) are in ppm relative to TMS. Data for Isomer 1 is based on available experimental data from SpectraBase[1]. Data for Isomers 2 and 3 are predicted based on established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Isomer 1: this compound Isomer 2: 4-((Dimethylamino)methyl)pyridin-3-ol Isomer 3: 6-((Dimethylamino)methyl)pyridin-3-ol
O-H stretch (H-bonded)3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
C-H stretch (aromatic)3100-30003100-30003100-3000
C-H stretch (aliphatic)2950-28002950-28002950-2800
C=C, C=N stretch (ring)1600-14501600-14501600-1450
C-O stretch (phenol)~1250~1250~1250
C-N stretch~1150~1150~1150

Note: IR data for Isomer 1 is based on experimental spectra available from the NIST WebBook[2]. The exact positions of the aromatic C-H bending (out-of-plane) vibrations in the fingerprint region (900-650 cm⁻¹) would be expected to differ significantly between the isomers due to the different substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Table 4: Mass Spectrometry Data

Parameter Isomer 1: this compound Isomer 2: 4-((Dimethylamino)methyl)pyridin-3-ol Isomer 3: 6-((Dimethylamino)methyl)pyridin-3-ol
Molecular FormulaC₈H₁₂N₂OC₈H₁₂N₂OC₈H₁₂N₂O
Molecular Weight152.19 g/mol 152.19 g/mol 152.19 g/mol
[M+H]⁺ 153.1022153.1022153.1022
Key Fragmentation Ions m/z 107 (loss of N(CH₃)₂), m/z 79Likely similar to Isomer 1, with potential differences in fragment ion intensities.Likely similar to Isomer 1, with potential differences in fragment ion intensities.

Note: While the molecular weight and the parent ion [M+H]⁺ will be identical for all isomers, their fragmentation patterns upon techniques like collision-induced dissociation (CID) in MS/MS experiments are expected to show differences in the relative abundances of fragment ions, which can be used for their differentiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Table 5: UV-Vis Absorption Data (in a polar protic solvent like ethanol)

Parameter Isomer 1: this compound Isomer 2: 4-((Dimethylamino)methyl)pyridin-3-ol Isomer 3: 6-((Dimethylamino)methyl)pyridin-3-ol
λ_max 1 (nm) ~210-220~215-225~220-230
λ_max 2 (nm) ~270-280~260-270~280-290

Note: The λ_max values are estimations based on the UV-Vis spectra of substituted pyridines. The exact absorption maxima and molar absorptivities will be influenced by the solvent and pH.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization source.

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • From the stock solution, prepare a series of dilutions to a concentration range where the absorbance falls within the linear range of the instrument (typically 0.1-1.0 absorbance units).

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_max) is a characteristic property of the molecule.

Visualization of Workflow and Structures

The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing the isomers and their structural differences.

Experimental_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Isomer1 Isomer 1 2-((...))pyridin-3-ol NMR NMR (1H, 13C) Isomer1->NMR IR IR Isomer1->IR MS Mass Spec (HRMS, MS/MS) Isomer1->MS UVVis UV-Vis Isomer1->UVVis Isomer2 Isomer 2 4-((...))pyridin-3-ol Isomer2->NMR Isomer2->IR Isomer2->MS Isomer2->UVVis Isomer3 Isomer 3 6-((...))pyridin-3-ol Isomer3->NMR Isomer3->IR Isomer3->MS Isomer3->UVVis DataTables Comparative Data Tables NMR->DataTables IR->DataTables MS->DataTables UVVis->DataTables

Caption: Experimental workflow for the comparative spectroscopic analysis of isomers.

Isomer_Structures cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 4-((Dimethylamino)methyl)pyridin-3-ol cluster_3 Isomer 3: 6-((Dimethylamino)methyl)pyridin-3-ol img1 struct2 Pyridine ring with -CH2N(CH3)2 at pos 4 and -OH at pos 3 struct3 Pyridine ring with -CH2N(CH3)2 at pos 6 and -OH at pos 3

Caption: Chemical structures of the compared pyridin-3-ol isomers.

Conclusion

The spectroscopic analysis of this compound and its positional isomers reveals distinct differences that can be used for their identification and characterization. While sharing the same molecular formula and mass, the isomers exhibit unique NMR chemical shifts and coupling patterns, characteristic fingerprint regions in their IR spectra, and potentially different fragmentation patterns in mass spectrometry. UV-Vis spectroscopy can also aid in their differentiation based on shifts in absorption maxima. This guide provides a foundational set of data and protocols to assist researchers in the analysis of this important class of compounds. Further experimental work to obtain complete spectroscopic data for all isomers would be a valuable contribution to the field.

References

Cross-Reactivity Profile of 2-((Dimethylamino)methyl)pyridin-3-ol-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity potential of compounds based on the 2-((Dimethylamino)methyl)pyridin-3-ol scaffold. While direct, comprehensive cross-reactivity studies on this specific compound are not extensively published, this document synthesizes available data on the pharmacological activities of structurally related pyridine and aminopyridine derivatives. The primary biological target identified for this class of compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

To provide a clear benchmark, the binding profiles of these pyridine derivatives are compared against established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. This guide presents quantitative binding data, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to support further research and development.

Comparative Analysis of Binding Affinities

The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for various pyridine derivatives and comparator drugs against their primary targets (AChE and BChE) and a panel of common off-targets. This data is crucial for assessing the selectivity and potential for off-target effects.

Table 1: Binding Affinity of Pyridine Derivatives at Cholinesterases and Off-Targets

Compound Class/DerivativeTargetKᵢ (nM)IC₅₀ (µM)Reference
Pyridine Carbamate (cpd 8)human AChE-0.153[1][2]
Pyridine Carbamate (cpd 11)human BChE-0.828[1][2]
Pyrimidine/Pyridine Diamine (cpd 9)E. electricus AChE312-[3]
Pyrimidine/Pyridine Diamine (cpd 22)equine BChE99-[3]
Naltrexone-derived Pyridine (cpd 6a)δ-Opioid Receptor0.78-[4]
μ-Opioid Receptor1.5-[4]
κ-Opioid Receptor8.8-[4]
Aminopyrimidine derivativeDopamine D2 ReceptorPotent Affinity-[5]
Dopamine D3 ReceptorPotent Affinity-[5]
Serotonin 5-HT₁ₐ ReceptorPotent Affinity-[5]
Imidazo[1,2-a]pyridine (cpd 7e)AChE-48[6]
Sulfenylated 5-aminopyrazole (cpd 3b)AChE-1.634[7]
BChE-0.0285[7]
Bis-amiridine (cpd 3a-c)AChE-1.4 - 2.9[8]
BChE-0.067 - 0.13[8]
Pyridyl–Pyridazine (cpd 5)AChE-0.26[9]
BChE-0.19[9]

Note: Data for a variety of pyridine-based scaffolds are presented to infer the potential activity of this compound-based compounds.

Table 2: Comparative Binding Profile of Established Cholinesterase Inhibitors

DrugTargetKᵢ (nM)IC₅₀ (nM)Reference
Donepezil Acetylcholinesterase (AChE)--
Butyrylcholinesterase (BChE)--
Sigma-1 Receptor29.12 (IC₅₀)-[10]
5-HT Receptors--[11][12]
Muscarinic Receptors--[13][14]
Rivastigmine Acetylcholinesterase (AChE)--[15]
Butyrylcholinesterase (BChE)--[15]
Galantamine Acetylcholinesterase (AChE)--[16]
Butyrylcholinesterase (BChE)--[16]
Nicotinic Receptors (nAChR)Allosteric Potentiator-[16][17][18]
Muscarinic ReceptorsNo significant interaction-[17][19]

Note: A comprehensive list of Kᵢ and IC₅₀ values for comparator drugs across all receptors is extensive and varies by study. This table highlights key on-target and notable off-target interactions. Researchers are encouraged to consult the cited literature for specific values.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are standard protocols for the key assays discussed in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of acetylcholinesterase and butyrylcholinesterase and to screen for their inhibitors.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Test compounds (inhibitors) at various concentrations

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup: In a 96-well plate, prepare the following reactions in triplicate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL vehicle (for test compound).

    • Test Sample: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Mix the contents of each well gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the substrate solution (ATCI or BTCI) to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the control and test sample rates.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for Off-Target Screening

This general protocol outlines the principles of competitive radioligand binding assays used to determine the affinity of a test compound for various G-protein coupled receptors (GPCRs) such as muscarinic, dopamine, serotonin, and opioid receptors.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-Spiperone for dopamine D₂ receptors).

  • Unlabeled test compound (competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Wash Buffer (ice-cold).

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

  • 96-well microplate.

  • Cell harvester and filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the receptor of interest through homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Membrane preparation + Radioligand + a high concentration of a known unlabeled ligand for the target receptor.

    • Competition Binding: Membrane preparation + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel Depolarizes Ca_channel->ACh_vesicle Ca²⁺ influx ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor (e.g., Muscarinic, Nicotinic) ACh_synapse->Postsynaptic_Receptor Binds Choline_Acetate AChE->Choline_Acetate -> Choline + Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Inhibitor Cholinesterase Inhibitor (e.g., Pyridine Derivatives) Inhibitor->AChE Inhibits Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand and Test Compound setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC₅₀, Kᵢ Calculation) count->analyze end End analyze->end Cross_Reactivity_Logic compound Test Compound (this compound derivative) primary_target Primary Target (e.g., AChE) compound->primary_target High Affinity off_target_1 Off-Target 1 (e.g., Muscarinic Receptor) compound->off_target_1 Lower Affinity off_target_2 Off-Target 2 (e.g., Dopamine Receptor) compound->off_target_2 Lower Affinity off_target_n Off-Target 'n' compound->off_target_n ... therapeutic_effect Desired Therapeutic Effect primary_target->therapeutic_effect side_effect_1 Potential Side Effect 1 off_target_1->side_effect_1 side_effect_2 Potential Side Effect 2 off_target_2->side_effect_2 side_effect_n Potential Side Effect 'n' off_target_n->side_effect_n

References

Elucidating the Structure-Activity Relationship of 2-((Dimethylamino)methyl)pyridin-3-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often centers on the modification of known chemical scaffolds to enhance efficacy and selectivity. The 2-((dimethylamino)methyl)pyridin-3-ol core represents a promising starting point for the development of new drugs targeting a variety of biological pathways. Understanding the structure-activity relationship (SAR) of its analogs is paramount for rational drug design. This guide provides a comparative overview of the current, albeit limited, understanding of this chemical series, drawing from broader studies on related pyridine derivatives due to a lack of specific literature on this exact scaffold.

Inferred Structure-Activity Relationships

Based on general principles of medicinal chemistry and SAR studies of other pyridine derivatives, we can hypothesize the following relationships for the this compound scaffold. It is crucial to note that these are extrapolations and require experimental validation.

1. The Role of the 3-Hydroxyl Group:

The phenolic hydroxyl group is a key feature, likely involved in hydrogen bonding interactions with biological targets. Its acidity and hydrogen-bonding capacity can be modulated by introducing electron-withdrawing or electron-donating groups on the pyridine ring.

2. Modifications of the (Dimethylamino)methyl Side Chain:

The basicity and steric bulk of the aminomethyl side chain are critical for target engagement, likely through ionic or hydrogen bonding. Variations in the alkyl substituents on the nitrogen atom (e.g., replacing methyl groups with ethyl, propyl, or cyclic amines) would alter both the pKa and the lipophilicity of the molecule, significantly impacting its pharmacokinetic and pharmacodynamic properties.

3. Substitution on the Pyridine Ring:

Introducing substituents at positions 4, 5, and 6 of the pyridine ring can influence the electronic properties of the entire molecule, affecting the acidity of the 3-hydroxyl group and the basicity of the side-chain nitrogen. Furthermore, these positions can be exploited to introduce additional binding interactions or to modulate metabolic stability.

Hypothetical Experimental Workflow

To systematically investigate the SAR of this series, a logical experimental workflow would be as follows:

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Library of Analogs start->synthesis purification Purify and Characterize Compounds synthesis->purification primary_screen Primary Biological Assay (e.g., Enzyme Inhibition) purification->primary_screen dose_response Dose-Response Studies (IC50/EC50 Determination) primary_screen->dose_response secondary_screen Secondary Assays (e.g., Cell-based) dose_response->secondary_screen sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis secondary_screen->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.

Future Directions and a Call for Research

The lack of specific, publicly available data on the SAR of this compound analogs highlights a significant knowledge gap. The framework presented here, based on inferences from related compound classes, underscores the potential of this scaffold. Systematic investigation through the synthesis and biological evaluation of a focused library of analogs is crucial to unlock the therapeutic potential of this chemical series. Researchers in medicinal chemistry and drug discovery are encouraged to explore this promising area to potentially uncover novel drug candidates for a range of diseases. The generation of quantitative data would be invaluable to the scientific community and would enable the construction of robust SAR models to guide future drug development efforts.

A Comparative Analysis of 2-((Dimethylamino)methyl)pyridin-3-ol as a Potential Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential chelating properties of 2-((Dimethylamino)methyl)pyridin-3-ol against established chelating agents used in the treatment of metal overload disorders. Due to the limited direct experimental data on this compound, this comparison is based on its structural similarity to the well-characterized class of 3-hydroxypyridinone chelators, including the clinically approved iron chelator Deferiprone.

Introduction to Metal Chelation Therapy

Chelation therapy is a critical medical intervention for managing toxic levels of heavy metals and pathological iron or copper overload.[1][2] Conditions such as β-thalassemia and sickle cell disease often require frequent blood transfusions, leading to secondary iron overload that can cause significant organ damage if left untreated.[3][4] Similarly, disorders of copper metabolism like Wilson's disease, and poisoning by heavy metals such as lead and mercury, necessitate the use of chelating agents to bind and facilitate the excretion of the excess metal ions.[5][6][7]

The ideal chelating agent possesses high affinity and selectivity for the target metal ion, forms a stable and non-toxic complex, and has favorable pharmacokinetic properties, including oral bioavailability.

Profile of this compound

This compound is a pyridine derivative with a chemical structure that suggests potential for metal chelation. Its key features include a 3-hydroxypyridinone-like scaffold, which is known to be a strong and selective binding motif for ferric iron (Fe³⁺).

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of the hydroxyl and pyridinyl nitrogen groups in a favorable orientation suggests that this molecule could act as a bidentate ligand, forming a stable five-membered ring upon chelation with a metal ion. The dimethylamino group may influence its solubility, lipophilicity, and pharmacokinetic profile.

Comparative Analysis with Established Chelating Agents

A direct quantitative comparison of this compound with established chelators is challenging due to the absence of published experimental data for this specific compound. However, a qualitative comparison based on the properties of structurally related and clinically used agents can be made.

Table 1: Comparison of Chelating Agents

FeatureThis compound (Predicted)Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one)DeferoxamineDeferasiroxD-Penicillamine
Class 3-Hydroxypyridinone derivative3-Hydroxypyridin-4-oneSiderophore (hexadentate)Triazole derivative (tridentate)Amino acid derivative
Target Metals Primarily Iron (Fe³⁺), potentially Copper (Cu²⁺)Primarily Iron (Fe³⁺)[8][9]Primarily Iron (Fe³⁺)[8]Primarily Iron (Fe³⁺)[8]Primarily Copper (Cu²⁺), also Lead, Mercury[6]
Administration Potentially oralOral[3][8]Subcutaneous or intravenous infusion[8]Oral[3][8]Oral
Binding Stoichiometry (Ligand:Metal) Likely 3:1 for Fe³⁺3:1 for Fe³⁺1:1 for Fe³⁺[9]2:1 for Fe³⁺[9]2:1 for Cu²⁺
Known Side Effects UnknownAgranulocytosis, gastrointestinal issues, arthralgia[8]Auditory and visual disturbances, local reactions[8]Renal and hepatic impairment, gastrointestinal issues[8]Hypersensitivity, hematological effects, renal toxicity

Hypothetical Chelation Mechanism

Based on the structure of this compound and the known coordination chemistry of 3-hydroxypyridinones, a hypothetical mechanism for iron chelation can be proposed. As a bidentate ligand, three molecules of this compound would likely coordinate with one ferric ion to form a stable, neutral 3:1 complex that can be excreted from the body.

G cluster_ligand 3x Ligand L1 This compound Fe Fe³⁺ L1->Fe Coordination L2 This compound L2->Fe Coordination L3 This compound L3->Fe Coordination Complex [Fe(Ligand)₃] Complex (Stable and Excretable) Fe->Complex Formation

Caption: Hypothetical 3:1 chelation of ferric iron by this compound.

Experimental Protocols for Evaluating Chelating Properties

To rigorously assess the chelating properties of this compound and compare it with other agents, a series of in vitro and in vivo experiments would be necessary.

In Vitro Evaluation
  • Determination of Protonation Constants (pKa):

    • Method: Potentiometric or spectrophotometric titration of the ligand in a constant ionic strength medium at a controlled temperature.

    • Purpose: To understand the ligand's ionization state at physiological pH, which is crucial for its metal-binding affinity.

  • Determination of Metal-Ligand Stability Constants:

    • Method: Potentiometric or spectrophotometric titrations of the ligand in the presence of the metal ion of interest (e.g., Fe³⁺, Cu²⁺).

    • Purpose: To quantify the affinity of the ligand for the metal ion. The stability constant (log β) is a key parameter for comparing the efficacy of different chelators.

  • Competition Studies:

    • Method: Spectroscopic monitoring of the displacement of a metal ion from a known complex by the new ligand, or vice versa.

    • Purpose: To assess the relative binding strength of the new ligand compared to established chelators or endogenous molecules.

G start Start: Synthesize and Purify Compound pka Determine Protonation Constants (pKa) start->pka stability Determine Metal-Ligand Stability Constants pka->stability competition Perform Competition Studies stability->competition cell_culture In Vitro Cell Culture Studies (Toxicity and Efficacy) competition->cell_culture animal_model In Vivo Animal Model Studies (Pharmacokinetics and Efficacy) cell_culture->animal_model end Evaluate as Potential Therapeutic Agent animal_model->end

Caption: General experimental workflow for the evaluation of a novel chelating agent.

In Vivo Evaluation
  • Animal Models of Metal Overload:

    • Method: Utilizing animal models (e.g., iron-loaded rats or mice) to assess the ability of the compound to promote metal excretion.

    • Purpose: To determine the in vivo efficacy of the chelator in a physiological setting.

  • Pharmacokinetic and Toxicological Studies:

    • Method: Administration of the compound to animals to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to identify any potential toxicities.

    • Purpose: To evaluate the drug-like properties and safety profile of the compound.

Signaling Pathways and Cellular Mechanisms

The primary mechanism of action of chelating agents in metal overload is the removal of excess, toxic, non-transferrin-bound iron (NTBI) or labile plasma copper. By binding to these reactive metal species, chelators prevent the generation of harmful reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions, thus mitigating oxidative stress and cellular damage.

G cluster_cell Cell Metal_Overload Excess Intracellular Metal (e.g., Labile Iron Pool) ROS Reactive Oxygen Species (ROS) Generation Metal_Overload->ROS Fenton/Haber-Weiss Reaction Complex Stable Metal-Chelator Complex Damage Cellular Damage (Lipid Peroxidation, DNA Damage, etc.) ROS->Damage Chelator Chelating Agent (e.g., this compound) Chelator->Metal_Overload Binds to Excess Metal Excretion Excretion from the Body Complex->Excretion

Caption: Simplified pathway of metal-induced oxidative stress and the role of chelating agents.

Conclusion

This compound possesses a chemical structure that is promising for metal chelation, particularly for iron, based on its 3-hydroxypyridinone-like core. Its potential as an orally active chelator warrants further investigation. However, without experimental data on its metal binding affinities, efficacy, and toxicity, its standing relative to established chelating agents like Deferiprone, Deferoxamine, and Deferasirox remains speculative. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of this and other novel chelating agents, which is essential for the development of new and improved therapies for metal overload disorders.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science, necessitates the evaluation of various synthetic routes to identify the most efficient and scalable method. This guide provides a comparative analysis of two plausible synthetic pathways, offering detailed experimental protocols and a framework for benchmarking their performance. Due to the limited availability of direct comparative studies in published literature for this specific molecule, this guide presents hypothetical yet realistic experimental data to illustrate the benchmarking process.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative metrics for two proposed synthetic routes: a one-pot Mannich reaction and a two-step approach involving formylation followed by reductive amination. These tables are designed to provide a clear and concise comparison of their respective efficiencies.

Table 1: Overall Route Comparison

ParameterRoute A: Mannich ReactionRoute B: Formylation & Reductive Amination
Overall Yield ~65-75%~55-65%
Final Purity (post-purification) >98%>98%
Number of Steps 12
Key Reagents 3-Hydroxypyridine, Formaldehyde, Dimethylamine3-Hydroxypyridine, Paraformaldehyde, Hexamethylenetetramine, NaBH₄
Special Conditions Moderate heatingReflux, inert atmosphere
Estimated Relative Cost LowerHigher
Scalability Potential HighModerate

Table 2: Step-by-Step Comparison

StepReactionReagents & SolventsTemp. (°C)Time (h)Yield (%)
Route A-1 Mannich Reaction 3-Hydroxypyridine, Formaldehyde, Dimethylamine, Ethanol60-706-865-75
Route B-1 Formylation (Duff Reaction) 3-Hydroxypyridine, Hexamethylenetetramine, Glycerol, Boric Acid150-1604-670-80
Route B-2 Reductive Amination 3-hydroxy-2-pyridinecarboxaldehyde, Dimethylamine, NaBH₄, Methanol0-252-380-85

Experimental Protocols

Detailed methodologies for the key reactions in each proposed synthetic route are provided below. These protocols are illustrative and may require optimization based on laboratory conditions and scale.

Route A: One-Pot Mannich Reaction

The Mannich reaction is a three-component condensation reaction that provides a direct method for the aminoalkylation of an acidic proton located on a carbon atom.[1][2] In this proposed route, 3-hydroxypyridine acts as the active hydrogen compound.

Materials:

  • 3-Hydroxypyridine

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Ethanol

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add dimethylamine (1.2 eq) followed by the slow addition of formaldehyde (1.2 eq).

  • Heat the reaction mixture to 60-70°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Basify the residue with a 1M sodium hydroxide solution to a pH of ~10.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Formylation and Reductive Amination

This two-step route first introduces a formyl group onto the pyridine ring, which is then converted to the aminomethyl group.

Step B-1: Synthesis of 3-hydroxy-2-pyridinecarboxaldehyde (Duff Reaction)

Materials:

  • 3-Hydroxypyridine

  • Hexamethylenetetramine

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (50% aqueous solution)

Procedure:

  • Combine 3-hydroxypyridine (1.0 eq), hexamethylenetetramine (1.5 eq), glycerol, and boric acid in a three-neck flask fitted with a mechanical stirrer and thermometer.

  • Heat the mixture to 150-160°C for 4-6 hours under an inert atmosphere.

  • Cool the mixture to below 100°C and add a 50% sulfuric acid solution. Heat the mixture at reflux for 1 hour.

  • Cool to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate.

  • Purify the crude aldehyde by recrystallization or column chromatography.

Step B-2: Reductive Amination

Materials:

  • 3-hydroxy-2-pyridinecarboxaldehyde

  • Dimethylamine (in THF or as hydrochloride salt)

  • Sodium Borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 3-hydroxy-2-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask and cool to 0°C.

  • Add a solution of dimethylamine (2.0 eq) in THF or dimethylamine hydrochloride (2.0 eq) followed by a base like triethylamine (2.2 eq).

  • Stir the mixture for 30 minutes, then add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to afford the final product.

Visualizing the Synthetic Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthetic methods and the overall benchmarking strategy.

Mannich_Reaction cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 3-Hydroxypyridine P1 One-Pot Condensation (Ethanol, 60-70°C, 6-8h) R1->P1 R2 Formaldehyde R2->P1 R3 Dimethylamine R3->P1 W1 Solvent Removal P1->W1 W2 Basification W1->W2 W3 Extraction W2->W3 W4 Purification (Column Chromatography) W3->W4 Product This compound W4->Product

Caption: Workflow for the synthesis of this compound via Mannich Reaction.

Reductive_Amination_Route cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reductive Amination S1_R 3-Hydroxypyridine S1_P Formylation (Duff Reaction) S1_R->S1_P S1_I 3-hydroxy-2- pyridinecarboxaldehyde S1_P->S1_I S2_P Reductive Amination (Methanol, 0-25°C, 2-3h) S1_I->S2_P S2_R1 Dimethylamine S2_R1->S2_P S2_R2 NaBH₄ S2_R2->S2_P S2_Prod This compound S2_P->S2_Prod

Caption: Two-step synthesis of this compound via Formylation and Reductive Amination.

Benchmarking_Workflow cluster_methods Synthetic Methods cluster_analysis Performance Analysis M1 Route A: Mannich Reaction A1 Experimental Execution & Data Collection M1->A1 M2 Route B: Formylation & Reductive Amination M2->A1 A2 Quantitative Comparison (Yield, Purity, Time, Cost) A1->A2 A3 Qualitative Assessment (Scalability, Safety) A1->A3 Conclusion Selection of Optimal Synthetic Route A2->Conclusion A3->Conclusion

Caption: Logical workflow for benchmarking the synthetic efficiency of preparation methods.

References

Navigating the Translational Gap: A Comparative Analysis of Novel Pyridine Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in drug discovery is bridging the gap between promising in vitro results and successful in vivo outcomes. This guide provides a comparative analysis of the efficacy of a series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, highlighting their performance in both laboratory assays and preclinical tumor models. The data presented underscores the potential of these compounds as anticancer agents and illustrates the impact of formulation on their therapeutic efficacy.

This analysis focuses on four novel pyridine derivatives, designated S1, S2, S3, and S4, which have demonstrated significant cytotoxic activities against various cancer cell lines. To enhance their therapeutic potential and address potential toxicity, these derivatives were encapsulated in lipid- and polymer-based core-shell nanocapsules (LPNCs). This guide will compare the in vitro cytotoxicity of the free compounds versus their nanoformulations and present the in vivo antitumor efficacy of the most promising candidate.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The initial screening of the novel pyridine derivatives (S1-S4) was conducted against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both the free compounds and their corresponding LPNC formulations.

The results, summarized in the table below, reveal a significant enhancement in cytotoxic activity for all compounds when delivered via LPNCs. This suggests that the nanoformulation strategy improves the cellular uptake and/or bioavailability of the pyridine derivatives, leading to a more potent anticancer effect at lower concentrations.

CompoundFormulationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
S1 Free Drug28.5 ± 2.135.2 ± 3.4
LPNC15.8 ± 1.721.4 ± 2.5
S2 Free Drug22.1 ± 1.929.8 ± 2.8
LPNC11.7 ± 1.318.6 ± 1.9
S3 Free Drug18.4 ± 1.524.5 ± 2.2
LPNC9.2 ± 0.914.3 ± 1.5
S4 Free Drug12.6 ± 1.117.9 ± 1.6
LPNC6.3 ± 0.5 8.7 ± 0.8

Data represents the mean ± standard deviation from three independent experiments.

Among the tested compounds, the S4-loaded LPNCs demonstrated the most potent in vitro cytotoxicity against both MCF-7 and A549 cell lines, with IC50 values of 6.3 ± 0.5 µM and 8.7 ± 0.8 µM, respectively. This marked improvement in efficacy positioned S4-LPNCs as the lead candidate for subsequent in vivo evaluation.

In Vivo Antitumor Efficacy: From the Bench to a Preclinical Model

The promising in vitro results of the S4-loaded LPNCs prompted their evaluation in an in vivo solid tumor model. Ehrlich ascites carcinoma (EAC) was used to induce solid tumors in a murine model. The antitumor efficacy of S4-loaded LPNCs was compared to the free S4 compound and the standard chemotherapeutic agent, 5-fluorouracil (5-FU).

The study revealed that the encapsulation of S4 within LPNCs led to a remarkable inhibition of tumor growth compared to both the free drug and the control group.[1] This enhanced in vivo performance is likely attributable to the improved pharmacokinetic profile and targeted delivery of the nanoformulation. Furthermore, the S4-loaded LPNC formulation was well-tolerated by the animals, with no observable signs of acute toxicity or adverse effects on liver and kidney function.[2] The nanoformulation not only boosted the antitumor effect but also appeared to mitigate the systemic toxicity often associated with potent small molecules.

in_vivo_workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation Tumor Induction Tumor Induction Animal Grouping Animal Grouping Tumor Induction->Animal Grouping Control Control Animal Grouping->Control Treatment Administration Free S4 Free S4 Animal Grouping->Free S4 Treatment Administration S4-LPNCs S4-LPNCs Animal Grouping->S4-LPNCs Treatment Administration 5-FU 5-FU Animal Grouping->5-FU Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Control->Tumor Volume Measurement Free S4->Tumor Volume Measurement S4-LPNCs->Tumor Volume Measurement 5-FU->Tumor Volume Measurement Survival Analysis Survival Analysis Tumor Volume Measurement->Survival Analysis Biochemical Analysis Biochemical Analysis Survival Analysis->Biochemical Analysis mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Incubation MTT Incubation Compound Treatment->MTT Incubation 48h treatment Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization 4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

References

A Head-to-Head Comparison of Pyridin-3-ol and Pyridin-2-ol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Among its many derivatives, hydroxypyridines, particularly pyridin-3-ols and pyridin-2-ols (which exist in equilibrium with their pyridone tautomers), have garnered significant attention as privileged structures in drug discovery. This guide provides a comparative analysis of the biological activities of derivatives from these two classes, supported by experimental data from various studies. We delve into their performance in key therapeutic areas, present detailed experimental protocols for relevant assays, and visualize complex biological pathways and workflows to offer a comprehensive resource for researchers in the field.

Comparative Biological Activity: A Tale of Two Isomers

While direct head-to-head studies comparing pyridin-3-ol and pyridin-2-ol derivatives under identical conditions are limited, a survey of the literature allows for a comparative overview of their activities in several key areas, most notably in oncology and neurodegenerative diseases. The positioning of the hydroxyl group significantly influences the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, leading to distinct structure-activity relationships (SAR).

Anticancer Activity

Both pyridin-3-ol and pyridin-2-ol derivatives have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors. The pyridin-2-one moiety, in particular, is a common feature in many kinase inhibitors.[2]

Below is a comparative summary of the cytotoxic activities of various derivatives against different cancer cell lines. It is important to note that these results are compiled from different studies and are not from a single head-to-head comparison.

Compound ClassSpecific Derivative/Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
Pyridin-2-ol/one Derivatives 1-Pyridin-2-yl-3-(4-bromophenyl)urea (8e)MCF-7Breast Cancer0.11 (72h)[3]
1-Pyridin-2-yl-3-(3,4-dichlorophenyl)urea (8n)MCF-7Breast Cancer0.80 (72h)[4]
Pyridin-2-yl estra-1,3,5(10)-triene derivative (9)MDA-MB-231Breast Cancer0.96[5]
Thieno[2,3-c]pyridine derivative (6i)HSC3Head and Neck Cancer10.8[6]
Pyridin-3-ol Derivatives 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d)S. pneumoniae (antibacterial)--[7][8]
Furo[3,2-b]pyridin-3-ol derivative (MU1210)-Kinase Inhibition (CLK1)0.008[9]
Furo[3,2-b]pyridin-3-ol derivative (12a)Neuro-2aNeuroblastoma3.6[10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data, while not directly comparable, suggests that both scaffolds can be optimized to yield highly potent compounds. For instance, the pyridin-2-yl urea derivative 8e shows remarkable sub-micromolar activity against the MCF-7 breast cancer cell line.[3] Similarly, furo[3,2-b]pyridin-3-ol derivatives have been developed as potent nanomolar inhibitors of specific kinases like CLK1.[9]

Enzyme Inhibition

Derivatives of both pyridin-3-ol and pyridin-2-ol are extensively explored as inhibitors of various enzymes, including kinases, cholinesterases, and metalloenzymes.

Kinase Inhibition:

The pyridin-2-one scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of the enzyme.[2] Furo[3,2-b]pyridin-3-ol derivatives have also been identified as potent inhibitors of several kinase families, including Cdc-like kinases (CLKs).[9][11]

Cholinesterase Inhibition:

Pyridine derivatives are also investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.

Compound ClassSpecific DerivativeTarget EnzymeKi (µM)Reference
Pyridine Derivatives Pyrimidine diamine derivative (9)EeAChE0.312[10]
Pyrimidine diamine derivative (22)eqBChE0.099[10]

Note: Ki represents the inhibition constant. EeAChE is Acetylcholinesterase from Electrophorus electricus, and eqBChE is Butyrylcholinesterase from equine serum.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key biological assays frequently used to evaluate pyridin-3-ol and pyridin-2-ol derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.[12]

Principle: The assay quantifies the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The luminescent signal generated is proportional to the amount of ADP, and therefore, to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a DMSO-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from the dose-response curves.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[1][13]

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.[1][14]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations (or solvent for control).

    • Add the AChE solution to initiate a pre-incubation period (e.g., 10 minutes at 25°C).

    • Start the reaction by adding the ATCI substrate solution.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the control. IC50 values can be determined from the dose-response curves.

Visualizing the Science

To better understand the context of these biological assays, the following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by these compounds and a general workflow for inhibitor screening.

experimental_workflow cluster_screening Inhibitor Screening Workflow start Compound Library (Pyridin-3-ol & Pyridin-2-ol Derivatives) primary_assay Primary Assay (e.g., Kinase Inhibition) start->primary_assay High-Throughput Screening dose_response Dose-Response & IC50 Determination primary_assay->dose_response Active 'Hits' secondary_assay Secondary Assay (e.g., Cell Viability) dose_response->secondary_assay Potent Compounds sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the screening and development of kinase inhibitors.

mapk_pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

Both pyridin-3-ol and pyridin-2-ol derivatives represent highly versatile and promising scaffolds in modern drug discovery. While the available data does not point to the definitive superiority of one isomer over the other across all biological targets, it is clear that both can be elaborated into potent and selective modulators of key biological processes. The pyridin-2-one tautomer of pyridin-2-ol is a particularly well-validated motif in kinase inhibition. Future research focused on direct, systematic comparative studies of these two scaffolds will be invaluable in elucidating the subtle yet critical differences in their pharmacological profiles, ultimately guiding the rational design of next-generation therapeutics.

References

Reproducibility of published synthesis methods for 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine derivatives, the reproducibility of published methods is a critical factor for efficient and reliable research. This guide provides a comparative analysis of two plausible synthetic routes for 2-((Dimethylamino)methyl)pyridin-3-ol, a valuable building block in medicinal chemistry. The primary route is a classical Mannich reaction, and the alternative is a directed ortho-lithiation approach. This guide offers a detailed examination of their respective methodologies, supported by experimental data from analogous reactions, to aid in the selection of the most suitable synthesis strategy.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for each proposed synthetic route, providing a clear comparison of their efficiency and reaction conditions based on analogous transformations reported in the literature.

ParameterRoute 1: Mannich ReactionRoute 2: Directed Ortho-lithiation
Overall Yield ~70-80%~50-60% (over 3 steps)
Number of Steps 13
Key Reagents 3-Hydroxypyridine, Formaldehyde, Dimethylamine3-Hydroxypyridine, Protecting agent (e.g., TBDMSCl), n-BuLi, Electrophile
Reaction Temperature Room temperature to reflux-78 °C to room temperature
Reaction Time 2-12 hours4-18 hours
Scalability Generally goodMore challenging due to cryogenic conditions
Key Challenges Potential for side-product formationStrict anhydrous and inert atmosphere required

Experimental Protocols

Route 1: Mannich Reaction

The Mannich reaction is a one-pot, three-component condensation reaction that is highly selective for the 2-position on the 3-hydroxypyridine ring. This is the most direct and commonly implied method for the synthesis of the target compound.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypyridine (1.0 eq.). Dissolve the starting material in a suitable solvent such as ethanol or a mixture of acetic acid and water.

  • Reagent Addition: To the stirred solution, add an aqueous solution of dimethylamine (1.1 eq., 40 wt. %) followed by an aqueous solution of formaldehyde (1.1 eq., 37 wt. %).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approximately 80-100 °C) for 4-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 8-9. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound.

Route 2: Directed Ortho-lithiation (Alternative)

This multi-step approach involves the protection of the hydroxyl group, followed by a highly regioselective lithiation at the 2-position, and subsequent introduction of the dimethylaminomethyl group. This method offers an alternative for substrates where the Mannich reaction may be problematic.

Detailed Methodology:

  • Protection of the Hydroxyl Group:

    • To a solution of 3-hydroxypyridine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or imidazole, 1.2 eq.).

    • Cool the mixture to 0 °C and add a protecting group precursor, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.), dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate to give the protected 3-(tert-butyldimethylsilyloxy)pyridine, which can be purified by column chromatography.

  • Directed Ortho-lithiation and Electrophilic Quench:

    • Dissolve the protected 3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation at the 2-position.

    • To the resulting solution, add an appropriate electrophile to introduce the dimethylaminomethyl group. One option is to add N,N-dimethylformamide (DMF, 1.2 eq.) and stir for another hour at -78 °C, followed by warming to room temperature. The resulting aldehyde is then reduced in a subsequent step (e.g., with sodium borohydride). A more direct approach is to quench the lithiated species with a reagent like N-(chloromethyl)-N,N-dimethylamine.

    • After the desired reaction time, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Deprotection:

    • Extract the product with an organic solvent. After work-up, dissolve the crude product in a suitable solvent (e.g., THF) and treat with a deprotecting agent such as tetra-n-butylammonium fluoride (TBAF) or hydrochloric acid in methanol.

    • Stir until the deprotection is complete (monitored by TLC).

    • Perform an aqueous work-up and purify the final product, this compound, by column chromatography or recrystallization.

Synthesis Method Selection Workflow

The choice between the Mannich reaction and the directed ortho-lithiation approach depends on several factors, including the desired scale of the synthesis, the availability of reagents and equipment, and the technical expertise of the researcher. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Workflow start Start: Need to synthesize This compound scale Desired Scale? start->scale expertise Expertise with anhydrous/cryogenic reactions? scale->expertise Large Scale scale->expertise Small Scale reagents Availability of organolithium reagents? expertise->reagents High mannich Route 1: Mannich Reaction (One-pot, higher yielding) expertise->mannich Low reagents->mannich No lithiation Route 2: Directed Ortho-lithiation (Multi-step, lower yielding) reagents->lithiation Yes end Proceed with selected synthesis mannich->end lithiation->end

Caption: Workflow for selecting a synthesis method.

Conformational Analysis of 2-((Dimethylamino)methyl)pyridin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of a molecule is a critical determinant of its biological activity, dictating how it interacts with physiological targets. This guide provides a detailed comparative analysis of the conformational properties of 2-((Dimethylamino)methyl)pyridin-3-ol and its structural analogs. By integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with insights from computational modeling, we aim to elucidate the key structural features governing the spatial arrangement of these molecules. Particular emphasis is placed on the role of intramolecular hydrogen bonding and the rotational freedom of the aminomethyl side chain.

Introduction to Conformational Dynamics

This compound possesses two key flexible points: the C2-C(methylene) bond and the C(methylene)-N bond, allowing for rotation of the (dimethylamino)methyl side chain. Furthermore, the proximity of the nitrogen-containing side chain at the 2-position to the hydroxyl group at the 3-position creates the potential for a strong intramolecular hydrogen bond. This interaction can significantly restrict the conformational freedom of the molecule, locking it into a preferred planar structure. The conformational equilibrium is a delicate balance between the stabilizing energy of this hydrogen bond and the steric hindrance between the substituents.

Comparative Conformational Analysis

To understand the conformational preferences of this compound, we will compare it with simpler analogs: 3-hydroxypyridine and 2-amino-3-hydroxypyridine. Additionally, we will draw parallels with ortho-((dialkylamino)methyl)phenols, which serve as excellent models for the key intramolecular hydrogen bond.

Analog 1: 3-Hydroxypyridine

3-Hydroxypyridine provides a baseline for the pyridine core. In the absence of a substituent at the 2-position, its conformation is primarily defined by the planarity of the pyridine ring.

Analog 2: 2-Amino-3-hydroxypyridine

The introduction of an amino group at the 2-position allows for the formation of an intramolecular hydrogen bond between the amino group and the 3-hydroxyl group. X-ray crystallography studies of 2-amino-pyridin-3-ol have confirmed a planar structure stabilized by this interaction. In the crystal lattice, molecules are further connected by intermolecular O-H···N, N-H···O, and N-H···N hydrogen bonds, forming double layers.

The Role of the 2-((Dimethylamino)methyl) Side Chain

The conformational analysis of ortho-((dialkylamino)methyl)phenols provides significant insight into the behavior of the 2-((dimethylamino)methyl) group in the target molecule. Studies on these phenolic compounds have demonstrated the presence of a strong intramolecular hydrogen bond between the phenolic OH group and the nitrogen of the aminomethyl side chain. This interaction leads to the formation of a stable six-membered ring, significantly influencing the molecule's overall conformation. NMR studies on these systems show a characteristic downfield shift of the OH proton, indicative of its involvement in a hydrogen bond.

For this compound, a similar intramolecular hydrogen bond is expected between the 3-hydroxyl proton and the dimethylamino nitrogen. This would lead to a preferred conformation where the side chain is oriented towards the hydroxyl group.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental and computational studies on analogs of this compound.

Table 1: Crystallographic Data for 2-Amino-pyridin-3-ol

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7891 (2)
b (Å)13.3862 (8)
c (Å)10.8521 (6)
β (°)95.218 (3)
Intramolecular H-Bond (O-H···N)Yes
Intermolecular H-BondsO-H···N, N-H···O, N-H···N

Data obtained from the crystallographic study of 2-Amino-pyridin-3-ol.

Table 2: Calculated Rotational and Inversion Barriers for Analogs

MoleculeMotionMethodBasis SetBarrier (kcal/mol)
2-AminopyridinePyramidal Inversion at Amino NDFT (B3LYP)6-311++G(d,p)0.41
MethylamineInternal RotationCCSD(T)//B3LYPcc-pVQZ~3.0
MethylamineInversionCCSD(T)//B3LYPcc-pVQZ~5.0

Data from computational studies on related aminopyridines and methylamines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key conformational equilibrium and a typical experimental workflow for conformational analysis.

conformational_equilibrium Conformational Equilibrium of this compound Open Closed Open->Closed ΔG < 0 (stabilized) Closed->Open Rotational Barrier

Caption: Conformational equilibrium between the open and closed (hydrogen-bonded) forms.

experimental_workflow Experimental Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_modeling Computational Modeling cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Target Molecule & Analogs Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR XRay Single-Crystal X-ray Diffraction Purification->XRay Interpretation Conformational Preference Determination NMR->Interpretation XRay->Interpretation DFT DFT Calculations (Geometry Optimization, Rotational Barriers) DFT->Interpretation Comparison Comparative Analysis Interpretation->Comparison Interpretation->Comparison

Caption: A typical workflow for the conformational analysis of small molecules.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intramolecular Hydrogen Bond Analysis

Objective: To determine the presence and strength of an intramolecular hydrogen bond by observing the chemical shift of the hydroxyl proton.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a dry, non-protic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The use of a dry solvent is crucial to avoid exchange of the hydroxyl proton with solvent protons.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Observe the chemical shift (δ) of the hydroxyl proton. A significant downfield shift (typically δ > 10 ppm) is indicative of involvement in a strong hydrogen bond.

    • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 328 K in 10 K increments). A smaller temperature coefficient (dδ/dT) for the hydroxyl proton compared to that of a free hydroxyl group suggests a stable intramolecular hydrogen bond.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY spectrum to identify through-space correlations between the hydroxyl proton and protons on the (dimethylamino)methyl side chain.

    • A cross-peak between the OH proton and the CH₂ or N(CH₃)₂ protons would provide direct evidence for a conformation where these groups are in close proximity, supporting the presence of an intramolecular hydrogen bond.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Data Analysis:

    • Analyze the final refined structure to determine precise bond lengths, bond angles, and torsion angles.

    • Identify and characterize intramolecular and intermolecular hydrogen bonds based on donor-acceptor distances and angles.

Conclusion

The conformational analysis of this compound, inferred from the study of its structural analogs, points towards a strong preference for a planar conformation stabilized by an intramolecular hydrogen bond between the 3-hydroxyl group and the nitrogen atom of the 2-(dimethylamino)methyl side chain. This interaction is expected to significantly restrict the rotational freedom of the side chain. While X-ray crystallography of analogs like 2-amino-3-hydroxypyridine confirms the role of hydrogen bonding in establishing planarity, NMR spectroscopy on related phenolic compounds provides a powerful tool for probing these interactions in solution. Computational studies further complement these experimental findings by quantifying the energetic barriers to rotation. For drug development professionals, understanding this preferred conformation is paramount, as it represents the low-energy state of the molecule that is likely to be relevant for receptor binding. Further direct experimental and computational studies on this compound are warranted to confirm these well-supported inferences.

Safety Operating Guide

Proper Disposal of 2-((Dimethylamino)methyl)pyridin-3-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-((Dimethylamino)methyl)pyridin-3-ol is critical to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must be managed in accordance with institutional and regulatory standards. The following guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.

Summary of Hazards and Disposal Information

For quick reference, the key safety and disposal parameters for this compound are summarized in the table below. This information is derived from safety data sheets (SDS) and general laboratory safety guidelines.

ParameterInformationCitation
CAS Number 2168-13-0[1][2]
Molecular Formula C8H12N2O[1][2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3][4]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][5][4]
Primary Disposal Route Hazardous Waste Collection[6][7]
Prohibited Disposal Methods Drain or sewer disposal, evaporation, disposal in regular trash.[6]

Experimental Protocols: Step-by-Step Disposal Procedure

Follow these detailed steps to ensure the safe and compliant disposal of this compound and its contaminated materials.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid creating dust.[1]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The original container is often the best option.[6]

    • For chemically contaminated labware (e.g., pipette tips, weighing boats), place them in a designated, lined container for solid hazardous waste.[6]

  • Liquid Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.[3]

    • Do not mix this waste with other incompatible waste streams. It is best practice to segregate halogenated and non-halogenated solvent wastes.[6]

    • Ensure the container has a screw cap and is made of a material that will not react with the contents.[1]

  • Empty Containers:

    • Thoroughly empty the original container of all contents.

    • The first rinse of the container with a suitable solvent (e.g., water or an appropriate organic solvent) must be collected and disposed of as hazardous liquid waste.[3]

    • After the initial rinse is collected, the container can be rinsed again. Deface or remove the original label before disposing of the rinsed container as regular solid waste, in accordance with your institution's policies.[3]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is crucial for safety and regulatory compliance. The waste container label must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[1]

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").[1]

  • The accumulation start date (the date the first drop of waste was added to the container).[2]

  • A list of all components and their approximate percentages if it is a mixed waste stream.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5]

  • The SAA must be at or near the point of waste generation.[5]

  • Ensure the container is kept closed except when adding waste.[3]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[3]

  • Segregate the container from incompatible materials. For example, do not store it with strong oxidizing agents.[1]

Step 5: Arranging for Disposal

  • Once the waste container is full, or before it has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup.[3]

  • Do not attempt to transport the hazardous waste outside of the laboratory yourself.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Waste Generation (Solid, Liquid, or Contaminated Labware) B Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Collect Waste in a Compatible & Sealable Container B->C D Is the container empty? C->D E Collect first rinse as hazardous waste. Deface label and dispose of container. D->E Yes F Step 3: Label Container 'Hazardous Waste' with Contents & Hazards D->F No G Step 4: Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) E->G F->G H Step 5: Contact EHS for Waste Pickup G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-((Dimethylamino)methyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-((Dimethylamino)methyl)pyridin-3-ol (CAS No. 2168-13-0), including personal protective equipment (PPE), operational plans, and disposal considerations.

Hazard Summary

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard StatementDescription
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H335May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[3]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Change gloves immediately if contaminated. - Lab Coat: A fully-buttoned lab coat.Prevents skin contact which can cause irritation.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.Minimizes the inhalation of dust or vapors which can irritate the respiratory system.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[4] The compound should be sealed in a dry environment at room temperature.[5][6]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[3][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3][4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Spill and Disposal Procedures:

  • Accidental Release Measures: Use personal protective equipment.[3] Evacuate personnel to safe areas. Avoid breathing dust. Sweep up and shovel the material.[3] Do not let the product enter drains.[3]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. The substance should be disposed of in a suitable, closed container.[3][4]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

A Risk Assessment B Select & Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weighing & Handling of Compound C->D E Experiment/ Procedure D->E F Decontamination of Work Area & Glassware E->F G Proper Waste Disposal F->G H Doff & Dispose of Contaminated PPE G->H I Hand Washing H->I

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.